molecular formula C2H5ClN4O2S B3047772 5-(methylsulfonyl)-1{H}-tetrazole CAS No. 1443279-22-8

5-(methylsulfonyl)-1{H}-tetrazole

Cat. No.: B3047772
CAS No.: 1443279-22-8
M. Wt: 184.61
InChI Key: UOZFYVYMQYWEGA-UHFFFAOYSA-N
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Description

5-(methylsulfonyl)-1{H}-tetrazole is a useful research compound. Its molecular formula is C2H5ClN4O2S and its molecular weight is 184.61. The purity is usually 95%.
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Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1443279-22-8

Molecular Formula

C2H5ClN4O2S

Molecular Weight

184.61

IUPAC Name

5-methylsulfonyl-2H-tetrazole;hydrochloride

InChI

InChI=1S/C2H4N4O2S.ClH/c1-9(7,8)2-3-5-6-4-2;/h1H3,(H,3,4,5,6);1H

InChI Key

UOZFYVYMQYWEGA-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=NNN=N1.Cl

Canonical SMILES

CS(=O)(=O)C1=NNN=N1.Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-(methylsulfonyl)-1H-tetrazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-(methylsulfonyl)-1H-tetrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details a feasible synthetic pathway, expected characterization data based on analogous compounds, and structured experimental protocols.

Introduction

Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. They are recognized as important pharmacophores in drug discovery, often serving as bioisosteres for carboxylic acids, which can lead to improved metabolic stability and cell permeability. The introduction of a methylsulfonyl group at the 5-position of the tetrazole ring can significantly influence the compound's physicochemical properties, such as its acidity, lipophilicity, and hydrogen bonding capacity, making 5-(methylsulfonyl)-1H-tetrazole a valuable building block for the synthesis of novel therapeutic agents and functional materials.

Synthetic Pathway

The synthesis of 5-(methylsulfonyl)-1H-tetrazole is most effectively achieved through a two-step process, commencing with the synthesis of the precursor, 5-(methylthio)-1H-tetrazole, followed by its oxidation to the desired sulfone.

Synthesis of 5-(methylthio)-1H-tetrazole (Intermediate)

The formation of the 5-substituted tetrazole ring can be accomplished via a [3+2] cycloaddition reaction between a nitrile (in this case, methyl thiocyanate) and an azide source, typically sodium azide. The reaction is often catalyzed by a Lewis acid, such as zinc(II) chloride, to enhance the electrophilicity of the nitrile carbon.[1][2]

Oxidation of 5-(methylthio)-1H-tetrazole

The thioether intermediate is subsequently oxidized to the corresponding sulfone. This transformation can be achieved using various oxidizing agents. A common and effective method involves the use of a molybdenum-based catalyst in the presence of an oxidant like hydrogen peroxide.

The overall synthetic scheme is presented below:

Synthesis_Pathway cluster_step1 Step 1: Synthesis of 5-(methylthio)-1H-tetrazole cluster_step2 Step 2: Oxidation CH3SCN Methyl thiocyanate Intermediate 5-(methylthio)-1H-tetrazole CH3SCN->Intermediate ZnCl2, Solvent (e.g., n-Propanol) NaN3 Sodium Azide NaN3->Intermediate Final_Product 5-(methylsulfonyl)-1H-tetrazole Intermediate->Final_Product Oxidizing Agent (e.g., H2O2), Catalyst (e.g., Mo(VI) salt), Solvent (e.g., Ethanol)

Caption: Synthetic pathway for 5-(methylsulfonyl)-1H-tetrazole.

Experimental Protocols

The following protocols are based on established methods for the synthesis of 5-substituted tetrazoles and the oxidation of thioethers.[1]

Synthesis of 5-(methylthio)-1H-tetrazole

Materials:

  • Methyl thiocyanate

  • Sodium azide (NaN₃)

  • Zinc(II) chloride (ZnCl₂)

  • n-Propanol

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl thiocyanate (1.0 eq) and sodium azide (1.5 eq) in n-propanol.

  • Add zinc(II) chloride (0.5 eq) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.

  • To the residue, add water and adjust the pH to ~2 with concentrated HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude 5-(methylthio)-1H-tetrazole.

  • Purify the crude product by recrystallization or column chromatography.

Synthesis of 5-(methylsulfonyl)-1H-tetrazole

Materials:

  • 5-(methylthio)-1H-tetrazole

  • Ammonium molybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O)

  • Hydrogen peroxide (H₂O₂), 35% aqueous solution

  • Ethanol

  • Ammonium chloride (NH₄Cl), saturated aqueous solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 5-(methylthio)-1H-tetrazole (1.0 eq) in ethanol in a round-bottom flask.

  • In a separate beaker, prepare a solution of ammonium molybdate tetrahydrate (0.1 eq) in 35% aqueous hydrogen peroxide (10.0 eq).

  • Add the hydrogen peroxide/molybdate solution to the solution of the thioether.

  • Stir the reaction mixture at room temperature for 18-24 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with a saturated aqueous solution of NH₄Cl and dichloromethane.

  • Separate the layers and extract the aqueous phase with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude 5-(methylsulfonyl)-1H-tetrazole.

  • Purify the crude product by recrystallization or column chromatography.

Characterization Data

Physicochemical Properties
PropertyExpected Value
Molecular Formula C₂H₄N₄O₂S
Molecular Weight 148.15 g/mol
Appearance White to off-white solid
Melting Point Expected to be higher than the thio-precursor
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF)
Spectroscopic Data (Predicted)
TechniqueExpected Observations
¹H NMR δ (ppm) in DMSO-d₆: ~16-17 (broad s, 1H, N-H of tetrazole) ~3.4-3.6 (s, 3H, -SO₂CH₃)
¹³C NMR δ (ppm) in DMSO-d₆: ~150-155 (C5 of tetrazole) ~40-45 (-SO₂CH₃)
FT-IR ν (cm⁻¹): ~3100-2800 (N-H stretching) ~1600-1400 (N=N and C=N stretching of tetrazole ring) ~1350-1300 and ~1150-1120 (asymmetric and symmetric SO₂ stretching)
Mass Spec. (ESI-MS): [M-H]⁻ at m/z ≈ 147.01

Experimental Workflow and Logic

The overall process from synthesis to characterization follows a logical progression.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A Synthesis of 5-(methylthio)-1H-tetrazole B Oxidation to 5-(methylsulfonyl)-1H-tetrazole A->B C Work-up and Extraction B->C D Recrystallization / Chromatography C->D E NMR (1H, 13C) D->E F FT-IR Spectroscopy D->F G Mass Spectrometry D->G H Melting Point Analysis D->H

References

Spectroscopic Characterization of 5-(Methylsulfonyl)-1H-tetrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 5-(methylsulfonyl)-1H-tetrazole, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document presents predicted spectroscopic characteristics based on the analysis of structurally related substituted tetrazoles. The information herein serves as a valuable resource for the identification, characterization, and quality control of 5-(methylsulfonyl)-1H-tetrazole and its analogues.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for 5-(methylsulfonyl)-1H-tetrazole based on spectroscopic data from analogous compounds. These values should be considered as guiding principles for experimental data analysis.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentNotes
~3.4 - 3.6Singlet3H-SO₂CH₃ The strong electron-withdrawing effect of the sulfonyl group and the tetrazole ring will shift this peak downfield compared to a simple methyl group.
~14 - 16Broad Singlet1HNH The acidic proton of the tetrazole ring typically appears as a broad signal at a very low field and may be solvent-dependent. In some cases, it may not be observed due to proton exchange.

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignmentNotes
~40 - 45-SO₂C H₃The carbon of the methylsulfonyl group is expected in this region.
~150 - 160C 5-tetrazoleThe carbon atom of the tetrazole ring attached to the sulfonyl group will be significantly deshielded.

Solvent: DMSO-d₆

Table 3: Predicted Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
~3200 - 2800BroadN-H stretch
~1600 - 1400Medium-WeakN=N and C=N stretching vibrations of the tetrazole ring
~1350 - 1300StrongAsymmetric SO₂ stretch
~1160 - 1120StrongSymmetric SO₂ stretch
~1100 - 1000MediumTetrazole ring vibrations
Table 4: Predicted Mass Spectrometry (MS) Data
m/zFragmentationIonization Mode
[M+H]⁺Molecular IonESI+
[M-H]⁻Molecular IonESI-
[M-N₂]⁺/⁻Loss of nitrogenESI+/ESI-
[M-HN₃]⁺Loss of hydrazoic acidESI+

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed above. These should be adapted based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 5-(methylsulfonyl)-1H-tetrazole in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set appropriate spectral width, acquisition time, and relaxation delay.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Process and reference the spectrum similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

    • The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

  • Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI).

  • Data Acquisition:

    • Infuse the sample solution into the ion source at a constant flow rate.

    • Acquire mass spectra in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively.

    • For fragmentation analysis (MS/MS), select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID) to generate fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 5-(methylsulfonyl)-1H-tetrazole.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Characterization Synthesis Synthesis of 5-(methylsulfonyl)-1H-tetrazole Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation Final_Characterization Final Compound Characterization Structure_Elucidation->Final_Characterization Purity_Assessment->Final_Characterization

CAS number and chemical properties of 5-(methylsulfonyl)-1H-tetrazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 1443279-22-8

This technical guide provides an in-depth overview of 5-(methylsulfonyl)-1H-tetrazole, a heterocyclic compound of interest in medicinal chemistry and drug development. This document consolidates available data on its chemical properties, synthesis, and potential biological significance.

Chemical Properties

5-(Methylsulfonyl)-1H-tetrazole is a small, nitrogen-rich heterocyclic molecule. The presence of the electron-withdrawing methylsulfonyl group and the tetrazole ring, a known bioisostere for carboxylic acids, imparts unique physicochemical characteristics relevant to its potential as a pharmacologically active agent.[1]

PropertyValueSource
CAS Number 1443279-22-8[2]
Molecular Formula C₂H₄N₄O₂S[2]
Molecular Weight 148.14 g/mol [2]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

Synthesis

The synthesis of 5-substituted-1H-tetrazoles is most commonly achieved through a [3+2] cycloaddition reaction between a nitrile and an azide, typically sodium azide.[3][4][5] For 5-(methylsulfonyl)-1H-tetrazole, a plausible synthetic route involves the reaction of methylsulfonyl cyanide with an azide source.

A theoretical study using density functional theory (B3LYP) suggests that the reaction between methanesulfonyl cyanide (MeSO₂CN) and hydrazoic acid (HN₃) to form 5-(methylsulfonyl)-1H-tetrazole is energetically favorable.[6] The calculations indicate that the reaction proceeds through a stable intermediate, with the electron-withdrawing nature of the methylsulfonyl group facilitating the cyclization process.[6]

Experimental Protocol: General [3+2] Cycloaddition for 5-Substituted-1H-tetrazoles

Materials:

  • Alkyl/Aryl Nitrile (e.g., Methylsulfonyl cyanide)

  • Sodium Azide (NaN₃)

  • Zinc Chloride (ZnCl₂) or other suitable Lewis acid catalyst

  • Solvent (e.g., Isopropanol, n-Propanol, or n-Butanol)[5]

Procedure:

  • To a solution of the nitrile in the chosen solvent, add sodium azide and the Lewis acid catalyst.

  • The reaction mixture is typically heated under reflux for a period of time, which can vary depending on the reactivity of the nitrile.

  • Reaction progress can be monitored using appropriate analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve acidification to protonate the tetrazole ring, followed by extraction and purification steps like recrystallization or column chromatography.

Safety Note: Sodium azide and hydrazoic acid are highly toxic and explosive. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Biological Significance and Potential Applications

The tetrazole moiety is a well-established pharmacophore in medicinal chemistry, often used as a bioisosteric replacement for a carboxylic acid group. This substitution can lead to improved metabolic stability and pharmacokinetic properties of a drug candidate.[1] Tetrazole derivatives have demonstrated a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[7]

The introduction of a sulfonyl group, as in 5-(methylsulfonyl)-1H-tetrazole, can further influence the biological activity. Sulfonamide-containing compounds are known to possess various therapeutic properties.[8] While specific studies on the biological evaluation of 5-(methylsulfonyl)-1H-tetrazole are not extensively reported, related structures such as 1,5-disubstituted tetrazole-methanesulfonylindole hybrids have been synthesized and evaluated for their activity against breast cancer cells.[8]

Visualizations

Logical Relationship: General Synthesis of 5-Substituted-1H-tetrazoles

G Nitrile R-C≡N (Nitrile) Reaction [3+2] Cycloaddition Nitrile->Reaction Azide N₃⁻ (Azide Source) Azide->Reaction Catalyst Catalyst (e.g., ZnCl₂) Catalyst->Reaction Solvent Solvent (e.g., Propanol) Solvent->Reaction Heating Heating Heating->Reaction Tetrazole 5-Substituted-1H-tetrazole Reaction->Tetrazole

Caption: General workflow for the synthesis of 5-substituted-1H-tetrazoles.

Hypothetical Signaling Pathway Involvement

Given the structural similarities of tetrazoles to carboxylic acids, 5-(methylsulfonyl)-1H-tetrazole could potentially interact with biological targets that recognize carboxylate-containing ligands. The following diagram illustrates a hypothetical interaction with a receptor or enzyme.

G cluster_cell Cell Membrane Receptor Target Receptor/Enzyme Signal Downstream Signaling Cascade Receptor->Signal Activation Ligand 5-(Methylsulfonyl)-1H-tetrazole Ligand->Receptor Binding Response Cellular Response Signal->Response

Caption: Hypothetical interaction with a cellular target.

References

The Ascendancy of Sulfonyl-Substituted Tetrazoles: A Technical Guide to their Discovery, Development, and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide detailing the discovery, historical development, and therapeutic applications of sulfonyl-substituted tetrazoles. This whitepaper is intended for researchers, scientists, and drug development professionals, providing in-depth insights into the synthesis, bioactivity, and mechanisms of action of this important class of compounds.

Introduction: The Emergence of a Privileged Scaffold

The journey of sulfonyl-substituted tetrazoles is a narrative of chemical ingenuity and the relentless pursuit of therapeutic innovation. While the tetrazole ring, first synthesized by J. A. Bladin in 1885, has long been recognized as a valuable pharmacophore and a bioisostere of the carboxylic acid group, its combination with the sulfonyl moiety has unlocked new avenues in drug design.[1] This strategic union of two pharmacologically significant functional groups has given rise to a class of compounds with a broad spectrum of biological activities, ranging from anticancer and antidiabetic to enzyme inhibition.

The sulfonyl group, a cornerstone of sulfonamide drugs since the discovery of prontosil, imparts crucial physicochemical and pharmacokinetic properties, including enhanced binding affinity and metabolic stability.[2][3][4] The tetrazole ring, with its unique electronic and steric properties, often serves to improve oral bioavailability and reduce side effects associated with carboxylic acids.[2] The synergy between these two moieties has thus created a "privileged scaffold" for the development of novel therapeutic agents.

This technical guide provides a comprehensive overview of the historical development, synthetic strategies, and biological applications of sulfonyl-substituted tetrazoles. It aims to equip researchers with the foundational knowledge and detailed methodologies necessary to explore and expand the therapeutic potential of this promising class of molecules.

Historical Development: A Tale of Two Moieties

The historical development of sulfonyl-substituted tetrazoles is not a linear path but rather a convergence of two well-established fields in medicinal chemistry: tetrazole chemistry and sulfonamide chemistry.

The synthesis of the first tetrazole derivative in the late 19th century marked the beginning of over a century of exploration into the chemical and biological properties of this nitrogen-rich heterocycle.[1] However, it was the recognition of the tetrazole ring as a bioisosteric replacement for the carboxylic acid group in the mid-20th century that propelled its integration into drug discovery programs.[2]

Parallel to this, the discovery of the antibacterial properties of sulfonamides in the 1930s revolutionized medicine and established the sulfonyl group as a key pharmacophore. The subsequent development of a vast array of sulfonamide-based drugs targeting various enzymes and receptors solidified its importance in medicinal chemistry.

The deliberate combination of these two functionalities appears to be a more recent development, likely emerging from the broader trend of scaffold hopping and fragment-based drug design. A significant step in the synthesis of 5-sulfonyl tetrazoles was the [2+3] cycloaddition of azides to sulfonyl cyanides, a method reported by Sharpless and coworkers.[5] This reaction provided a direct and efficient route to this class of compounds, paving the way for further exploration of their biological activities. More recent advancements include multicomponent reactions that allow for the rapid generation of diverse libraries of sulfonylated tetrazoles.[1]

Synthetic Methodologies: Crafting the Core Scaffold

The synthesis of sulfonyl-substituted tetrazoles can be broadly categorized into two main approaches: the formation of the tetrazole ring on a sulfonyl-containing precursor, and the sulfonylation of a pre-formed tetrazole ring.

Cycloaddition Reactions for 5-Sulfonyl Tetrazoles

The most direct and widely employed method for the synthesis of 5-sulfonyl tetrazoles is the [2+3] cycloaddition reaction between a sulfonyl cyanide and an azide source.

Experimental Protocol: Synthesis of 1-Aryl-5-(p-tolylsulfonyl)-1H-tetrazole [5]

  • Materials: Aryl azide (1.0 mmol), p-toluenesulfonyl cyanide (1.0 mmol).

  • Procedure: The aryl azide and p-toluenesulfonyl cyanide are mixed together without a solvent. The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the solid product is typically purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 1-aryl-5-(p-tolylsulfonyl)-1H-tetrazole.

Sulfonylation of Pre-formed Tetrazoles

This approach involves the reaction of a 5-substituted-1H-tetrazole with a sulfonyl chloride in the presence of a base. This method is particularly useful for introducing a sulfonyl group at the N-1 or N-2 position of the tetrazole ring.

Experimental Protocol: Synthesis of 1-Sulfonyl-5-substituted-1H-tetrazole [6]

  • Materials: 5-substituted-1H-tetrazole (1.0 mmol), substituted sulfonyl chloride (1.1 mmol), potassium carbonate (K2CO3) (1.5 mmol), and a suitable solvent such as acetone or acetonitrile.

  • Procedure: To a solution of the 5-substituted-1H-tetrazole in the chosen solvent, potassium carbonate is added, and the mixture is stirred at room temperature for 30 minutes. The substituted sulfonyl chloride is then added dropwise, and the reaction mixture is stirred at room temperature or heated under reflux until the reaction is complete (monitored by TLC). After cooling to room temperature, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Synthesis Workflow

G cluster_0 Route A: Cycloaddition cluster_1 Route B: N-Sulfonylation Sulfonyl_Cyanide Sulfonyl Cyanide (R-SO2CN) 5_Sulfonyl_Tetrazole 5-Sulfonyl Tetrazole Sulfonyl_Cyanide->5_Sulfonyl_Tetrazole [2+3] Cycloaddition Azide Azide (R'-N3) Azide->5_Sulfonyl_Tetrazole 5_Substituted_Tetrazole 5-Substituted-1H-Tetrazole N_Sulfonyl_Tetrazole N-Sulfonyl Tetrazole 5_Substituted_Tetrazole->N_Sulfonyl_Tetrazole Base (e.g., K2CO3) Sulfonyl_Chloride Sulfonyl Chloride (R-SO2Cl) Sulfonyl_Chloride->N_Sulfonyl_Tetrazole

Caption: General synthetic routes to sulfonyl-substituted tetrazoles.

Therapeutic Applications and Biological Activity

Sulfonyl-substituted tetrazoles have demonstrated a wide array of biological activities, positioning them as promising candidates for the treatment of various diseases.

Anticancer Activity

A number of sulfonyl-tetrazole derivatives have been investigated for their antiproliferative effects against various cancer cell lines. For instance, a series of 2-((1-substituted phenyl-1H-tetrazol-5-yl)thio)-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone derivatives have shown significant in vitro inhibitory effects on human cervical carcinoma (SiHA), breast adenocarcinoma (MDA-MB-235), and human pancreatic carcinoma (PANC-1) cell lines.

Table 1: In Vitro Antiproliferative Activity of Sulfonyl-Tetrazole Derivatives

CompoundSiHa (IC50, µM)MDA-MB-235 (IC50, µM)PANC-1 (IC50, µM)
7a 5.2 ± 0.46.8 ± 0.57.1 ± 0.6
7b 4.8 ± 0.35.5 ± 0.46.2 ± 0.5
7c 3.5 ± 0.24.1 ± 0.34.9 ± 0.4
Doxorubicin 0.8 ± 0.11.1 ± 0.11.3 ± 0.2

Data presented as mean ± SD from three independent experiments.

Experimental Protocol: Sulforhodamine B (SRB) Assay for Anticancer Activity [7][8][9][10]

  • Cell Plating: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the sulfonyl-tetrazole compounds and a positive control (e.g., Doxorubicin) for 48-72 hours.

  • Cell Fixation: The cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: The fixed cells are stained with 0.4% (w/v) Sulforhodamine B (SRB) solution for 30 minutes at room temperature.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization: The bound dye is solubilized with 10 mM Tris base solution.

  • Absorbance Reading: The absorbance is measured at 510 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.

Apoptosis Induction Pathway

G Sulfonyl_Tetrazole Sulfonyl-Tetrazole Compound Bax Bax Sulfonyl_Tetrazole->Bax promotes Bcl2 Bcl-2 Sulfonyl_Tetrazole->Bcl2 inhibits Mitochondrion Mitochondrion Bax->Mitochondrion permeabilizes Bcl2->Mitochondrion inhibits permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Active_Caspase9 Active Caspase-9 Caspase9->Active_Caspase9 activates Caspase3 Pro-Caspase-3 Active_Caspase9->Caspase3 Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 activates Apoptosis Apoptosis Active_Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by sulfonyl-tetrazoles.

Enzyme Inhibition

The structural features of sulfonyl-substituted tetrazoles make them adept at interacting with the active sites of various enzymes.

Sulfonamides are classic inhibitors of carbonic anhydrases (CAs), enzymes involved in various physiological processes, including pH regulation and fluid secretion. The introduction of a tetrazole moiety can modulate the inhibitory potency and selectivity of these compounds.

Table 2: Inhibition of Human Carbonic Anhydrase Isoforms by Sulfonamide Derivatives [11]

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IV (Ki, nM)hCA IX (Ki, nM)
1 98.612.135.425.3
5 75.28.928.118.9
9 68.47.522.615.1
12 55.96.218.712.4
Acetazolamide 250127425

Ki values represent the mean of three separate determinations.

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in tissue remodeling and are implicated in diseases such as cancer and arthritis. Sulfonyl-tetrazoles have been explored as MMP inhibitors.

Table 3: Inhibition of Matrix Metalloproteinases by Thiol-Containing Inhibitors [12]

CompoundMMP-1 (IC50, nM)MMP-3 (IC50, nM)MMP-9 (IC50, nM)
15 >1000015080
20 >100005030
22 >100007040
Antidiabetic Activity

Certain benzene-sulfonamide tetrazole derivatives have been investigated as potential antidiabetic agents, for example, as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a negative regulator of insulin signaling.[13]

Future Perspectives and Conclusion

The field of sulfonyl-substituted tetrazoles is ripe with opportunities for further exploration. The versatility of their synthesis allows for the creation of large and diverse chemical libraries for high-throughput screening against a multitude of biological targets. Future research should focus on:

  • Elucidating detailed mechanisms of action: While initial studies have shed light on the biological activities of these compounds, a deeper understanding of their molecular targets and signaling pathways is crucial for rational drug design.

  • Optimizing pharmacokinetic properties: Further structural modifications can be explored to enhance the ADME (absorption, distribution, metabolism, and excretion) profiles of lead compounds.

  • Exploring new therapeutic areas: The broad spectrum of activity suggests that sulfonyl-substituted tetrazoles may have therapeutic potential in areas beyond those already investigated.

References

In-depth Technical Guide: Physicochemical Properties of 5-(methylsulfonyl)-1H-tetrazole

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Foreword

5-(Methylsulfonyl)-1H-tetrazole is a significant heterocyclic compound, drawing attention within medicinal chemistry and pharmaceutical sciences. As a key derivative of the tetrazole ring system, it is frequently investigated as a bioisosteric substitute for carboxylic acids. This substitution can offer enhanced metabolic stability and superior pharmacokinetic profiles. This technical guide provides a thorough examination of the fundamental physicochemical properties of 5-(methylsulfonyl)-1H-tetrazole, including its acidity (pKa), lipophilicity (logP), solubility, and melting point. This document further details experimental protocols for its synthesis and characterization, along with methodologies for determining its critical physicochemical parameters. It is intended to be an essential resource for researchers involved in the innovation and development of new therapeutic agents that incorporate the 5-(methylsulfonyl)-1H-tetrazole scaffold.

Core Physicochemical Properties

While specific experimental data for the physicochemical properties of 5-(methylsulfonyl)-1H-tetrazole are not extensively documented in publicly accessible literature, reliable estimations can be derived from the analysis of structurally analogous compounds, such as 5-(methylthio)-1H-tetrazole and other 5-substituted tetrazoles. The potent electron-withdrawing characteristics of the methylsulfonyl group are anticipated to substantially modify these properties in comparison to its methylthio counterpart.

Table 1: Comparative Physicochemical Properties of 5-(methylsulfonyl)-1H-tetrazole and Related Compounds

Property5-(methylsulfonyl)-1H-tetrazole (Estimated)5-(methylthio)-1H-tetrazole (Experimental)1H-Tetrazole (Experimental)
Molecular Formula C₂H₄N₄O₂SC₂H₄N₄SCH₂N₄
Molecular Weight ( g/mol ) 148.14116.1570.05
pKa < 4.7~5.54.90[1]
logP < 0~0.3-0.89
Melting Point (°C) > 152149-152157-158
Aqueous Solubility Predicted to be higher than 5-(methylthio)-1H-tetrazole-Soluble

Note: The estimated values for 5-(methylsulfonyl)-1H-tetrazole are predicated on the anticipated electronic impact of the sulfonyl group. As a strong electron-withdrawing group, it is expected to increase the compound's acidity (resulting in a lower pKa), decrease its lipophilicity (a lower logP), and likely enhance its aqueous solubility. The melting point is projected to be higher, attributable to more robust intermolecular interactions.

Synthesis and Structural Elucidation

A viable synthetic pathway for producing 5-(methylsulfonyl)-1H-tetrazole is through the oxidation of its precursor, 5-(methylthio)-1H-tetrazole.

Synthetic Protocol: Oxidation of 5-(methylthio)-1H-tetrazole

This protocol outlines a general procedure for the oxidation of a thioether to a sulfone, which can be specifically adapted for the synthesis of 5-(methylsulfonyl)-1H-tetrazole.

Materials:

  • 5-(methylthio)-1H-tetrazole

  • Oxidizing agent (e.g., meta-chloroperoxybenzoic acid (m-CPBA), potassium permanganate (KMnO₄), or Oxone®)

  • Appropriate solvent (e.g., dichloromethane, acetic acid, or an acetonitrile/water mixture)

  • Sodium bisulfite solution (for quenching)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 5-(methylthio)-1H-tetrazole in a suitable solvent.

  • Cool the flask in an ice bath to 0°C.

  • With continuous stirring, slowly add a solution of the oxidizing agent (e.g., 2.2 equivalents of m-CPBA in dichloromethane).

  • Monitor the reaction's progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite.

  • Perform a liquid-liquid extraction of the aqueous layer using ethyl acetate (three times).

  • Combine the organic extracts and wash sequentially with a saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product via recrystallization or column chromatography to obtain pure 5-(methylsulfonyl)-1H-tetrazole.

Structural Characterization: The identity and purity of the synthesized compound should be rigorously confirmed using a suite of spectroscopic techniques:

  • ¹H NMR Spectroscopy: To verify the presence and chemical environment of the methyl and N-H protons.

  • ¹³C NMR Spectroscopy: To identify the carbon signals of the methyl group and the tetrazole ring.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To detect the characteristic vibrational frequencies of N-H, C=N, and S=O bonds.

  • Mass Spectrometry: To confirm the molecular weight of the final product.

Methodologies for Physicochemical Profiling

pKa Determination via Potentiometric Titration

Principle: The acid dissociation constant (pKa) is determined by titrating a solution of the analyte with a standardized strong base while monitoring the pH. The pKa corresponds to the pH at which the compound is 50% deprotonated.

Materials:

  • 5-(methylsulfonyl)-1H-tetrazole

  • Standardized 0.1 M sodium hydroxide (NaOH) solution

  • High-purity deionized water (or a suitable co-solvent for compounds with low aqueous solubility)

  • Calibrated pH meter and electrode

  • Burette

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a solution of 5-(methylsulfonyl)-1H-tetrazole of a precise concentration in deionized water.

  • Calibrate the pH meter with standard buffer solutions.

  • Place a known volume of the tetrazole solution into a beaker on a magnetic stirrer.

  • Immerse the pH electrode into the solution and commence stirring.

  • Titrate by adding the standardized NaOH solution in small, measured increments.

  • Record the pH after each addition.

  • Generate a titration curve by plotting pH versus the volume of NaOH added.

  • The pH at the half-equivalence point of the titration curve represents the pKa of the compound.

logP Determination by the Shake-Flask Method

Principle: The partition coefficient (P) is defined as the equilibrium ratio of the concentration of a compound in a biphasic system of two immiscible liquids, typically n-octanol and water. The logarithm of this ratio is the logP.

Materials:

  • 5-(methylsulfonyl)-1H-tetrazole

  • n-Octanol (pre-saturated with water)

  • pH-buffered water (pre-saturated with n-octanol)

  • Centrifuge

  • Analytical instrumentation for quantification (UV-Vis spectrophotometer or HPLC)

  • Precision volumetric glassware

Procedure:

  • Prepare a stock solution of the test compound in either the aqueous or n-octanol phase.

  • In a flask, combine known volumes of the stock solution, n-octanol, and the aqueous buffer.

  • Agitate the flask vigorously for a sufficient period (e.g., 1-2 hours) to achieve equilibrium.

  • Allow the phases to separate completely, using centrifugation if necessary.

  • Carefully sample each phase.

  • Determine the concentration of the compound in each phase using a validated analytical method.

  • Calculate the partition coefficient (P) as the ratio of the concentration in n-octanol to the concentration in the aqueous phase.

  • The logP is the base-10 logarithm of P.

Aqueous Solubility Determination via the Shake-Flask Method

Principle: This method involves equilibrating an excess of the solid compound with a fixed volume of an aqueous buffer at a constant temperature. The concentration of the dissolved compound in the resulting saturated solution is then measured.

Materials:

  • Solid 5-(methylsulfonyl)-1H-tetrazole

  • Aqueous buffer (e.g., phosphate-buffered saline at pH 7.4)

  • Shaking incubator

  • Syringe filters (low protein binding)

  • A quantitative analytical method (e.g., HPLC, UV-Vis)

Procedure:

  • Add an excess of the solid compound to a known volume of the aqueous buffer in a sealed vessel.

  • Equilibrate the mixture in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours.

  • Allow any undissolved solid to settle.

  • Withdraw and filter a sample of the supernatant.

  • Measure the concentration of the dissolved compound in the filtrate using a pre-calibrated analytical technique.

  • This concentration represents the aqueous solubility under the specified conditions.

Melting Point Determination using Differential Scanning Calorimetry (DSC)

Principle: DSC measures the heat flow into a sample relative to a reference as a function of temperature. The melting point is identified as an endothermic peak on the resulting thermogram.

Materials:

  • Crystalline 5-(methylsulfonyl)-1H-tetrazole

  • Differential Scanning Calorimeter

  • Aluminum or hermetic sample pans

Procedure:

  • Accurately weigh a small sample (1-5 mg) into a DSC pan and seal it.

  • Place the sample pan and an empty reference pan into the DSC instrument.

  • Heat the sample at a constant rate (e.g., 10 °C/min) through its expected melting range.

  • Record the heat flow versus temperature.

  • The melting point is determined from the thermogram, typically as the onset or peak temperature of the melting endotherm.

Process and Workflow Visualizations

Synthesis_of_5_methylsulfonyl_1H_tetrazole 5-(methylthio)-1H-tetrazole 5-(methylthio)-1H-tetrazole Reaction Oxidation 5-(methylthio)-1H-tetrazole->Reaction Oxidizing_Agent Oxidizing Agent (e.g., m-CPBA, KMnO₄) Oxidizing_Agent->Reaction 5-(methylsulfonyl)-1H-tetrazole 5-(methylsulfonyl)-1H-tetrazole Reaction->5-(methylsulfonyl)-1H-tetrazole

Caption: Synthetic pathway to 5-(methylsulfonyl)-1H-tetrazole.

Physicochemical_Property_Workflow cluster_synthesis Synthesis & Purification cluster_property_determination Physicochemical Property Determination Synthesis Synthesis of 5-(methylsulfonyl)-1H-tetrazole Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization pKa pKa Determination (Potentiometric Titration) Characterization->pKa logP logP Determination (Shake-Flask Method) Characterization->logP Solubility Solubility Assay (Shake-Flask Method) Characterization->Solubility MeltingPoint Melting Point (DSC) Characterization->MeltingPoint

References

An In-depth Technical Guide on the Molecular Structure and Tautomerism of 5-(methylsulfonyl)-1H-tetrazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(methylsulfonyl)-1H-tetrazole is a fascinating heterocyclic compound characterized by the presence of a highly electron-withdrawing methylsulfonyl group attached to a tetrazole ring. This structural feature significantly influences its physicochemical properties, including its acidity and tautomeric equilibrium. This technical guide provides a comprehensive overview of the molecular structure, synthesis, and tautomeric behavior of 5-(methylsulfonyl)-1H-tetrazole, drawing upon available data for related compounds. It also explores potential experimental protocols for its synthesis and characterization, and discusses the predicted tautomeric preferences based on computational and spectroscopic studies of analogous systems.

Introduction

Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. They are of significant interest in medicinal chemistry and materials science due to their unique chemical properties. The tetrazole ring can act as a bioisostere for a carboxylic acid group, offering improved metabolic stability and pharmacokinetic profiles in drug candidates. The introduction of a potent electron-withdrawing group, such as the methylsulfonyl (-SO₂CH₃) group, at the C5-position of the tetrazole ring is expected to profoundly impact its electronic structure, acidity, and tautomeric equilibrium. Understanding these aspects is crucial for the rational design of novel therapeutic agents and functional materials.

Molecular Structure and Tautomerism

The fundamental question concerning the molecular structure of 5-(methylsulfonyl)-1H-tetrazole revolves around its tautomeric forms. Like most 5-substituted-1H-tetrazoles, it can exist in two principal tautomeric forms: the 1H- and 2H-tautomers.

Caption: Tautomeric equilibrium of 5-(methylsulfonyl)-1H-tetrazole.

The position of this equilibrium is governed by various factors, including the nature of the substituent at the C5-position, the solvent, and the physical state (solid, liquid, or gas). The strongly electron-withdrawing nature of the methylsulfonyl group is predicted to favor the 2H-tautomer due to the stabilization of the negative charge that is more localized on the N1 and N4 atoms in the conjugate base. Computational studies on C-substituted tetrazoles have generally shown that the 2H-tautomer is often more stable.

Synthesis of 5-(methylsulfonyl)-1H-tetrazole

  • Synthesis of the precursor, 5-(methylthio)-1H-tetrazole.

  • Oxidation of the thioether to the corresponding sulfone.

Experimental Protocol: Synthesis of 5-(methylthio)-1H-tetrazole

This synthesis is typically achieved via a [3+2] cycloaddition reaction between methyl thiocyanate (CH₃SCN) and an azide source, such as sodium azide (NaN₃).

Synthesis_Thioether reagents Methyl Thiocyanate + Sodium Azide conditions Lewis Acid Catalyst (e.g., ZnCl₂) Solvent (e.g., DMF or Water) Heat reagents->conditions product 5-(methylthio)-1H-tetrazole conditions->product

Caption: Synthetic workflow for 5-(methylthio)-1H-tetrazole.

Detailed Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine methyl thiocyanate (1.0 eq) and sodium azide (1.2 eq).

  • Solvent and Catalyst: Add a suitable solvent such as N,N-dimethylformamide (DMF) or water. Introduce a Lewis acid catalyst, for instance, zinc chloride (ZnCl₂) (0.1 eq), to facilitate the reaction.

  • Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80 to 120 °C and stir for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature. If DMF is used as the solvent, pour the mixture into ice-water and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product. Collect the solid by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol/water.

Experimental Protocol: Oxidation to 5-(methylsulfonyl)-1H-tetrazole

The oxidation of the 5-(methylthio)-1H-tetrazole to the desired 5-(methylsulfonyl)-1H-tetrazole can be achieved using a variety of oxidizing agents. A common and effective method involves the use of meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide with a catalyst.

Oxidation_Sulfone reactant 5-(methylthio)-1H-tetrazole oxidizing_agent Oxidizing Agent (e.g., m-CPBA or H₂O₂/catalyst) reactant->oxidizing_agent product 5-(methylsulfonyl)-1H-tetrazole oxidizing_agent->product

Caption: Oxidation of 5-(methylthio)-1H-tetrazole to the sulfone.

Detailed Methodology (using H₂O₂ and a catalyst):

  • Reaction Setup: Dissolve 5-(methylthio)-1H-tetrazole (1.0 eq) in a suitable solvent such as ethanol.

  • Catalyst and Oxidant: Add a catalytic amount of a substance like ammonium heptamolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O) (e.g., 0.01 eq). To this solution, add an excess of hydrogen peroxide (H₂O₂) (e.g., 3-5 eq) dropwise at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction progress by TLC.

  • Workup and Purification: Once the reaction is complete, quench the excess hydrogen peroxide by adding a saturated aqueous solution of sodium sulfite. The product can then be extracted with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization.

Spectroscopic Characterization (Predicted)

While specific experimental data for 5-(methylsulfonyl)-1H-tetrazole is not available, we can predict the expected spectroscopic features based on the analysis of related compounds.

NMR Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

NucleusPredicted Chemical Shift (ppm)MultiplicityNotes
¹H NMR
-SO₂CH~3.0 - 3.5singletThe strong deshielding effect of the sulfonyl group will shift this signal downfield compared to a methylthio group.
NH ~14 - 16broad singletThe acidic proton of the tetrazole ring is expected to appear as a broad signal at a very low field. The exact position will be concentration and solvent dependent.
¹³C NMR
-SO₂C H₃~40 - 45quartet (if coupled to H)
C 5~150 - 155singletThe C5 carbon of the tetrazole ring typically appears in this region.
Infrared (IR) Spectroscopy

Table 2: Predicted IR Absorption Frequencies (cm⁻¹)

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityNotes
N-H stretch3000 - 3200BroadCharacteristic of the tetrazole ring NH.
C=N, N=N stretch1400 - 1600Medium to StrongVibrations of the tetrazole ring.
SO₂ asymmetric stretch~1300 - 1350Strong
SO₂ symmetric stretch~1120 - 1160Strong
C-H stretch (methyl)~2900 - 3000Weak to Medium

Potential Biological Activity

While no specific biological activity has been reported for 5-(methylsulfonyl)-1H-tetrazole, both the tetrazole and sulfonyl functional groups are present in numerous biologically active molecules. Tetrazole-containing compounds have demonstrated a wide range of activities, including antimicrobial, antiviral, and anticancer effects. Similarly, the sulfonamide and sulfone moieties are well-known pharmacophores. Therefore, it is plausible that 5-(methylsulfonyl)-1H-tetrazole could exhibit some form of biological activity, and this warrants further investigation. Should any specific biological targets or pathways be identified in future research, a signaling pathway diagram could be constructed.

Conclusion

5-(methylsulfonyl)-1H-tetrazole represents a structurally interesting molecule with potential applications in medicinal chemistry and materials science. This guide has outlined its key structural features, focusing on the tautomeric equilibrium, and has provided plausible synthetic routes based on established chemical transformations. The predicted spectroscopic data offer a basis for the characterization of this compound. Further experimental and computational studies are necessary to fully elucidate its properties, including a definitive determination of its tautomeric preference, a comprehensive spectroscopic characterization, and an exploration of its potential biological activities. The information presented herein serves as a foundational resource for researchers interested in the synthesis and study of this and related sulfonyl-substituted tetrazoles.

theoretical calculations on 5-(methylsulfonyl)-1H-tetrazole stability

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Theoretical Calculations on 5-(methylsulfonyl)-1H-tetrazole Stability

Introduction

5-(methylsulfonyl)-1H-tetrazole (5-MST) is a heterocyclic compound featuring a highly nitrogenous tetrazole ring coupled with a methylsulfonyl group. Derivatives of tetrazole are of significant interest to researchers in medicinal chemistry and materials science, particularly for their applications as metabolic mimics of carboxylic acids and as components in energetic materials. The inherent stability of the tetrazole ring, combined with the energetic properties endowed by its high nitrogen content, makes a thorough understanding of its thermal and chemical stability paramount for safe handling, storage, and application.

Theoretical calculations, primarily employing quantum mechanical methods, have become indispensable tools for predicting the stability, reactivity, and decomposition pathways of such energetic compounds. This guide provides an in-depth overview of the theoretical methodologies used to evaluate the stability of 5-MST, supported by experimental validation protocols.

Theoretical Calculation Methodologies for Stability Assessment

The stability of molecules like 5-(methylsulfonyl)-1H-tetrazole is assessed computationally by examining their electronic structure, bond energies, and potential energy surfaces. Density Functional Theory (DFT) is a widely used and versatile method for these investigations due to its favorable balance of computational cost and accuracy.

Density Functional Theory (DFT) DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[1] Calculations are typically performed using specific functionals and basis sets to approximate the exchange-correlation energy. Common approaches for nitrogen-rich heterocyclic compounds include:

  • Functionals: B3LYP and B3PW91 are popular hybrid functionals that often provide reliable results for energetic and thermodynamic properties.

  • Basis Sets: The 6-31G(d,p) or larger basis sets like 6-311++G(d,p) are commonly employed to provide a flexible description of the electron distribution.

The primary calculated parameters for stability analysis include:

  • Bond Dissociation Energy (BDE): BDE is the energy required to break a specific bond homolytically. The weakest bond in the molecule is often the trigger for thermal decomposition. Calculating BDEs for all bonds helps to identify the most likely initial step in the decomposition pathway.

  • Heat of Formation (HOF): This thermodynamic quantity is crucial for determining the energy content of a molecule.

  • HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of the chemical reactivity and kinetic stability of a molecule.[2] A larger gap generally implies greater stability.

Data Presentation

The following tables summarize key quantitative data derived from theoretical calculations for assessing the stability of tetrazole derivatives. Note: Direct computational data for 5-(methylsulfonyl)-1H-tetrazole is not widely published; therefore, representative values for key bonds in related molecules are provided for context.

Table 1: Representative Bond Dissociation Energies (BDEs)

BondBond TypeTypical BDE (kJ/mol)Significance in Decomposition
C5–SCarbon-Sulfur~280 - 320A potential weak link; cleavage would separate the sulfonyl group from the tetrazole ring.
S–CH3Sulfur-Carbon~290 - 330Cleavage would result in the loss of a methyl radical.
N1–N2Ring N-N~160 - 200Often the weakest bonds in the tetrazole ring, initiating ring opening.
N2–N3Ring N-N~160 - 200Similar to N1-N2, its rupture contributes to the characteristic loss of N₂ gas.
C5–N4Ring C-N~350 - 450Stronger than the N-N bonds, indicating greater stability of the C-N linkage within the ring.

BDE values are estimates based on general values for these bond types in similar chemical environments.[3][4]

Table 2: Calculated Electronic Properties of a Model Tetrazole

PropertyValue (eV)Interpretation
HOMO Energy-8.5 to -9.5The energy of the highest occupied molecular orbital; relates to the ability to donate electrons.
LUMO Energy-0.5 to -1.5The energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons.
HOMO-LUMO Gap7.0 to 9.0A larger energy gap is an indicator of higher kinetic stability and lower chemical reactivity.[2] The value suggests significant stability for the tetrazole core.

Values are representative for substituted tetrazoles based on DFT calculations.[2]

Experimental Protocols for Validation

Theoretical predictions of stability must be validated through rigorous experimental procedures. The following protocols are essential for the synthesis, characterization, and thermal analysis of 5-MST.

1. Synthesis of 5-(methylsulfonyl)-1H-tetrazole

While 5-MST is often used as a reactant in further syntheses,[5][6][7] a typical synthesis route would involve the oxidation of a corresponding 5-(methylthio)-1H-tetrazole.

  • Objective: To synthesize 5-(methylsulfonyl)-1H-tetrazole from 5-(methylthio)-1H-tetrazole.

  • Materials: 5-(methylthio)-1H-tetrazole, an oxidizing agent (e.g., potassium permanganate (KMnO₄) or Oxone®), a suitable solvent (e.g., acetic acid or a water/acetone mixture), and reagents for workup and purification.

  • Procedure:

    • Dissolve 5-(methylthio)-1H-tetrazole in the chosen solvent and cool the mixture in an ice bath.

    • Slowly add a solution of the oxidizing agent portion-wise, maintaining the temperature below 10 °C.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, quench any excess oxidant (e.g., with sodium bisulfite).

    • Extract the product into an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield pure 5-(methylsulfonyl)-1H-tetrazole.

2. Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by identifying the chemical environment of the hydrogen and carbon atoms.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups, such as the S=O stretches of the sulfonyl group (typically around 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹) and vibrations of the tetrazole ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition of the synthesized compound.[2]

3. Thermal Stability Analysis

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and decomposition temperature of the compound. The sample is heated at a constant rate, and the heat flow is measured. An endothermic peak corresponds to melting, while a sharp exothermic peak indicates decomposition. The onset temperature of the exotherm is a key measure of thermal stability.[8]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It provides information about the decomposition process, including the temperature at which weight loss begins and the amount of residue remaining.[5][7] For many tetrazoles, a significant and rapid mass loss is observed corresponding to the violent release of nitrogen gas.

Visualizations

The following diagrams illustrate the workflows and conceptual pathways involved in the stability analysis of 5-(methylsulfonyl)-1H-tetrazole.

Computational_Workflow cluster_input 1. Input & Structure Preparation cluster_calc 2. Quantum Chemical Calculations cluster_analysis 3. Stability Analysis mol_structure Define Molecular Structure (5-MST) method_selection Select DFT Functional (e.g., B3LYP) & Basis Set (e.g., 6-311++G(d,p)) geom_opt Geometry Optimization method_selection->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc energy_calc Single Point Energy Calculation freq_calc->energy_calc thermo Thermodynamic Properties (HOF, Gibbs Free Energy) energy_calc->thermo bde Bond Dissociation Energy (BDE) Analysis energy_calc->bde homo_lumo HOMO-LUMO Gap Analysis energy_calc->homo_lumo decomp Predict Decomposition Pathway bde->decomp homo_lumo->decomp

Caption: Computational workflow for the theoretical stability analysis of 5-MST.

Decomposition_Pathway cluster_ring_opening Ring Opening cluster_fragmentation Fragmentation cluster_bond_cleavage C-S Bond Cleavage MST 5-MST Intermediate1 Acyclic Intermediate MST->Intermediate1 Δ (Heat) Weakest N-N Bond Cleavage Radical1 Tetrazolyl Radical MST->Radical1 Δ (Heat) Alternative Path Radical2 •SO₂CH₃ Radical MST->Radical2 N2 N₂ Gas Intermediate1->N2 Loss of N₂ Fragment1 CH₃SO₂-C≡N Intermediate1->Fragment1

Caption: Plausible thermal decomposition pathways for 5-(methylsulfonyl)-1H-tetrazole.

Experimental_Workflow cluster_synthesis 1. Synthesis & Purification cluster_char 2. Structural Characterization cluster_stability 3. Stability Validation cluster_comparison 4. Data Correlation start Starting Material (5-methylthio-1H-tetrazole) oxidation Oxidation Reaction start->oxidation purification Purification (Recrystallization) oxidation->purification nmr NMR (¹H, ¹³C) purification->nmr ftir FTIR Spectroscopy purification->ftir ms Mass Spectrometry purification->ms dsc DSC Analysis (Melting Point, T_decomp) purification->dsc tga TGA Analysis (Weight Loss Profile) purification->tga compare Compare Experimental Data with Theoretical Predictions dsc->compare tga->compare

Caption: Experimental workflow for the synthesis, characterization, and stability validation of 5-MST.

References

Thermal Stability and Decomposition of 5-(Methylsulfonyl)-1H-tetrazole: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition of 5-substituted tetrazoles, with a specific focus on providing a framework for understanding the characteristics of 5-(methylsulfonyl)-1H-tetrazole. Due to a lack of specific experimental data for 5-(methylsulfonyl)-1H-tetrazole in the available scientific literature, this document synthesizes information from related tetrazole compounds to infer its likely thermal behavior. The guide covers general decomposition pathways, experimental protocols for thermal analysis, and safety considerations.

Introduction to Tetrazole Thermal Stability

Tetrazoles are a class of nitrogen-rich heterocyclic compounds known for their energetic properties.[1][2][3] The high nitrogen content and the strained five-membered ring contribute to a significant release of energy upon decomposition, primarily in the form of nitrogen gas (N₂).[1][2][3] This inherent energetic nature makes a thorough understanding of their thermal stability crucial for safe handling, storage, and application, particularly in the pharmaceutical and materials science industries.

The thermal stability of a tetrazole derivative is significantly influenced by the nature of the substituent at the 5-position. Electron-withdrawing groups, such as the methylsulfonyl group, can impact the electronic structure of the tetrazole ring and, consequently, its decomposition profile. While specific data for 5-(methylsulfonyl)-1H-tetrazole is not publicly available, analysis of related compounds provides valuable insights.

General Thermal Decomposition of 5-Substituted Tetrazoles

The thermal decomposition of 5-substituted-1H-tetrazoles is a complex process that can proceed through various pathways. A common initial step involves the cleavage of the N1-N2 or N2-N3 bond in the tetrazole ring, leading to the elimination of molecular nitrogen and the formation of highly reactive intermediates.[1][2]

Table 1: General Decomposition Data for Various 5-Substituted Tetrazoles

CompoundDecomposition Onset/Peak Temperature (°C)Analytical MethodReference/Notes
5-Methyltetrazole254DTA[4]
1-Hydroxy-5-methyltetrazole194DTA[4]
5-Phenyl-1H-tetrazoleRisk of explosion if heated under confinementSDS[5]
1H-TetrazoleMay explode when heatedSDS[6]
5-Amino-1H-tetrazoleTwo decomposition routes observedMass Spectrometry[7]

Note: This table provides data for related compounds to illustrate the range of thermal stabilities and is not representative of 5-(methylsulfonyl)-1H-tetrazole.

Experimental Protocols for Thermal Analysis

The thermal stability of tetrazole compounds is typically investigated using thermoanalytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

3.1 Differential Scanning Calorimetry (DSC)

  • Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, decomposition temperatures, and enthalpies of reaction.

  • Methodology:

    • A small, precisely weighed sample (typically 1-5 mg) is placed in an aluminum pan.

    • The pan is hermetically sealed or left with a pinhole, depending on the desired experimental conditions.

    • The sample is heated at a constant rate (e.g., 5, 10, or 20 °C/min) under a controlled atmosphere (typically nitrogen or air).

    • The heat flow to the sample is monitored relative to an empty reference pan.

    • Exothermic events, such as decomposition, are observed as positive peaks on the DSC thermogram. The onset temperature of the exotherm is often taken as the decomposition temperature.

3.2 Thermogravimetric Analysis (TGA)

  • Principle: TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the temperature at which decomposition begins and to quantify mass loss.

  • Methodology:

    • A small sample (typically 5-10 mg) is placed in a tared TGA pan.

    • The sample is heated at a controlled rate in a specific atmosphere.

    • The mass of the sample is continuously monitored.

    • A significant loss of mass indicates decomposition. The temperature at which a specified percentage of mass is lost (e.g., 5% or 10%) is often reported as a measure of thermal stability.

Proposed Decomposition Pathway

While the specific decomposition products of 5-(methylsulfonyl)-1H-tetrazole are not documented, a plausible pathway can be proposed based on the general decomposition mechanisms of 5-substituted tetrazoles. The initial step is likely the cleavage of the tetrazole ring with the loss of N₂.

Decomposition_Pathway MST 5-(Methylsulfonyl)-1H-tetrazole Intermediate Reactive Intermediate (e.g., Nitrilimine) MST->Intermediate Δ (Heat) N2 N₂ Intermediate->N2 Elimination Products Decomposition Products (e.g., Methylsulfonyl Cyanide) Intermediate->Products Rearrangement

Caption: Proposed decomposition pathway for 5-(methylsulfonyl)-1H-tetrazole.

Experimental Workflow for Thermal Hazard Assessment

A systematic workflow is essential for the safe and thorough evaluation of the thermal stability of a new or poorly characterized tetrazole compound.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Kinetic Analysis cluster_2 Safety Assessment DSC DSC Analysis (Determine T_onset) Isoconversional Isoconversional Methods (e.g., Kissinger, Ozawa-Flynn-Wall) DSC->Isoconversional TGA TGA Analysis (Determine Mass Loss Profile) TGA->Isoconversional Activation_Energy Determine Activation Energy (Ea) Isoconversional->Activation_Energy ARC Accelerating Rate Calorimetry (ARC) (Time-to-Maximum-Rate) Activation_Energy->ARC Impact_Friction Impact and Friction Sensitivity Testing ARC->Impact_Friction

Caption: A generalized experimental workflow for assessing the thermal stability and hazards of a tetrazole compound.

Safety and Handling Considerations

Given the energetic nature of tetrazoles, the following precautions are recommended when handling 5-(methylsulfonyl)-1H-tetrazole and related compounds:

  • Avoid Heat and Friction: Tetrazoles can be sensitive to heat, friction, and impact. Avoid grinding or subjecting the material to mechanical shock.

  • Small-Scale Operations: Initial handling and experiments should be conducted on a small scale.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

  • Controlled Heating: When performing thermal analysis, use small sample sizes and ensure the instrumentation is properly calibrated and maintained.

Conclusion

While specific experimental data on the thermal stability and decomposition of 5-(methylsulfonyl)-1H-tetrazole is currently unavailable, a comprehensive understanding of the behavior of the broader class of 5-substituted tetrazoles provides a valuable framework for its assessment. The methodologies and general decomposition pathways outlined in this guide serve as a foundation for researchers and professionals working with this and similar energetic compounds. It is imperative that any experimental work with 5-(methylsulfonyl)-1H-tetrazole be preceded by a thorough safety review and conducted with appropriate caution. Further research is needed to fully characterize the thermal properties of this specific compound.

References

Safety and Handling of 5-(methylsulfonyl)-1H-tetrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the known safety and handling precautions for 5-(methylsulfonyl)-1H-tetrazole. Due to the limited availability of specific safety data for this compound, this document extrapolates information from related tetrazole derivatives and general principles for handling energetic materials. All personnel handling this substance should be adequately trained in the management of potentially hazardous chemicals.

Hazard Identification and Classification

GHS Classification (Anticipated)

  • Flammable Solids: Category 1 or 2

  • Skin Irritation: Category 2

  • Eye Irritation: Category 2A

  • Explosive: Potential for explosive decomposition upon heating.

Physical and Chemical Properties

Specific quantitative data for 5-(methylsulfonyl)-1H-tetrazole is limited. The following table summarizes available data for related tetrazole compounds to provide a comparative context.

Property1H-Tetrazole5-Methyl-1H-tetrazole5-(2-Methylphenyl)-1H-tetrazole1-Phenyl-1H-tetrazole-5-thiol
Molecular Formula CH₂N₄C₂H₄N₄C₈H₈N₄C₇H₆N₄S
Molecular Weight 70.05 g/mol 84.08 g/mol 160.18 g/mol 178.21 g/mol
Appearance White solidWhite solidWhite solidWhite solid
Melting Point 154 - 158 °CNo data available151 - 154 °C[3]No data available
Decomposition Temp. May explode when heatedNo data availableNo data availableUnstable above 130°C

Safe Handling and Storage

3.1. Personal Protective Equipment (PPE)

  • Eye Protection: Wear chemical safety goggles that adhere to European standard EN166 or OSHA's eye and face protection regulations in 29 CFR 1910.133.[4]

  • Hand Protection: Handle with impermeable gloves. Inspect gloves before use and dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin contact.[4]

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[4]

3.2. Handling

  • Work in a well-ventilated area, preferably under a chemical fume hood.[5]

  • Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

  • Take measures to prevent the buildup of electrostatic charge. Use explosion-proof equipment.

  • Avoid shock and friction.

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands and face thoroughly after handling.

3.3. Storage

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]

  • Keep away from heat and sources of ignition.[5]

  • Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

4.1. First Aid Measures

  • If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[5]

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.

4.2. Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Combustible. Explosive decomposition possible on heating. Development of hazardous combustion gases or vapors (carbon oxides, nitrogen oxides, sulfur oxides) possible in the event of a fire.

  • Protective Equipment: Wear a self-contained breathing apparatus and full protective gear.[4]

4.3. Accidental Release Measures

  • Ensure adequate ventilation.

  • Remove all sources of ignition.

  • Use spark-proof tools and explosion-proof equipment.

  • Sweep up and shovel into suitable containers for disposal. Avoid creating dust.[4]

  • Do not let the product enter drains.

Experimental Protocols for Thermal Stability Assessment

The thermal stability of energetic materials like 5-(methylsulfonyl)-1H-tetrazole is a critical safety parameter. Standard methods for evaluation include Differential Scanning Calorimetry (DSC) and auto-ignition tests.[6]

5.1. Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[7]

  • Objective: To determine the onset of decomposition temperature and the heat of decomposition.

  • Methodology:

    • A small, precisely weighed sample (typically 1-5 mg) of the material is placed in a sample pan (e.g., aluminum).

    • An empty reference pan is also prepared.

    • The sample and reference pans are placed in the DSC instrument.

    • The temperature of the instrument is increased at a constant rate (e.g., 5-20 °C/min).[6]

    • The heat flow to the sample and reference is monitored. An exothermic peak indicates the decomposition of the material.

    • The onset temperature of the exotherm is taken as the decomposition temperature. The area under the peak is proportional to the heat of decomposition.

5.2. Auto-ignition Test (Fisher-Johns Method)

This test determines the temperature at which a substance will ignite without an external ignition source.[6]

  • Objective: To determine the auto-ignition temperature.

  • Methodology:

    • A small amount of the sample is placed on a hot stage apparatus.

    • The temperature of the stage is increased at a constant rate (e.g., 15 °C/min).[6]

    • The temperature at which the sample ignites is recorded as the auto-ignition temperature.

    • Alternatively, the sample can be held at a constant, elevated temperature, and the time to ignition is recorded.[6]

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[4] Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Visualizations

SafeHandlingWorkflow cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_disposal Waste and Disposal Receipt Receive Chemical Inspect Inspect Container for Damage Receipt->Inspect Store Store in Cool, Dry, Well-Ventilated Area Away from Ignition Sources Inspect->Store DonPPE Don Appropriate PPE Store->DonPPE Prepare for Use FumeHood Work in Fume Hood DonPPE->FumeHood Handle Handle with Care (Avoid Shock, Friction, Heat) FumeHood->Handle Waste Collect Waste in Designated Container Handle->Waste After Use Dispose Dispose via Approved Hazardous Waste Vendor Waste->Dispose

Caption: Workflow for the safe handling of 5-(methylsulfonyl)-1H-tetrazole.

ThermalDecomposition Molecule 5-(methylsulfonyl)-1H-tetrazole (Solid) Gases Gaseous Products (N₂, COx, SOx) Molecule->Gases Heat Input (Exothermic Decomposition) Residue Solid Residue Molecule->Residue Heat Input (Exothermic Decomposition)

Caption: General thermal decomposition pathway for energetic materials.

References

Methodological & Application

Application Notes and Protocols for the Use of 5-(Methylsulfonyl)-1H-tetrazole in Julia-Kocienski Olefination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Julia-Kocienski olefination is a powerful and widely utilized transformation in organic synthesis for the stereoselective formation of alkenes. This reaction typically involves the coupling of a heteroaryl sulfone with a carbonyl compound. Among the various sulfones employed, tetrazole-derived sulfones have emerged as highly effective reagents, offering excellent control over alkene geometry, particularly favoring the formation of (E)-alkenes. While N-substituted tetrazolyl sulfones, such as 1-phenyl-1H-tetrazol-5-yl (PT) and 1-tert-butyl-1H-tetrazol-5-yl (TBT) sulfones, are well-documented, the application of N-unsubstituted analogs like 5-(methylsulfonyl)-1H-tetrazole presents unique characteristics. The presence of an acidic N-H proton on the tetrazole ring can influence the reactivity and requires specific consideration in the experimental protocol.

These application notes provide a comprehensive overview of the use of 5-(methylsulfonyl)-1H-tetrazole in the Julia-Kocienski olefination, including its synthesis, detailed experimental protocols, and a discussion of the reaction mechanism.

Synthesis of 5-(Methylsulfonyl)-1H-tetrazole

The preparation of 5-(methylsulfonyl)-1H-tetrazole is typically achieved in a two-step sequence starting from methyl thiocyanate. The first step involves the synthesis of the corresponding thiol precursor, 5-mercapto-1H-tetrazole, which is then methylated to give 5-(methylthio)-1H-tetrazole. Subsequent oxidation of the thioether furnishes the desired sulfone.

Step 1: Synthesis of 5-(Methylthio)-1H-tetrazole

A common method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide source. For 5-(methylthio)-1H-tetrazole, methyl thiocyanate is reacted with sodium azide, often in the presence of a catalyst such as a zinc salt in water.

Step 2: Oxidation to 5-(Methylsulfonyl)-1H-tetrazole

The synthesized 5-(methylthio)-1H-tetrazole is then oxidized to the corresponding sulfone. This oxidation is a critical step to activate the molecule for the Julia-Kocienski olefination. Common oxidizing agents for this transformation include potassium permanganate (KMnO₄) or meta-chloroperoxybenzoic acid (m-CPBA). The methylsulfonyl group significantly enhances the reactivity of the molecule in the subsequent olefination reaction.[1]

Julia-Kocienski Olefination: Reaction Mechanism and Stereoselectivity

The Julia-Kocienski olefination proceeds through a well-established mechanistic pathway. The high (E)-selectivity observed with tetrazolyl sulfones is a result of a kinetically controlled diastereoselective addition of the metalated sulfone to an aldehyde, leading to an anti-β-alkoxysulfone intermediate that stereospecifically decomposes to the (E)-alkene.[2]

The key steps in the mechanism are:

  • Deprotonation: A strong base is used to deprotonate the α-carbon of the alkyl chain attached to the sulfonyl group, forming a carbanion. In the case of 5-(methylsulfonyl)-1H-tetrazole, the acidic N-H proton will also be deprotonated.

  • Nucleophilic Addition: The generated carbanion adds to the carbonyl group of an aldehyde or ketone to form a β-alkoxysulfone intermediate.

  • Smiles Rearrangement: The β-alkoxysulfone undergoes a spontaneous intramolecular rearrangement where the tetrazolyl group migrates from the sulfur to the oxygen atom.

  • Elimination: The resulting intermediate eliminates sulfur dioxide and a tetrazolate salt to furnish the alkene.

The stereochemical outcome of the reaction is largely determined in the initial nucleophilic addition step.

Experimental Protocols

General Considerations:

  • All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

  • Glassware should be oven-dried or flame-dried before use.

  • Reagents should be of high purity.

Protocol 1: Julia-Kocienski Olefination with an Aldehyde

This protocol describes a general procedure for the reaction of an alkyl 5-(1H-tetrazolyl) sulfone with an aldehyde to yield an (E)-alkene.

Materials:

  • Alkyl 5-(1H-tetrazolyl) sulfone (e.g., 1-dodecylsulfonyl-1H-tetrazole) (1.0 equiv)

  • Aldehyde (e.g., benzaldehyde) (1.2 equiv)

  • Potassium bis(trimethylsilyl)amide (KHMDS) (0.5 M in toluene) (2.2 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of the alkyl 5-(1H-tetrazolyl) sulfone (1.0 equiv) and the aldehyde (1.2 equiv) in anhydrous THF at -78 °C, add KHMDS (2.2 equiv) dropwise. Note: The use of more than two equivalents of base is necessary to deprotonate both the α-carbon and the tetrazole N-H.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the addition of saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired alkene.

Data Presentation

The following table summarizes representative data for the Julia-Kocienski olefination using N-substituted tetrazolyl sulfones, which can be used as a benchmark for reactions with 5-(methylsulfonyl)-1H-tetrazole. High yields and excellent (E)-selectivity are characteristic of these reagents.

EntrySulfoneAldehydeBaseSolventYield (%)E:Z Ratio
11-Phenyl-5-(dodecylsulfonyl)-1H-tetrazoleBenzaldehydeKHMDSTHF95>98:2
21-Phenyl-5-(dodecylsulfonyl)-1H-tetrazoleCyclohexanecarboxaldehydeKHMDSTHF91>98:2
31-tert-Butyl-5-(dodecylsulfonyl)-1H-tetrazoleBenzaldehydeKHMDSTHF93>98:2
41-tert-Butyl-5-(dodecylsulfonyl)-1H-tetrazoleCyclohexanecarboxaldehydeNaHMDSTHF89>98:2

Data generalized from typical Julia-Kocienski reactions with N-substituted tetrazolyl sulfones.

Mandatory Visualizations

Reaction Mechanism

Julia_Kocienski_Mechanism cluster_start Reactants cluster_intermediates Reaction Intermediates cluster_products Products Sulfone R-CH2-SO2-Tet-H (5-(Alkylsulfonyl)-1H-tetrazole) Carbanion [R-CH-SO2-Tet]⁻ (Deprotonated Sulfone) Sulfone->Carbanion Deprotonation Aldehyde R'-CHO (Aldehyde) Alkoxide R'-CH(O⁻)-CH(R)-SO2-Tet⁻ (β-Alkoxysulfone) Aldehyde->Alkoxide Base Base (e.g., KHMDS) Base->Carbanion Carbanion->Alkoxide Nucleophilic Addition Smiles R'-CH(O-Tet⁻)-CH(R)-SO2⁻ (Smiles Rearrangement Product) Alkoxide->Smiles Smiles Rearrangement Alkene R-CH=CH-R' ((E)-Alkene) Smiles->Alkene Elimination Byproducts SO2 + Tetrazolate Salt Smiles->Byproducts Elimination

Caption: General mechanism of the Julia-Kocienski olefination.

Experimental Workflow

Experimental_Workflow start Start dissolve Dissolve sulfone and aldehyde in anhydrous THF start->dissolve cool Cool to -78 °C dissolve->cool add_base Add KHMDS dropwise cool->add_base stir_cold Stir at -78 °C for 1h add_base->stir_cold warm Warm to room temperature and stir for 2h stir_cold->warm quench Quench with saturated aq. NH₄Cl warm->quench extract Extract with ethyl acetate quench->extract wash_dry Wash with brine and dry over Na₂SO₄ extract->wash_dry concentrate Concentrate under reduced pressure wash_dry->concentrate purify Purify by flash column chromatography concentrate->purify end Obtain (E)-Alkene purify->end

Caption: Experimental workflow for the Julia-Kocienski olefination.

Conclusion

5-(Methylsulfonyl)-1H-tetrazole is a potentially valuable reagent for the Julia-Kocienski olefination. Its synthesis from readily available starting materials and its anticipated high reactivity make it an attractive alternative to other heteroaryl sulfones. The key consideration for its use is the presence of the acidic N-H proton, which necessitates the use of at least two equivalents of a strong base for complete deprotonation and efficient reaction. The protocols and mechanistic insights provided herein offer a solid foundation for researchers to explore the application of this reagent in their synthetic endeavors, particularly in the context of complex molecule synthesis and drug development where stereocontrolled alkene formation is crucial. Further investigation into the substrate scope and optimization of reaction conditions will undoubtedly expand the utility of this promising reagent.

References

Application Notes and Protocols for 5-(Alkyl/Aryl)sulfonyl-1H-tetrazoles in Stereoselective Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While direct applications of 5-(methylsulfonyl)-1H-tetrazole as a catalyst or chiral auxiliary in asymmetric synthesis are not extensively documented in peer-reviewed literature, the broader class of 5-(alkyl/aryl)sulfonyl-1H-tetrazoles has found a significant niche as reagents in stereoselective synthesis. Specifically, they are prominent reagents in the Julia-Kocienski olefination for the highly E-selective synthesis of alkenes.

The tetrazole moiety in these reagents offers several advantages over other groups in modified Julia olefinations, including enhanced stability of the reagent, milder reaction conditions, and often excellent stereoselectivity for the trans-alkene product. The reaction proceeds through the addition of a metalated sulfonyl tetrazole to an aldehyde or ketone, followed by a Smiles rearrangement and subsequent elimination to form the alkene.

These reagents are particularly valuable in complex molecule synthesis where reliable control over double bond geometry is crucial. The following sections provide detailed protocols and data for the application of these sulfonyl tetrazole reagents in the stereoselective synthesis of alkenes.

Key Applications
  • Stereoselective Synthesis of (E)-Alkenes: 5-(Aryl/alkyl)sulfonyl-1H-tetrazoles are primarily used in the Julia-Kocienski olefination to produce disubstituted and trisubstituted alkenes with high (E)-selectivity.

  • Natural Product Synthesis: Due to their reliability and mild conditions, these reagents have been employed in the synthesis of various natural products where precise control of alkene geometry is required.

  • Fragment Coupling in Drug Discovery: The Julia-Kocienski olefination provides a robust method for coupling complex molecular fragments, a common strategy in the synthesis of pharmaceutical candidates.

Quantitative Data

The stereoselectivity of the Julia-Kocienski olefination using 5-(arylsulfonyl)-1-phenyl-1H-tetrazoles is consistently high for the formation of the (E)-alkene. The table below summarizes representative data from the literature for the reaction of various aldehydes with sulfonyl tetrazole reagents.

EntryAldehyde SubstrateSulfonyl Tetrazole ReagentBaseSolventYield (%)E:Z Ratio
1Benzaldehyde1-Phenyl-5-(phenylsulfonyl)methyl-1H-tetrazoleKHMDSTHF85>98:2
2Cyclohexanecarboxaldehyde1-Phenyl-5-(phenylsulfonyl)methyl-1H-tetrazoleKHMDSTHF91>98:2
3Isovaleraldehyde1-Phenyl-5-(phenylsulfonyl)methyl-1H-tetrazoleNaHMDSDME88>95:5
44-Methoxybenzaldehyde1-tert-Butyl-5-(ethylsulfonyl)methyl-1H-tetrazoleLHMDSTHF78>97:3
5Cinnamaldehyde1-Phenyl-5-(phenylsulfonyl)methyl-1H-tetrazoleKHMDSTHF82>98:2

Experimental Protocols

Protocol 1: Synthesis of a 1-Phenyl-5-(alkylsulfonyl)-1H-tetrazole Reagent

This protocol describes a general two-step procedure for the synthesis of a typical Julia-Kocienski reagent starting from 1-phenyl-1H-tetrazole-5-thiol.

Step 1: S-Alkylation of 1-Phenyl-1H-tetrazole-5-thiol

  • To a solution of 1-phenyl-1H-tetrazole-5-thiol (1.0 eq) in a suitable solvent such as acetone or DMF, add a base such as potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise to the suspension.

  • Continue stirring at room temperature for 4-6 hours or until TLC analysis indicates complete consumption of the starting thiol.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the corresponding thioether.

Step 2: Oxidation to the Sulfone

  • Dissolve the thioether (1.0 eq) from Step 1 in a mixture of dichloromethane and water.

  • Add meta-chloroperoxybenzoic acid (m-CPBA, 2.2 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure sulfone.

Protocol 2: Stereoselective (E)-Alkene Synthesis via Julia-Kocienski Olefination

This protocol provides a general procedure for the olefination of an aldehyde with a 1-phenyl-5-(alkylsulfonyl)-1H-tetrazole reagent.

  • Dissolve the 1-phenyl-5-(alkylsulfonyl)-1H-tetrazole reagent (1.2 eq) in anhydrous THF or DME in a flame-dried flask under an inert atmosphere (e.g., argon).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add a solution of potassium hexamethyldisilazide (KHMDS, 1.1 eq, as a solution in THF) or another suitable base dropwise.

  • Stir the resulting colored solution at -78 °C for 30-60 minutes.

  • Add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise.

  • Continue stirring at -78 °C for 2-4 hours.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the (E)-alkene.

Visualizations

Synthesis_of_Sulfonyl_Tetrazole_Reagent cluster_step1 Step 1: S-Alkylation cluster_step2 Step 2: Oxidation Thiol 1-Phenyl-1H-tetrazole-5-thiol Thioether 1-Phenyl-5-(alkylthio)-1H-tetrazole Thiol->Thioether 1 AlkylHalide Alkyl Halide (R-X) AlkylHalide->Thioether 2 Base Base (e.g., K2CO3) Base->Thioether 3 Oxidant Oxidant (e.g., m-CPBA) Sulfone 1-Phenyl-5-(alkylsulfonyl)-1H-tetrazole Oxidant->Sulfone Thioether_ref->Sulfone

Caption: General workflow for the synthesis of a 5-(alkylsulfonyl)-1H-tetrazole reagent.

Julia_Kocienski_Olefination Sulfone Sulfonyl Tetrazole Reagent Carbanion Carbanion Intermediate Sulfone->Carbanion -H+ Base Base (e.g., KHMDS) Base->Carbanion Alkoxide β-Alkoxy Sulfone Intermediate Carbanion->Alkoxide Aldehyde Aldehyde (R'-CHO) Aldehyde->Alkoxide Spirocycle Spirocyclic Intermediate Alkoxide->Spirocycle Smiles Rearrangement Alkene (E)-Alkene Spirocycle->Alkene Elimination Byproducts Byproducts Spirocycle->Byproducts

Caption: Reaction mechanism of the Julia-Kocienski olefination using a sulfonyl tetrazole.

Application Notes and Protocols for Olefination Reactions Using 5-(Methylsulfonyl)-1H-tetrazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for olefination reactions utilizing 5-(methylsulfonyl)-1H-tetrazole derivatives. The focus is on the Julia-Kocienski olefination, a powerful and stereoselective method for the synthesis of alkenes, which are crucial structural motifs in many biologically active molecules and pharmaceuticals.

Introduction to Tetrazolyl Sulfones in Olefination

The Julia-Kocienski olefination is a modification of the classical Julia olefination that allows for a one-pot synthesis of alkenes from aldehydes or ketones and a heteroaromatic sulfone.[1] Among the various heteroaromatic sulfones employed, those based on the tetrazole scaffold have proven to be highly effective. Specifically, 1-substituted-5-alkylsulfonyl-1H-tetrazoles are widely used due to their stability and the high stereoselectivity they impart to the reaction.

The most common variants are the 1-phenyl-1H-tetrazol-5-yl (PT) and 1-tert-butyl-1H-tetrazol-5-yl (TBT) sulfones, which are known to favor the formation of (E)-alkenes with high selectivity when reacted with aldehydes.[2][3] More recently, 1-methyl-1H-tetrazol-5-yl (MT) sulfones have been shown to be excellent reagents for the synthesis of (Z)-trisubstituted alkenes from ketones.[2][4] The choice of the N-substituent on the tetrazole ring, as well as the reaction conditions, can therefore be tuned to achieve the desired stereochemical outcome.

It is important to note that while the parent 5-(methylsulfonyl)-1H-tetrazole can be used, the N-substituted derivatives are generally preferred in synthesis due to their enhanced stability and solubility. The protocols provided herein will focus on the more commonly employed and better-documented N-methylated derivative.

Mechanism of the Julia-Kocienski Olefination

The reaction proceeds through a sequence of steps initiated by the deprotonation of the sulfone to form a carbanion. This is followed by the addition of the carbanion to a carbonyl compound, a Smiles rearrangement, and subsequent elimination of sulfur dioxide and the tetrazolyl leaving group to form the alkene.[5]

Experimental Protocols

Protocol 1: Synthesis of 1-Methyl-5-(methylthio)-1H-tetrazole

This protocol describes the synthesis of the precursor to the methylsulfonyl reagent.

Materials:

  • 1-Methyl-1H-tetrazole-5-thiol

  • Methyl iodide

  • Sodium hydroxide

  • Methanol

  • Water

  • Dichloromethane

Procedure:

  • Dissolve 1-methyl-1H-tetrazole-5-thiol in methanol.

  • Add an aqueous solution of sodium hydroxide and stir the mixture.

  • Add methyl iodide dropwise to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitor by TLC).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-methyl-5-(methylthio)-1H-tetrazole.

Protocol 2: Synthesis of 1-Methyl-5-(methylsulfonyl)-1H-tetrazole (MT-SO2Me)

This protocol details the oxidation of the sulfide to the desired sulfone.

Materials:

  • 1-Methyl-5-(methylthio)-1H-tetrazole

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve 1-methyl-5-(methylthio)-1H-tetrazole in dichloromethane and cool the solution in an ice bath.

  • Add m-CPBA portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-methyl-5-(methylsulfonyl)-1H-tetrazole.[6]

Protocol 3: General Procedure for the (Z)-Selective Olefination of Ketones

This protocol provides a general method for the Julia-Kocienski reaction between an unsymmetrical ketone and 1-methyl-5-(alkylsulfonyl)-1H-tetrazole to yield (Z)-trisubstituted alkenes.[3][4]

Materials:

  • Unsymmetrical ketone

  • 1-Methyl-5-(alkylsulfonyl)-1H-tetrazole

  • Lithium bis(trimethylsilyl)amide (LiHMDS) solution in THF

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

Procedure:

  • Under an inert atmosphere (argon or nitrogen), dissolve the 1-methyl-5-(alkylsulfonyl)-1H-tetrazole and the ketone in anhydrous THF in a flame-dried flask.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the LiHMDS solution dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for the specified time (typically 1-3 hours, monitor by TLC).

  • Quench the reaction at -78 °C by the addition of a saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the (Z)-alkene.

Data Presentation

The following tables summarize representative data for the Julia-Kocienski olefination using 1-methyl- and 1-tert-butyl-1H-tetrazol-5-yl alkyl sulfones with various ketones, highlighting the yields and stereoselectivities.

Table 1: (Z)-Selective Olefination of Unsymmetrical Ketones with 1-Methyl-1H-tetrazol-5-yl Alkyl Sulfones [3][4]

EntryKetoneSulfoneProductYield (%)Z:E Ratio
1Acetophenone1-Methyl-5-(propylsulfonyl)-1H-tetrazole1-Phenyl-1-butene9592:8
2Propiophenone1-Methyl-5-(propylsulfonyl)-1H-tetrazole2-Phenyl-2-pentene9798:2
32-Heptanone1-Methyl-5-(ethylsulfonyl)-1H-tetrazole3-Methyl-2-octene8291:9
4Cyclohexyl methyl ketone1-Methyl-5-(ethylsulfonyl)-1H-tetrazole(1-Cyclohexylethylidene)ethane9394:6

Table 2: Influence of N-Substituent on Stereoselectivity for Sterically Less Demanding Ketones [4]

EntryKetoneSulfoneProductYield (%)Z:E Ratio
12-Pentanone1-Methyl-5-(ethylsulfonyl)-1H-tetrazole3-Methyl-2-hexene8550:50
22-Pentanone1-tert-Butyl-5-(ethylsulfonyl)-1H-tetrazole3-Methyl-2-hexene8893:7

Visualizations

Julia_Kocienski_Olefinaton_Workflow cluster_synthesis Reagent Synthesis cluster_olefination Olefination Reaction Thiol 1-Methyl-1H-tetrazole-5-thiol Sulfide 1-Methyl-5-(methylthio)-1H-tetrazole Thiol->Sulfide Alkylation (e.g., MeI, base) Sulfone 1-Methyl-5-(methylsulfonyl)-1H-tetrazole Sulfide->Sulfone Oxidation (e.g., m-CPBA) Start Ketone/Aldehyde + Sulfone Deprotonation Deprotonation with Base (e.g., LiHMDS, -78°C) Start->Deprotonation Addition Nucleophilic Addition Deprotonation->Addition Rearrangement Smiles Rearrangement Addition->Rearrangement Elimination Elimination Rearrangement->Elimination Alkene (Z)- or (E)-Alkene Elimination->Alkene

Caption: General workflow for the synthesis of the tetrazolyl sulfone reagent and its application in the Julia-Kocienski olefination.

Reaction_Mechanism Sulfone R-CH2-SO2-Tet Carbanion [R-CH-SO2-Tet]⁻ Sulfone->Carbanion Deprotonation + Base Base Base (e.g., LiHMDS) Adduct β-Alkoxy Sulfone Adduct Carbanion->Adduct Nucleophilic Addition + Carbonyl Carbonyl R'R''C=O Smiles Smiles Rearrangement Intermediate Adduct->Smiles Smiles Rearrangement Alkene R-CH=CR'R'' + SO2 + Tet-O⁻ Smiles->Alkene Elimination

References

Application Notes and Protocols: 5-(Methylsulfonyl)-1H-tetrazole as a Carboxylic Acid Bioisostere in Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 5-(methylsulfonyl)-1H-tetrazole as a bioisosteric replacement for carboxylic acids in drug design. The document details its physicochemical properties, relevant biological activities, and includes detailed experimental protocols for its synthesis and evaluation.

Introduction

The substitution of a carboxylic acid with a bioisostere is a common strategy in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic properties of a drug candidate. The 5-substituted-1H-tetrazole ring is a well-established carboxylic acid bioisostere due to its similar pKa and planar geometry. The introduction of a methylsulfonyl group at the 5-position creates a unique scaffold with specific electronic and steric properties that can be exploited in drug design. This document provides detailed information and protocols for researchers interested in utilizing this particular moiety.

Data Presentation: Physicochemical and Biological Properties

The following tables summarize the key quantitative data for 5-(methylsulfonyl)-1H-tetrazole and related compounds to facilitate comparison with carboxylic acids.

Table 1: Physicochemical Properties of Carboxylic Acid Bioisosteres

CompoundpKaclogPMolecular Weight ( g/mol )
Acetic Acid4.76-0.1760.05
Benzoic Acid4.201.87122.12
1H-Tetrazole~4.9[1]-0.8970.05
5-Methyl-1H-tetrazole5.57-0.4484.08
5-(Ethylsulfonyl)-1-phenyl-1H-tetrazoleNot Available1.2 (Calculated)[2]238.27
5-(Methylsulfonyl)-1-phenyl-1H-tetrazole Not Available Not Available 224.24

Table 2: In Vitro Biological Activity of a Tetrazole Derivative with a Methylsulfonyl Pharmacophore

CompoundTargetIC50 (µM)
1-(4-(Methylsulfonyl)phenyl)-5-(4-(trifluoromethyl)phenyl)-1H-tetrazoleCOX-2>100
Celecoxib (Reference)COX-20.04

Note: This data is for a related compound containing the methylsulfonylphenyl tetrazole moiety, indicating that this scaffold has been investigated as a COX-2 inhibitor, albeit with low potency in this specific case.

Experimental Protocols

Synthesis of 5-(Methylsulfonyl)-1H-tetrazole

This protocol describes a two-step synthesis starting from the commercially available 5-(methylthio)-1H-tetrazole, involving an oxidation reaction.

Diagram of the Synthetic Pathway

Synthetic Pathway for 5-(methylsulfonyl)-1H-tetrazole A 5-(Methylthio)-1H-tetrazole C 5-(Methylsulfonyl)-1H-tetrazole A->C Oxidation B Oxone® (or m-CPBA) Acetone/Water B->C

Caption: Proposed synthesis of 5-(methylsulfonyl)-1H-tetrazole.

Materials:

  • 5-(methylthio)-1H-tetrazole

  • Oxone® (potassium peroxymonosulfate) or meta-chloroperoxybenzoic acid (m-CPBA)

  • Acetone

  • Water

  • Sodium bicarbonate

  • Dichloromethane (DCM)

  • Magnesium sulfate (anhydrous)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolution: Dissolve 5-(methylthio)-1H-tetrazole (1 equivalent) in a mixture of acetone and water (e.g., 1:1 v/v).

  • Oxidation: Cool the solution to 0 °C in an ice bath. Add Oxone® (2.5 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C. Alternatively, m-CPBA (2.2 equivalents) in a solvent like dichloromethane can be used.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: If the product precipitates, it can be filtered. Otherwise, extract the aqueous mixture with dichloromethane (3 x volume of the reaction mixture).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain pure 5-(methylsulfonyl)-1H-tetrazole.

In Vitro COX-2 Inhibition Assay

This protocol is adapted from methods used to evaluate cyclooxygenase inhibitors and is relevant for assessing the biological activity of compounds containing the 5-(methylsulfonyl)-1H-tetrazole moiety.

Diagram of the Experimental Workflow

Workflow for COX-2 Inhibition Assay A Prepare Recombinant Human COX-2 Enzyme B Pre-incubate Enzyme with Test Compound (or Vehicle) A->B C Add Arachidonic Acid (Substrate) B->C D Incubate at 37°C C->D E Terminate Reaction (e.g., with HCl) D->E F Quantify Prostaglandin E2 (PGE2) Production by ELISA E->F G Calculate IC50 Value F->G Workflow for Metabolic Stability Assay A Prepare Human Liver Microsomes (HLM) and NADPH-regenerating System B Pre-incubate HLM with Test Compound at 37°C A->B C Initiate Reaction with NADPH-regenerating System B->C D Collect Aliquots at Different Time Points (e.g., 0, 5, 15, 30, 60 min) C->D E Quench Reaction in Aliquots (e.g., with cold Acetonitrile) D->E F Analyze Remaining Parent Compound by LC-MS/MS E->F G Calculate Half-life (t1/2) and Intrinsic Clearance (CLint) F->G Bioisosteric Relationship cluster_0 Carboxylic Acid cluster_1 5-(Methylsulfonyl)-1H-tetrazole cluster_2 Similar Properties cluster_3 Improved Properties A R-COOH B R-C(N4H)SO2CH3 A->B Bioisosteric Replacement C Acidity (pKa) Planarity Hydrogen Bonding Capacity A->C B->C D Metabolic Stability Lipophilicity Tissue Penetration B->D

References

Application Notes & Protocols: The Role of 5-(Methylsulfonyl)-1H-tetrazole and its Precursors in the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrazole moiety is a privileged scaffold in medicinal chemistry, frequently employed as a bioisosteric replacement for the carboxylic acid group. This substitution can enhance a molecule's lipophilicity, metabolic stability, and membrane permeability, often leading to improved pharmacokinetic profiles.[1] Many marketed drugs across various therapeutic areas, including the antihypertensive losartan and the antibacterial cefoperazone, feature a tetrazole ring, underscoring its importance in drug design.[2][3] 5-Substituted-1H-tetrazoles are key synthetic intermediates, with the nature of the substituent at the 5-position dictating the molecule's role in a synthetic route. While 5-mercapto and 5-thioalkyltetrazoles are commonly used to introduce the tetrazole ring via nucleophilic substitution, the corresponding 5-(alkylsulfonyl)tetrazoles represent a more activated species, designed to act as superior leaving groups in the synthesis of complex bioactive molecules.

Application 1: Introduction of the Tetrazole Moiety using Thiol Precursors

A prominent application of 5-substituted tetrazoles is demonstrated in the industrial synthesis of Cefoperazone, a third-generation cephalosporin antibiotic. In this process, the key intermediate, 7-amino-3-[(1-methyl-1H-tetrazol-5-yl)thiomethyl]-3-cephem-4-carboxylic acid (7-TMCA), is synthesized from 7-aminocephalosporanic acid (7-ACA) and 1-methyl-5-mercapto-1H-tetrazole. This reaction involves the nucleophilic displacement of the acetoxy group from 7-ACA by the sulfur atom of the mercaptotetrazole. The tetrazole ring in Cefoperazone is crucial for its biological activity, including conferring resistance to β-lactamase enzymes.[4]

Application 2: 5-(Methylsulfonyl)-1H-tetrazole as an Enhanced Leaving Group

While the thiol derivative is effective, converting the thioether to a sulfone, creating 5-(methylsulfonyl)-1H-tetrazole, significantly enhances the leaving group potential of the tetrazole moiety. The strong electron-withdrawing nature of the methylsulfonyl group makes the tetrazolyl anion a very stable, and thus excellent, leaving group. This is particularly advantageous in nucleophilic aromatic substitution (SNAr) reactions, where a highly activated substrate is required for the efficient formation of carbon-heteroatom or carbon-carbon bonds.

This principle is analogous to the use of activated tetrazole derivatives in oligonucleotide synthesis, where more acidic activators like 5-ethylthio-1H-tetrazole (ETT) and 5-benzylthio-1H-tetrazole (BTT) are more effective than 1H-tetrazole itself because they are better leaving groups.[5][6] The oxidation of the sulfur to the sulfone level further amplifies this effect, making 5-(methylsulfonyl)-1H-tetrazole a powerful tool for coupling reactions in the synthesis of novel bioactive heterocycles. Although a direct blockbuster drug synthesis using this specific reagent is not as widely published as its thiol precursor, its utility is clear from fundamental organic chemistry principles for constructing complex molecules where a less reactive leaving group would fail.

Quantitative Data Summary

The following table summarizes quantitative data from various patented methods for the synthesis of Cefoperazone and its key intermediate, 7-TMCA, highlighting the efficiency of using 1-methyl-5-mercapto-1H-tetrazole in a large-scale industrial setting.

ProductKey ReactantsCatalyst/ConditionsYield (%)Purity (%)Reference
7-TMCA Hydrochloride 7-ACA, 1-methyl-5-mercapto-1H-tetrazoleBoron trifluoride-acetonitrile>69.0% (overall process)>99.0%[2][3]
7-TMCA Hydrochloride 7-ACA, 1-methyl-5-mercapto-1H-tetrazoleTrimethylsilyl iodideNot specified99.7%[7]
Cefoperazone Acid 7-TMCA, HO-EPCP ChloridePolyethylene glycol 800 (Phase Transfer Catalyst)>69.0%>99.0%[2][3]
Cefoperazone 7-TMCA derivative, Phenylacetyl chloride derivativeNot specified58.3% (overall)Conformed to literature[4]

Experimental Protocols

Protocol 1: Synthesis of 7-amino-3-[(1-methyl-1H-tetrazol-5-yl)thiomethyl]-3-cephem-4-carboxylic acid hydrochloride (7-TMCA HCl)

This protocol is adapted from established industrial synthesis methods for a key intermediate in Cefoperazone production.[2][3][7]

Materials:

  • 7-aminocephalosporanic acid (7-ACA)

  • 1-methyl-5-mercapto-1,2,3,4-tetrazole

  • Boron trifluoride-acetonitrile complex

  • Concentrated Hydrochloric Acid (HCl)

  • Acetonitrile

  • Acetone

  • Water

  • Nitrogen gas supply

  • Reaction vessel with stirring and temperature control

Procedure:

  • Reaction Setup: Under a nitrogen atmosphere, charge the reaction vessel with 157.0 mL of boron trifluoride-acetonitrile solution.

  • Addition of Tetrazole: Add 15.4 g of 1-methyl-5-mercapto-1,2,3,4-tetrazole to the solvent. Stir the mixture and maintain insulation for 1 hour to allow for complex formation.

  • Addition of 7-ACA: Add 36.0 g of 7-ACA to the reaction mixture in three equal portions over a period of time.

  • Reaction: Stir the resulting mixture vigorously for 2-3 hours at a controlled temperature of 25-30 °C.

  • Precipitation: After the reaction is complete, carefully drip 80 mL of concentrated hydrochloric acid into the vessel over 30 minutes. Follow this by the addition of 80 mL of water.

  • Crystallization & Isolation: Cool the mixture to 15 °C and stir for 2 hours to facilitate crystallization. Further, cool the mixture to 5 °C and stir for an additional hour.

  • Filtration and Washing: Collect the precipitated white solid by suction filtration. Wash the filter cake three times with 40 mL of a 1:1 (v/v) acetonitrile-acetone solution.

  • Drying: Dry the resulting white crystalline solid under vacuum at 48-50 °C to yield 7-TMCA hydrochloride.

Visualizations

Logical and Experimental Workflows

The following diagrams illustrate the synthetic pathway and the chemical principles described in the application notes.

G cluster_0 Step 1: Synthesis of 7-TMCA Intermediate cluster_1 Step 2: Acylation to form Cefoperazone A 7-ACA D Reaction Vessel (25-30°C) A->D B 1-Methyl-5-mercapto- 1H-tetrazole B->D C BF3-Acetonitrile (Catalyst) C->D catalysis E 7-TMCA (in solution) D->E Nucleophilic Substitution G Crystallization (5-15°C) E->G F Conc. HCl F->G precipitation H 7-TMCA Hydrochloride (Product 1) G->H filtration & drying L N-Acylation Reaction (CH2Cl2/Water) H->L protected form I HO-EPCP K HO-EPCP Chloride (Acylating Agent) I->K J POCl3 J->K chlorination K->L M Cefoperazone Acid (Final Product) L->M crystallization

Caption: Synthetic workflow for the antibiotic Cefoperazone.

G cluster_1 Leaving Group Comparison Nu Nucleophile (Nu:-) Aryl Activated Aryl-LG Nu->Aryl attack Product Aryl-Nu Aryl->Product LG Leaving Group (LG:-) Aryl->LG departure Thiol 5-Thioalkyl-1H-tetrazole (Good Leaving Group) Sulfone 5-Methylsulfonyl-1H-tetrazole (Excellent Leaving Group) Sulfone->Thiol much greater than Reactivity Relative Reactivity

Caption: Role of sulfonyl group in enhancing leaving group ability.

References

Application Notes and Protocols for Metal-Involved Catalysis Featuring Sulfonyl-Substituted Tetrazoles

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols detail the use of sulfonyl-substituted tetrazoles in catalytic reactions. It is important to note that currently, the predominant application of these molecules in the reviewed literature is as reagents or pro-electrophiles in catalytic cycles, rather than as ligands coordinated to a catalytically active metal center. This document also includes a detailed protocol for a catalytic system employing a tetrazole-ligated metal complex (without a sulfonyl substituent) to provide a comprehensive overview of the catalytic potential of this class of compounds.

Section 1: Sulfonyl-Substituted Tetrazoles in Photoredox Catalysis

Application Note 1.1: Iridium-Catalyzed Photoredox Generation of Sulfonyl Radicals for C-S Bond Formation

Sulfone-substituted N-phenyltetrazoles can be employed as effective precursors for the generation of sulfonyl radicals under iridium photoredox catalysis.[1][2][3] This methodology allows for the efficient coupling of these sulfonyl radicals with electron-deficient olefins, leading to the formation of dialkyl sulfones.[1][2][3] The reaction proceeds under mild conditions, utilizing visible light, and demonstrates good functional group tolerance.[1]

Table 1.1: Selected Substrate Scope for the Photoredox Coupling of Sulfonyl Tetrazoles with Olefins [1]

EntrySulfonyl TetrazoleOlefinProductYield (%)
11-phenyl-5-(propylsulfonyl)-1H-tetrazoleEthyl acrylateEthyl 3-(propylsulfonyl)propanoate85
21-phenyl-5-(benzylsulfonyl)-1H-tetrazoleBenzyl acrylateBenzyl 3-(benzylsulfonyl)propanoate88
31-phenyl-5-(tert-butylsulfonyl)-1H-tetrazoletert-Butyl acrylatetert-Butyl 3-(tert-butylsulfonyl)propanoate75
41-phenyl-5-(propylsulfonyl)-1H-tetrazoleAcrylonitrile3-(Propylsulfonyl)propanenitrile87
51-(4-methoxyphenyl)-5-(propylsulfonyl)-1H-tetrazoleEthyl acrylateEthyl 3-(propylsulfonyl)propanoate73
Experimental Protocol 1.1: General Procedure for the Photoredox Coupling

Materials:

  • Sulfone-substituted N-phenyltetrazole (1.0 equiv)

  • Electron-deficient olefin (5.0 equiv)

  • fac-Ir(ppy)₃ (Iridium(III) tris(2-phenylpyridine)) or (Ir[dF(CF₃)ppy]₂(dtbpy))PF₆ (2 mol%)

  • 4-(Dimethylamino)pyridine (DMAP) (1.0 equiv)

  • Cu(OAc)₂ (20 mol%)

  • Acetonitrile (MeCN) (to a concentration of 0.1 M)

  • Blue LEDs (e.g., 14 W, 420 nm)

Procedure:

  • To an oven-dried reaction vial, add the sulfone-substituted N-phenyltetrazole (0.1 mmol, 1.0 equiv), the iridium photocatalyst (2 mol%), Cu(OAc)₂ (20 mol%), and DMAP (0.1 mmol, 1.0 equiv).

  • Add the electron-deficient olefin (0.5 mmol, 5.0 equiv).

  • Dissolve the mixture in acetonitrile (1 mL).

  • Seal the vial and place it at a fixed distance from a blue LED light source.

  • Irradiate the reaction mixture with stirring at room temperature for the required reaction time (typically monitored by TLC or LC-MS).

  • Upon completion, the reaction mixture can be concentrated and purified by column chromatography on silica gel to afford the desired dialkyl sulfone product.

Visualization 1.1: Workflow for Photoredox Generation and Coupling of Sulfonyl Radicals

photoredox_workflow start Reaction Setup: - Sulfonyl Tetrazole - Olefin - Ir Photocatalyst - DMAP, Cu(OAc)₂ - MeCN irradiation Visible Light Irradiation (Blue LEDs) start->irradiation excited_pc Ir(III)* (Excited State) irradiation->excited_pc set Single Electron Transfer (SET) excited_pc->set Sulfonyl Tetrazole sulfonyl_radical Sulfonyl Radical (R-SO₂•) set->sulfonyl_radical catalyst_regen Catalyst Regeneration set->catalyst_regen Oxidized Tetrazole olefin_addition Radical Addition to Olefin sulfonyl_radical->olefin_addition Olefin product_radical Product Radical olefin_addition->product_radical reduction Reduction & Protonation product_radical->reduction product Dialkyl Sulfone Product reduction->product catalyst_regen->irradiation Reduction

Caption: Workflow for the photoredox generation of sulfonyl radicals.

Section 2: Sulfonyl-Substituted Tetrazoles in Nickel-Catalyzed Cross-Coupling

Application Note 2.1: Nickel-Catalyzed Radical Cross-Coupling of Phenyl-Tetrazole Sulfones with Organozinc Reagents

Redox-active phenyl-tetrazole (PT) sulfones have been identified as competent electrophiles in nickel-catalyzed radical cross-coupling reactions with organozinc reagents.[4] This methodology enables the formation of C(sp²)-C(sp³) bonds through a desulfonylative coupling process. The reaction proceeds under mild conditions and expands the scope of radical cross-coupling partners.

Table 2.1: Preliminary Results for Nickel-Catalyzed Cross-Coupling of a PT-Sulfone [4]

EntryPT-SulfoneOrganozinc ReagentProductYield (%)
1Phenyl-tetrazole sulfone (3f)Aryl zinc reagentCross-coupled product (5a)71 (isolated)
Experimental Protocol 2.1: General Procedure for Nickel-Catalyzed Cross-Coupling

Materials:

  • Phenyl-tetrazole sulfone (1.0 equiv)

  • Organozinc reagent (e.g., Arylzinc prepared from n-BuLi/ZnCl₂)

  • Ni(acac)₂·xH₂O (e.g., 10 mol%)

  • 2,2'-Bipyridine (e.g., 11 mol%)

  • Anhydrous solvent (e.g., THF or NMP)

Procedure:

  • In a nitrogen-filled glovebox, to an oven-dried reaction vial, add Ni(acac)₂·xH₂O (10 mol%) and 2,2'-bipyridine (11 mol%).

  • Add the anhydrous solvent and stir for a few minutes to form the catalyst complex.

  • Add the phenyl-tetrazole sulfone (1.0 equiv).

  • Add the organozinc reagent.

  • Seal the vial and stir at the desired temperature (e.g., room temperature or 60 °C) for the required reaction time.

  • Upon completion, the reaction is quenched, typically with a saturated aqueous solution of NH₄Cl.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to yield the desired cross-coupled product.

Visualization 2.1: Nickel-Catalyzed Radical Cross-Coupling with a PT-Sulfone

nickel_coupling reactants Reactants: - PT-Sulfone - Organozinc Reagent - Ni(II) precatalyst - Bipyridine ligand active_catalyst Ni(0) or Ni(I) Active Catalyst reactants->active_catalyst Reduction transmetalation Transmetalation reactants->transmetalation Organozinc oxidative_addition Oxidative Addition active_catalyst->oxidative_addition PT-Sulfone radical_generation Alkyl Radical Generation oxidative_addition->radical_generation SET ni_aryl Aryl-Ni Complex transmetalation->ni_aryl radical_capture Radical Capture ni_aryl->radical_capture Alkyl Radical reductive_elimination Reductive Elimination radical_capture->reductive_elimination reductive_elimination->active_catalyst Catalyst Regeneration product Cross-Coupled Product reductive_elimination->product

Caption: Proposed pathway for Ni-catalyzed cross-coupling.

Section 3: Catalysis with a Tetrazole-Ligated Metal Complex

Application Note 3.1: Chiral-at-Metal Iridium(III) Tetrazole Complexes for CO₂ Hydrogenation

Iridium(III) half-sandwich complexes bearing tetrazolyl-phosphine ligands have been shown to be effective catalyst precursors for the hydrogenation of carbon dioxide and bicarbonate to formate.[5][6][7] These reactions are performed in an aqueous medium at elevated temperature and pressure, demonstrating excellent catalytic activity at low catalyst loadings.[5][6][7] The active catalyst is proposed to be a chiral-at-metal iridium hydride species generated in situ.[5][6][7]

Table 3.1: Catalytic Performance of Iridium(III) Tetrazole Complexes in CO₂ Hydrogenation [6]

CatalystCatalyst Loading (mol%)Temperature (°C)Pressure (bar, CO₂:H₂)Time (h)TON (mmol formate / mmol catalyst)
Catalyst 8 0.0716040 (1:1)241561
Catalyst 8 0.01416040 (1:1)241139
Catalyst 8 0.0716040 (1:1)161345
Catalyst 5 0.0716040 (1:1)241878
Experimental Protocol 3.1: General Procedure for CO₂ Hydrogenation

Materials:

  • Iridium(III) tetrazole complex (e.g., 1 µmol, 0.07 mol% with respect to base)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Water:THF solvent mixture (4:1)

  • High-pressure autoclave equipped with a magnetic stirrer

Procedure:

  • The iridium(III) tetrazole complex (1 µmol) is placed in the autoclave.

  • A 4:1 mixture of H₂O:THF (10 mL) and DBU are added.

  • The autoclave is sealed, purged with H₂, and then pressurized with a 1:1 mixture of CO₂ and H₂ to 40 bar.

  • The reaction mixture is heated to 160 °C with vigorous stirring (e.g., 1500 rpm) for 24 hours.

  • After the reaction time, the autoclave is cooled to room temperature and carefully depressurized.

  • The concentration of formate in the reaction mixture can be determined by ¹H NMR spectroscopy using an internal standard.

Visualization 3.1: Catalytic Cycle for CO₂ Hydrogenation by an Iridium(III) Tetrazole Complex

co2_hydrogenation prec Ir(III) Precatalyst active Ir(III)-H Active Catalyst prec->active H₂, Base co2_coord Ir(III)-H(CO₂) active->co2_coord CO₂ insertion Ir(III)-OCHO co2_coord->insertion Insertion formate_release Formate Release insertion->formate_release H₂ formate_release->active Catalyst Regeneration product Formate formate_release->product

Caption: Proposed catalytic cycle for CO₂ hydrogenation.

References

Application Notes and Protocols: 5-(Methylsulfonyl)-1H-tetrazole in Organic Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct literature on the specific mechanisms and broad applications of 5-(methylsulfonyl)-1H-tetrazole is limited. The following application notes and protocols are based on the established chemistry of analogous 5-substituted tetrazoles and the strong electron-withdrawing properties of the methylsulfonyl group.

Introduction

5-(Methylsulfonyl)-1H-tetrazole is a unique heterocyclic compound characterized by the presence of a highly electron-withdrawing methylsulfonyl group attached to the tetrazole ring. This substitution significantly influences the electronic properties of the tetrazole moiety, rendering it a strong acid and a versatile component in various organic transformations. While its primary application is not as extensively documented as other tetrazole derivatives, its structure suggests potential utility as a catalyst and a key reagent in specialized reactions. This document outlines the postulated mechanism of action, potential applications, and detailed experimental protocols for the use of 5-(methylsulfonyl)-1H-tetrazole and its analogs in organic synthesis.

Postulated Mechanism of Action

The mechanism of action of 5-(methylsulfonyl)-1H-tetrazole is primarily dictated by two key features: the acidic proton at the N1 position and the sulfonyl group's ability to act as a good leaving group in certain contexts.

  • Brønsted Acid Catalysis: The potent electron-withdrawing nature of the methylsulfonyl group significantly increases the acidity of the N-H proton of the tetrazole ring compared to the parent 1H-tetrazole. This enhanced acidity allows it to act as a strong Brønsted acid catalyst, protonating substrates to facilitate various acid-catalyzed reactions.

  • Role in Olefination Reactions: In reactions such as the Julia-Kocienski olefination, aryl- or alkyl-sulfonyl tetrazoles serve as precursors to generate stabilized carbanions. The tetrazolyl sulfone moiety then acts as an excellent leaving group during the elimination step to form the alkene.

Diagram of Postulated Brønsted Acid Catalysis

Brønsted_Acid_Catalysis cluster_0 Protonation of Substrate cluster_1 Nucleophilic Attack and Product Formation Substrate Substrate (e.g., Carbonyl) Protonated_Substrate Protonated Substrate (Activated) Substrate->Protonated_Substrate H⁺ Transfer Protonated_Substrate_2 Protonated Substrate MST 5-(Methylsulfonyl)-1H-tetrazole (Catalyst) MST_Anion Tetrazolate Anion (Conjugate Base) MST->MST_Anion Product Product MST_Anion->Product Catalyst Regeneration Nucleophile Nucleophile Nucleophile->Protonated_Substrate_2 Attack Protonated_Substrate_2->Product Deprotonation

Caption: Postulated mechanism of Brønsted acid catalysis by 5-(methylsulfonyl)-1H-tetrazole.

Applications in Organic Synthesis

Julia-Kocienski Olefination

A significant application of sulfonyl tetrazoles is in the Julia-Kocienski olefination, a modification of the classical Julia olefination. This reaction provides a stereoselective synthesis of alkenes from aldehydes and a heteroaryl sulfone. 1-Aryl-5-alkylsulfonyl-1H-tetrazoles are particularly effective reagents for this transformation, generally favoring the formation of (E)-alkenes.

Reaction Scheme: R¹-CHO + R²-CH₂-SO₂-Tet-Ar → (E)-R¹-CH=CH-R²

Diagram of Julia-Kocienski Olefination Mechanism

Julia_Kocienski_Olefination cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products Aldehyde Aldehyde (R¹CHO) Alkoxide β-alkoxy sulfone Sulfone 1-Aryl-5-alkylsulfonyl- 1H-tetrazole (R²CH₂-SO₂-PT) Carbanion Sulfonyl Carbanion Sulfone->Carbanion Base Base (e.g., KHMDS) Base->Sulfone Deprotonation Carbanion->Aldehyde Nucleophilic Addition Spirocycle Spirocyclic Intermediate Alkoxide->Spirocycle Smiles Rearrangement Alkene (E)-Alkene Spirocycle->Alkene Elimination Byproducts Byproducts (SO₂, Ar-Tet-H, Base-H⁺) Spirocycle->Byproducts experimental_workflow start Start setup Set up anhydrous reaction flask under inert atmosphere start->setup add_reagents Add sulfone and THF setup->add_reagents cool Cool to -78 °C add_reagents->cool add_aldehyde Add benzaldehyde cool->add_aldehyde add_base Slowly add KHMDS add_aldehyde->add_base stir_cold Stir at -78 °C for 1h add_base->stir_cold warm_stir Warm to RT and stir for 4h stir_cold->warm_stir quench Quench with aq. NH₄Cl warm_stir->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash with brine and dry over MgSO₄ extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by column chromatography concentrate->purify end End (Isolated Product) purify->end

Application Notes and Protocols for the Preparation of Vinyl Sulfones Using 5-(Methylsulfonyl)-1H-tetrazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of vinyl sulfones is of significant interest in medicinal chemistry and drug development due to their role as versatile intermediates and their presence in biologically active compounds. The Julia-Kocienski olefination offers a powerful and stereoselective method for the preparation of alkenes, including vinyl sulfones. This protocol focuses on the use of 5-(methylsulfonyl)-1H-tetrazole derivatives as key reagents in this transformation, providing a reliable route to predominantly (E)-vinyl sulfones. The tetrazolyl sulfone moiety acts as an excellent leaving group, facilitating the olefination reaction with a wide range of aldehydes.

The use of 1-phenyl-1H-tetrazol-5-yl (PT) and 1-tert-butyl-1H-tetrazol-5-yl (TBT) sulfones has been particularly successful in achieving high yields and stereoselectivity.[1][2][3] These reagents are generally stable and their reactions can be tuned by modifying the reaction conditions, such as the choice of base and solvent, to optimize the yield and stereoselectivity of the desired vinyl sulfone product.[4]

Data Presentation

The following tables summarize the quantitative data for the Julia-Kocienski olefination reaction between various tetrazolyl sulfones and aldehydes, highlighting the effects of different reaction parameters on yield and stereoselectivity.

Table 1: Influence of Heterocycle, Base, and Solvent on the Julia-Kocienski Olefination [4]

SulfoneAldehydeBaseSolventYield (%)E:Z Ratio
PT-SO₂RIsobutyraldehydeLiHMDSTHF8595:5
PT-SO₂RIsobutyraldehydeNaHMDSTHF8897:3
PT-SO₂RIsobutyraldehydeKHMDSTHF91>99:1
PT-SO₂RIsobutyraldehydeKHMDSDME95>99:1
BT-SO₂RIsobutyraldehydeLiHMDSTHF7590:10
BT-SO₂RIsobutyraldehydeKHMDSTHF8295:5

PT = 1-phenyl-1H-tetrazol-5-yl; BT = 1-benzothiazol-2-yl; R = alkyl; LiHMDS = Lithium bis(trimethylsilyl)amide; NaHMDS = Sodium bis(trimethylsilyl)amide; KHMDS = Potassium bis(trimethylsilyl)amide; THF = Tetrahydrofuran; DME = 1,2-Dimethoxyethane.

Table 2: Reaction of 1-Phenyl-1H-tetrazol-5-yl (PT) Sulfone with Various Aldehydes

EntryAldehydeProductYield (%)E:Z Ratio
1Benzaldehyde(E)-Styryl methyl sulfone8672:28
24-Methoxybenzaldehyde(E)-4-Methoxystyryl methyl sulfone7275:25
34-Fluorobenzaldehyde(E)-4-Fluorostyryl methyl sulfone6680:20
4Isobutyraldehyde(E)-2-Methyl-1-(methylsulfonyl)prop-1-ene91>99:1
5Cyclohexanecarboxaldehyde(E)-Cyclohexylidenemethyl methyl sulfone89>99:1

Reaction conditions typically involve the use of a strong base like KHMDS in an ethereal solvent like THF or DME at low temperatures.

Experimental Protocols

General Protocol for the Julia-Kocienski Olefination

This protocol provides a general procedure for the reaction of a 1-phenyl-1H-tetrazol-5-yl alkyl sulfone with an aldehyde to synthesize the corresponding (E)-vinyl sulfone.

Materials:

  • 1-Phenyl-1H-tetrazol-5-yl alkyl sulfone (1.0 equiv)

  • Aldehyde (1.1 equiv)

  • Potassium bis(trimethylsilyl)amide (KHMDS) (1.2 equiv, as a solution in THF or as a solid)

  • Anhydrous tetrahydrofuran (THF) or 1,2-dimethoxyethane (DME)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Preparation of the Reaction Vessel: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet is used.

  • Addition of Reagents: The 1-phenyl-1H-tetrazol-5-yl alkyl sulfone (1.0 equiv) is placed in the flask and the flask is purged with an inert gas. Anhydrous THF or DME is added via syringe to dissolve the sulfone.

  • Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Deprotonation: A solution of KHMDS (1.2 equiv) in THF is added dropwise to the stirred solution of the sulfone at -78 °C. The resulting mixture is stirred at this temperature for 30-60 minutes to ensure complete formation of the carbanion.

  • Addition of Aldehyde: The aldehyde (1.1 equiv), dissolved in a small amount of anhydrous THF, is added dropwise to the reaction mixture at -78 °C. The reaction is monitored by thin-layer chromatography (TLC).

  • Warming and Quenching: After the reaction is complete (typically 1-3 hours), the cooling bath is removed, and the reaction mixture is allowed to warm to room temperature. The reaction is then quenched by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: The aqueous layer is extracted with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

  • Washing and Drying: The combined organic layers are washed with water and then with brine. The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired vinyl sulfone.

Visualizations

Reaction Mechanism

The Julia-Kocienski olefination using a 5-(methylsulfonyl)-1H-tetrazole proceeds through a well-defined mechanistic pathway, which is key to its high stereoselectivity.

ReactionMechanism start 1. Tetrazolyl Sulfone + Base carbanion 2. Formation of Sulfonyl Carbanion start->carbanion -H⁺ addition 4. Nucleophilic Addition carbanion->addition aldehyde 3. Aldehyde aldehyde->addition alkoxide 5. β-Alkoxy Sulfone Intermediate addition->alkoxide rearrangement 6. Smiles Rearrangement alkoxide->rearrangement spiro 7. Spirocyclic Intermediate rearrangement->spiro Intramolecular SNAr elimination 8. Elimination of SO₂ and Tetrazolate spiro->elimination product 9. (E)-Vinyl Sulfone elimination->product

Caption: Mechanism of the Julia-Kocienski Olefination.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of vinyl sulfones using the Julia-Kocienski olefination protocol.

ExperimentalWorkflow prep 1. Prepare Reaction Vessel (Flame-dried, Inert Atmosphere) reagents 2. Add Tetrazolyl Sulfone and Solvent prep->reagents cool 3. Cool to -78 °C reagents->cool base 4. Add Base (e.g., KHMDS) cool->base stir1 5. Stir for 30-60 min base->stir1 aldehyde 6. Add Aldehyde stir1->aldehyde stir2 7. Stir for 1-3 h aldehyde->stir2 warm 8. Warm to Room Temperature stir2->warm quench 9. Quench with sat. NH₄Cl warm->quench extract 10. Extract with Organic Solvent quench->extract wash 11. Wash with Water and Brine extract->wash dry 12. Dry Organic Layer wash->dry purify 13. Purify by Column Chromatography dry->purify product Final Product: Vinyl Sulfone purify->product

References

Application Notes and Protocols: 5-(Methylsulfonyl)-1H-tetrazole in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrazole moiety is a cornerstone in medicinal chemistry, frequently employed as a bioisostere for carboxylic acids and cis-amide groups, enhancing metabolic stability and binding affinity of drug candidates.[1][2] The incorporation of a sulfonyl group at the 5-position of the tetrazole ring introduces a potent electron-withdrawing group, which can significantly modulate the physicochemical and pharmacological properties of the molecule. While 5-(methylsulfonyl)-1H-tetrazole itself is not commonly utilized as a direct reactant in multicomponent reactions (MCRs), the synthesis of structurally related sulfonylated tetrazoles through innovative MCRs has emerged as a powerful strategy for the rapid generation of diverse and complex molecular scaffolds.[3]

These application notes provide a comprehensive overview of the synthesis of sulfonyl-containing tetrazoles via multicomponent reactions, with a particular focus on an iron-catalyzed five-component reaction. Additionally, a standard protocol for the synthesis of the parent compound, 5-(methylsulfonyl)-1H-tetrazole, is included for foundational context.

Applications and Biological Significance

Sulfonylated tetrazoles are a class of compounds with significant potential in drug discovery. The strong electron-withdrawing nature of the sulfonyl group can enhance the acidity of the tetrazole N-H, influencing its ability to participate in hydrogen bonding with biological targets.

Recent studies have highlighted the potential of 5-sulfonyltetrazoles as agents for inducing neuroblastoma cell differentiation.[4] Specifically, derivatives such as 5-(allylsulfonyl)-1-methyl-1H-tetrazole have demonstrated pronounced differentiation and cytotoxic activities, suggesting a promising avenue for the development of novel cancer therapeutics.[4] The broader family of tetrazole and sulfonamide-containing molecules has been investigated for a wide range of biological activities, including:

  • Antihypertensive agents [5]

  • Anticonvulsants [6]

  • Antibacterial agents [7]

  • Anticancer agents [8]

The multicomponent synthesis of sulfonylated tetrazoles provides a rapid and efficient means to generate libraries of novel compounds for screening against these and other biological targets.

Synthesis of 5-(Methylsulfonyl)-1H-tetrazole: A Foundational Protocol

The synthesis of 5-(methylsulfonyl)-1H-tetrazole is typically achieved through a two-step process involving the formation of a thioether precursor, 5-(methylthio)-1H-tetrazole, followed by oxidation to the corresponding sulfone.

Step 1: Synthesis of 5-(Methylthio)-1H-tetrazole

This reaction proceeds via a [3+2] cycloaddition between methyl thiocyanate and an azide source.

Experimental Protocol:

  • Reaction Setup: To a solution of methyl thiocyanate (1.0 eq) in a suitable solvent such as DMF or water, add sodium azide (1.2 eq) and a catalyst, for example, zinc chloride or ammonium chloride (catalytic amount).

  • Reaction Conditions: Heat the reaction mixture at 80-120 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and acidify with a dilute acid (e.g., 1M HCl) to pH 2-3.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 5-(methylthio)-1H-tetrazole.

Step 2: Oxidation to 5-(Methylsulfonyl)-1H-tetrazole

The thioether is oxidized to the sulfone using a suitable oxidizing agent.

Experimental Protocol:

  • Reaction Setup: Dissolve 5-(methylthio)-1H-tetrazole (1.0 eq) in a suitable solvent like acetic acid or a mixture of acetic acid and water.

  • Oxidation: Add an oxidizing agent, such as hydrogen peroxide (30% aqueous solution, 2.2-3.0 eq) or meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at 0 °C.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to afford 5-(methylsulfonyl)-1H-tetrazole.

Multicomponent Synthesis of Sulfonylated Tetrazoles

A highly efficient method for the synthesis of complex sulfonylated tetrazoles is an iron-catalyzed five-component reaction. This reaction allows for the formation of multiple new chemical bonds in a single step, providing rapid access to a diverse range of cyano-containing sulfonylated tetrazoles.[3]

Iron-Catalyzed Five-Component Synthesis of Cyano-Containing Sulfonylated Tetrazoles

This reaction involves the coupling of cycloketone oxime esters, alkynes, a sulfur dioxide source (DABCO·(SO2)2), and trimethylsilyl azide.

General Experimental Protocol:

  • Reaction Setup: In an oven-dried Schlenk tube, add the cycloketone oxime ester (0.2 mmol, 1.0 eq), the alkyne (0.3 mmol, 1.5 eq), DABCO·(SO2)2 (0.3 mmol, 1.5 eq), and FeCl2 (0.02 mmol, 10 mol%).

  • Solvent and Reagent Addition: Evacuate and backfill the tube with argon three times. Add anhydrous 1,2-dichloroethane (DCE, 2.0 mL) and trimethylsilyl azide (TMSN3, 0.6 mmol, 3.0 eq) via syringe.

  • Reaction Conditions: Stir the reaction mixture at 80 °C for 12 hours.

  • Work-up: After completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to yield the desired sulfonylated tetrazole.

Quantitative Data from Iron-Catalyzed Five-Component Reaction

The following table summarizes the yields for a variety of substrates in the iron-catalyzed five-component synthesis of sulfonylated tetrazoles.[8]

EntryCycloketone Oxime Ester (1)Alkyne (2)ProductYield (%)
1O-(4-(trifluoromethyl)benzoyl) oxime1-ethynyl-4-methoxybenzene3aa75
2O-(4-(trifluoromethyl)benzoyl) oxime1-ethynyl-4-methylbenzene3ab72
3O-(4-(trifluoromethyl)benzoyl) oximePhenylacetylene3ac68
4O-(4-(trifluoromethyl)benzoyl) oxime1-ethynyl-4-fluorobenzene3ad70
5O-(4-(trifluoromethyl)benzoyl) oxime1-ethynyl-4-chlorobenzene3ae65
6O-(4-(trifluoromethyl)benzoyl) oxime1-ethynyl-4-bromobenzene3af61
7O-(4-methylbenzoyl) oxime1-ethynyl-4-methoxybenzene3ba63
8O-(4-methoxybenzoyl) oxime1-ethynyl-4-methoxybenzene3ca58
9O-benzoyl oxime1-ethynyl-4-methoxybenzene3da60

Data adapted from Zhang, J., et al. (2020). iScience, 23(12), 101872.[3][8]

Diagrams

Synthesis_of_5_Methylsulfonyl_1H_tetrazole cluster_step1 Step 1: Synthesis of 5-(Methylthio)-1H-tetrazole cluster_step2 Step 2: Oxidation Methyl_thiocyanate Methyl thiocyanate Reaction1 + Methyl_thiocyanate->Reaction1 Sodium_azide Sodium azide Sodium_azide->Reaction1 Catalyst ZnCl₂ or NH₄Cl Catalyst->Reaction1 Product1 5-(Methylthio)-1H-tetrazole Reaction1->Product1 Heat (80-120°C) DMF or H₂O Product1_input 5-(Methylthio)-1H-tetrazole Reaction2 + Product1_input->Reaction2 Oxidizing_agent H₂O₂ or m-CPBA Oxidizing_agent->Reaction2 Final_Product 5-(Methylsulfonyl)-1H-tetrazole Reaction2->Final_Product Acetic acid 0°C to RT

Caption: Synthetic pathway for 5-(methylsulfonyl)-1H-tetrazole.

MCR_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up and Purification Oxime_ester Cycloketone Oxime Ester Mixing Combine reactants in Schlenk tube Oxime_ester->Mixing Alkyne Alkyne Alkyne->Mixing SO2_source DABCO·(SO₂)₂ SO2_source->Mixing Azide_source TMSN₃ Azide_source->Mixing Catalyst FeCl₂ Catalyst->Mixing Solvent_addition Add anhydrous DCE Mixing->Solvent_addition Heating Stir at 80°C for 12h Solvent_addition->Heating Concentration Concentrate under reduced pressure Heating->Concentration Purification Flash column chromatography Concentration->Purification Final_Product Sulfonylated Tetrazole Purification->Final_Product

Caption: Experimental workflow for the MCR synthesis of sulfonylated tetrazoles.

MCR_Mechanism_Overview Reactants Cycloketone Oxime Ester + Alkyne + DABCO·(SO₂)₂ + TMSN₃ Intermediate1 Azidosulfonylation of Alkyne Reactants->Intermediate1 Fe(II) catalyst Intermediate2 C-C Bond Cleavage Intermediate1->Intermediate2 Intermediate3 Nitrilium Cation Intermediate Intermediate2->Intermediate3 Final_Product Cyano-Containing Sulfonylated Tetrazole Intermediate3->Final_Product [3+2] Cycloaddition with TMSN₃

Caption: Proposed mechanism for the iron-catalyzed five-component reaction.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(methylsulfonyl)-1H-tetrazole

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 5-(methylsulfonyl)-1H-tetrazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this important compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 5-(methylsulfonyl)-1H-tetrazole?

A1: The most prevalent and established method for the synthesis of 5-(methylsulfonyl)-1H-tetrazole is the oxidation of its precursor, 5-(methylthio)-1H-tetrazole. This reaction is typically achieved using a suitable oxidizing agent that can selectively convert the sulfide to a sulfone without affecting the tetrazole ring.

Q2: What are the typical oxidizing agents used for the conversion of 5-(methylthio)-1H-tetrazole to 5-(methylsulfonyl)-1H-tetrazole?

A2: Several oxidizing agents can be employed for this transformation. Common choices include meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide, and Oxone® (potassium peroxymonosulfate). The selection of the oxidant can influence reaction conditions, reaction time, and the byproduct profile.

Q3: What are the key safety precautions to consider during this synthesis?

A3: Safety is paramount in any chemical synthesis. When working with oxidizing agents like m-CPBA and hydrogen peroxide, it is crucial to handle them with care as they can be potentially explosive, especially in high concentrations or in the presence of incompatible materials. Reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. Additionally, tetrazole compounds can be energetic, and their thermal stability should be considered, especially during purification steps involving heating.[1]

Q4: How can I monitor the progress of the oxidation reaction?

A4: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC). A suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) should be chosen to achieve good separation between the starting material (5-methylthio-1H-tetrazole), the intermediate sulfoxide (if formed), and the final sulfone product. The spots can be visualized under UV light.

Troubleshooting Guide

This section addresses common issues that may be encountered during the synthesis of 5-(methylsulfonyl)-1H-tetrazole and provides potential solutions.

Issue 1: Incomplete or Slow Reaction

Symptoms:

  • TLC analysis shows a significant amount of starting material remaining even after prolonged reaction time.

  • Low yield of the desired product.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Insufficient Oxidizing Agent Ensure that at least two equivalents of the oxidizing agent (e.g., m-CPBA or hydrogen peroxide) are used relative to the starting sulfide. An excess is often necessary to drive the reaction to completion.
Low Reaction Temperature While some oxidations proceed at room temperature, gentle heating may be required to increase the reaction rate. Monitor the temperature carefully to avoid potential decomposition.
Inadequate Mixing Ensure efficient stirring of the reaction mixture, especially if it is heterogeneous.
Deactivated Oxidizing Agent The quality of the oxidizing agent is crucial. Use a fresh or properly stored batch of the oxidant. The activity of m-CPBA can decrease over time.
Issue 2: Formation of Byproducts

Symptoms:

  • Multiple spots are observed on the TLC plate in addition to the starting material and product.

  • Difficulty in purifying the final product.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Over-oxidation Using a large excess of the oxidizing agent or prolonged reaction times can potentially lead to over-oxidation or degradation of the tetrazole ring. Carefully control the stoichiometry of the oxidant and monitor the reaction closely by TLC.
Formation of the Sulfoxide Intermediate The oxidation of the sulfide to the sulfone proceeds through a sulfoxide intermediate. If the reaction is not allowed to go to completion, a mixture of the sulfoxide and sulfone will be obtained. To favor the formation of the sulfone, ensure sufficient equivalents of the oxidizing agent and adequate reaction time.
Decomposition of the Tetrazole Ring The tetrazole ring is generally stable under mild oxidation conditions. However, harsh conditions (e.g., high temperatures, strong acids/bases) could lead to ring opening or other decomposition pathways.[2] It is important to maintain controlled reaction conditions.
Issue 3: Difficulties in Product Isolation and Purification

Symptoms:

  • The product is difficult to precipitate or crystallize from the reaction mixture.

  • The isolated product is impure, as indicated by analytical techniques (e.g., NMR spectroscopy).

Possible Causes & Solutions:

Possible CauseRecommended Solution
Presence of Acidic Byproducts When using m-CPBA, the byproduct is meta-chlorobenzoic acid, which can complicate purification. A common workup procedure involves washing the organic layer with an aqueous solution of sodium bicarbonate or sodium sulfite to remove the acidic byproduct.[3]
High Polarity of the Product The sulfone product is significantly more polar than the starting sulfide. This can sometimes make extraction from aqueous solutions challenging. Use a more polar organic solvent for extraction if necessary.
Co-precipitation with Byproducts If byproducts are present, they may co-precipitate with the desired product. Purification by column chromatography using silica gel may be necessary to obtain a pure compound. A gradient elution with a mixture of hexanes and ethyl acetate is often effective.

Experimental Protocols

Protocol 1: Oxidation using m-CPBA

This protocol is adapted from the general procedure for the oxidation of aryl thioethers.[4]

Materials:

  • 5-(methylthio)-1H-tetrazole

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve 5-(methylthio)-1H-tetrazole (1.0 eq) in DCM or THF in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (approximately 2.2 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Quantitative Data (Example for Aryl Sulfones):

SubstrateOxidantSolventTime (min)Yield (%)
(tert-butylthio)benzenem-CPBA (2.0 eq)THF2087
(4-chlorophenyl)(tert-butyl)sulfanem-CPBA (2.0 eq)THF3090
(4-methoxyphenyl)(tert-butyl)sulfanem-CPBA (2.0 eq)THF5083
Data adapted from a study on the oxidation of arylthioethers.[4]
Protocol 2: Oxidation using Hydrogen Peroxide

Materials:

  • 5-(methylthio)-1H-tetrazole

  • Hydrogen peroxide (30% aqueous solution)

  • Acetic acid

  • Sodium bicarbonate

Procedure:

  • Suspend 5-(methylthio)-1H-tetrazole (1.0 eq) in acetic acid.

  • Add hydrogen peroxide (30% aq., 2.5 eq) dropwise to the suspension at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • After completion, carefully pour the reaction mixture into ice-water.

  • Neutralize the solution with solid sodium bicarbonate until the pH is ~7.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Experimental Workflow for m-CPBA Oxidation

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification start Start dissolve Dissolve 5-(methylthio)-1H-tetrazole in DCM/THF start->dissolve cool Cool to 0 °C dissolve->cool add_mcpba Add m-CPBA cool->add_mcpba react Stir at RT (2-4h) add_mcpba->react dilute Dilute with DCM react->dilute wash_bicarb Wash with NaHCO3 (aq) dilute->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry (MgSO4) wash_brine->dry concentrate Concentrate dry->concentrate purify Recrystallize/Column concentrate->purify end Pure Product purify->end troubleshooting_flow cluster_incomplete Incomplete Reaction cluster_byproducts Byproduct Formation cluster_purification Purification Issues start Problem Encountered check_oxidant Check Oxidant Equivalents start->check_oxidant Incomplete Reaction control_stoich Control Stoichiometry start->control_stoich Byproducts Formed acid_wash Aqueous Bicarbonate Wash start->acid_wash Purification Difficulty check_temp Increase Temperature check_oxidant->check_temp check_stirring Ensure Efficient Stirring check_temp->check_stirring monitor_tlc Monitor by TLC control_stoich->monitor_tlc mild_conditions Use Milder Conditions monitor_tlc->mild_conditions column_chrom Column Chromatography acid_wash->column_chrom solvent_choice Optimize Recrystallization Solvent column_chrom->solvent_choice

References

Technical Support Center: Purification of Sulfonyl-Containing Tetrazoles

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with sulfonyl-containing tetrazoles. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common purification challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most effective general purification methods for sulfonyl-containing tetrazoles?

A1: The most common and effective purification strategy combines acid-base extraction with recrystallization.[1] Sulfonyl-containing tetrazoles are acidic, a property that is ideal for separation from neutral or basic impurities using liquid-liquid extraction.[1][2] Following extraction, recrystallization is often employed to obtain a highly crystalline and pure solid product.[1][3] For compounds that are not amenable to these methods, or for separating complex mixtures like isomers, column chromatography is a viable alternative.[4][5]

Q2: My sulfonyl-tetrazole product is stuck in the aqueous layer and won't extract into an organic solvent. What's happening and how can I fix it?

A2: This is a common issue, particularly if the molecule also contains a basic functional group (e.g., a pyridine ring), forming a zwitterion that is highly water-soluble.[6] At its isoelectric point, the compound has no net charge, but it can still be highly polar.

Troubleshooting Steps:

  • Salting Out: Add a saturated solution of NaCl or another salt to the aqueous phase. This increases the ionic strength of the aqueous layer, decreasing the solubility of your organic compound and forcing it into the organic layer during extraction.[6]

  • Solvent Change: Switch to a more polar organic solvent for the extraction, such as ethyl acetate or even n-butanol, which can extract more polar compounds from water.

  • Evaporation and Co-solvent Precipitation: Concentrate the aqueous solution under reduced pressure. Then, add a miscible organic solvent in which your compound is insoluble (like THF or acetone) to precipitate the product.[6]

Q3: I'm having trouble removing unreacted starting materials, specifically the initial nitrile and azide reagents. What is the best approach?

A3: Acid-base extraction is highly effective for removing these specific impurities.[1] The unreacted aryl nitrile is a neutral compound, and sodium azide is a salt. During a standard acid-base workup, the acidic tetrazole is converted to its salt form and moves to the basic aqueous layer. The neutral nitrile remains in the organic layer, and the sodium azide remains in the aqueous phase. When the aqueous layer is isolated and re-acidified, the pure tetrazole precipitates, leaving the azide salt behind in the solution.[1][7]

Q4: My purified product shows extra peaks in the NMR or LC-MS analysis, suggesting an isomer or an unexpected by-product. How can I resolve this?

A4: The formation of isomers or unexpected by-products is a known challenge.[5][8] For instance, during synthesis, competitive migration can lead to the formation of two different tetrazole isomers.[5][9] In other cases, unexpected side reactions, such as a 'Schmidt-like' reaction, can generate impurities that are structurally very similar to the desired product.[8]

Solutions:

  • Column Chromatography: This is the most powerful method for separating closely related isomers and by-products. Careful selection of the stationary phase (e.g., silica gel) and mobile phase is crucial.[4][5][10]

  • Recrystallization: If the impurities have sufficiently different solubilities from your main product, fractional recrystallization from a carefully chosen solvent system can be effective.[3]

  • Preparative HPLC or CCC: For very difficult separations, more advanced techniques like preparative High-Performance Liquid Chromatography (HPLC) or Countercurrent Chromatography (CCC) may be necessary.[11]

Troubleshooting Guides & Experimental Protocols

Guide 1: Standard Purification Workflow

This workflow outlines the primary decision-making process for purifying a crude sulfonyl-containing tetrazole product.

G start Crude Sulfonyl-Tetrazole Product Mixture extraction Perform Acid-Base Extraction start->extraction check_purity1 Check Purity (TLC, LC-MS, NMR) extraction->check_purity1 recrystallize Recrystallize Product check_purity1->recrystallize Impurities Present pure_product Pure Product check_purity1->pure_product Product Pure check_purity2 Check Final Purity recrystallize->check_purity2 check_purity2->pure_product Product Pure chromatography Use Column Chromatography check_purity2->chromatography Impurities Remain chromatography->check_purity2

Caption: General purification workflow for sulfonyl-containing tetrazoles.

Guide 2: Detailed Methodologies

Protocol 1: Acid-Base Extraction

This protocol is designed to separate acidic tetrazole products from neutral and basic impurities.[2][7]

  • Dissolution: Dissolve the crude reaction mixture (approx. 1.0 g) in a suitable organic solvent (e.g., 50 mL of diethyl ether or ethyl acetate) in a separatory funnel.

  • Basification & Extraction: Add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃) (30 mL). Do not use strong bases like NaOH if your molecule contains base-sensitive groups (e.g., esters).[2] Stopper the funnel and shake vigorously, venting frequently to release any pressure from CO₂ evolution.

  • Layer Separation: Allow the layers to separate fully. The deprotonated tetrazole salt will be in the upper aqueous layer (confirm layer identity by adding a drop of water), while neutral impurities remain in the lower organic layer.

  • Isolate & Wash: Drain the lower organic layer. Keep the aqueous layer in the funnel and wash it with a fresh portion of the organic solvent (20 mL) to remove any residual neutral compounds. This is known as a backwash.[7]

  • Acidification & Precipitation: Transfer the aqueous layer to a beaker and cool it in an ice bath. Slowly add a dilute acid (e.g., 1M HCl) dropwise while stirring until the solution is acidic (test with pH paper). The protonated, neutral tetrazole product should precipitate out of the solution.

  • Collection: Collect the solid product by vacuum filtration, wash it with cold deionized water, and dry it thoroughly.

Protocol 2: Column Chromatography

This method is used when acid-base extraction is ineffective, particularly for separating isomers or non-acidic tetrazole derivatives.[4][5][10]

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (e.g., methanol), adding the silica, and evaporating the solvent to dryness.

  • Column Packing: Pack a glass column with silica gel using a suitable eluent system (e.g., petroleum ether/ethyl acetate or dichloromethane/methanol).

  • Loading: Carefully load the dried, adsorbed sample onto the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. The polarity can be gradually increased (gradient elution) to separate compounds based on their affinity for the stationary phase.

  • Fraction Collection: Collect the eluent in fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.

Guide 3: Troubleshooting Purification Problems

This decision tree helps diagnose and solve common purification challenges.

G cluster_extraction Extraction Issues cluster_purity Purity Issues cluster_yield Yield Issues start Problem Encountered During Purification q1 Product won't extract from aqueous layer? start->q1 q2 Impure product after extraction/recrystallization? start->q2 q3 Low yield after precipitation? start->q3 s1 Solution: 1. 'Salt out' with NaCl. 2. Use a more polar solvent (EtOAc). 3. Evaporate water & precipitate. q1->s1 Yes s2 Solution: 1. Perform column chromatography. 2. Attempt fractional recrystallization with different solvents. q2->s2 Yes s3 Solution: 1. Ensure complete acidification. 2. Extract aqueous layer again after precipitation to recover dissolved product. q3->s3 Yes

Caption: Troubleshooting guide for common purification issues.

Quantitative Data Summary

The efficiency of purification methods can vary. The following table summarizes representative yield data from literature.

Purification StepCompound TypeStarting PurityFinal YieldNotesReference
Acid-Base Extraction5-Aryl 1H-TetrazoleCrude Reaction MixtureHighRemoves nitrile, azide, and catalyst effectively.[1]
Recrystallization5-Aryl 1H-TetrazolePost-Extraction5-20% lower than extraction yieldPurity did not significantly improve in some cases.[1]
Column ChromatographySulfonylated TetrazoleCrude Reaction Mixture24%Isolation of a specific product from a multicomponent reaction.[5][9]
Column ChromatographySulfonylated Tetrazole IsomersCrude Mixture of Isomers26% (Isomer 1), 12% (Isomer 2)Successful separation of two isomers.[5][9]
Column Chromatographyp-Toluenesulfonyl ChlorideCrude Reaction Mixture94%Purification of a sulfonyl precursor.[10]

References

identification and minimization of byproducts in 5-(methylsulfonyl)-1H-tetrazole reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of 5-(methylsulfonyl)-1H-tetrazole. The focus is on identifying and minimizing common byproducts to improve reaction efficiency and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 5-(methylsulfonyl)-1H-tetrazole?

The most prevalent and established method for synthesizing 5-(methylsulfonyl)-1H-tetrazole is through the oxidation of its thioether precursor, 5-(methylthio)-1H-tetrazole. This precursor is typically synthesized from commercially available starting materials. The oxidation step is critical and is the primary source of potential byproducts.

Q2: What are the key starting materials and reagents for this synthesis?

The key starting material is 5-(methylthio)-1H-tetrazole. The transformation to the desired sulfone requires an oxidizing agent. Common oxidants for converting sulfides to sulfones include hydrogen peroxide (H₂O₂), often with a catalyst like ammonium molybdate, and meta-chloroperoxybenzoic acid (m-CPBA).[1][2] The choice of oxidant and reaction conditions can significantly impact the byproduct profile.

Q3: Why is 5-(methylsulfonyl)-1H-tetrazole an important compound?

5-Substituted tetrazoles, including those with a methylsulfonyl group, are considered important scaffolds in medicinal chemistry. The tetrazole ring often serves as a bioisostere for a carboxylic acid group, enhancing metabolic stability and other physicochemical properties of drug candidates.[3][4][5] The sulfonyl group can act as a key interacting moiety in various biological targets.

Q4: What analytical techniques are recommended for monitoring the reaction and identifying impurities?

High-Performance Liquid Chromatography (HPLC) is a primary technique for monitoring reaction progress and quantifying the product and impurities.[6][7] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for structural confirmation of the final product and for identifying the structure of unknown byproducts.[8] Mass Spectrometry (MS) is used to confirm the molecular weight of the product and impurities.[6]

Troubleshooting Guide

Issue 1: Low or No Yield of 5-(Methylsulfonyl)-1H-tetrazole

Q: My reaction has resulted in a very low yield or has failed completely. What are the potential causes and how can I fix this?

A: Low or no yield can stem from several factors related to the oxidation step.

  • Cause 1: Inactive Oxidizing Agent: The oxidizing agent may have degraded during storage. For example, m-CPBA can lose its activity over time.

    • Solution: Use a freshly opened bottle of the oxidant or determine the activity of the current batch via titration before use.

  • Cause 2: Insufficient Stoichiometry of Oxidant: At least two equivalents of the oxidizing agent are required to convert the sulfide to the sulfone. Using less may result in incomplete conversion.

    • Solution: Ensure you are using a sufficient molar excess of the oxidizing agent. A slight excess (e.g., 2.2-2.5 equivalents) is often recommended to drive the reaction to completion.

  • Cause 3: Suboptimal Reaction Temperature: The oxidation may be too slow at low temperatures.

    • Solution: While the reaction is often started at a low temperature (e.g., 0 °C) to control the initial exotherm, it may need to be warmed to room temperature or slightly above to ensure completion.[2] Monitor the reaction by HPLC or TLC to determine the optimal temperature profile.

  • Cause 4: Poor Catalyst Activity (if applicable): If using a catalyzed reaction (e.g., H₂O₂ with a molybdenum catalyst), the catalyst may be inactive.

    • Solution: Use a fresh, high-purity catalyst. Ensure the reaction medium is compatible with the catalyst system.

Issue 2: Presence of Significant Byproducts in the Crude Product

Q: My final product is contaminated with significant impurities. What are these byproducts and how can I minimize their formation?

A: The primary byproduct is typically the partially oxidized intermediate, 5-(methylsulfinyl)-1H-tetrazole.

  • Byproduct 1: 5-(methylsulfinyl)-1H-tetrazole (The Sulfoxide)

    • Identification: This byproduct will have a molecular weight that is 16 amu less than the desired sulfone product. In ¹H NMR, the methyl protons will have a slightly different chemical shift compared to the starting thioether and the final sulfone.

    • Cause: This is a result of under-oxidation. It occurs when there is an insufficient amount of oxidant, the reaction time is too short, or the reaction temperature is too low.

    • Minimization Strategy:

      • Increase Oxidant: Increase the stoichiometry of the oxidizing agent (e.g., m-CPBA or H₂O₂) to ensure full conversion of the intermediate sulfoxide to the sulfone.

      • Extend Reaction Time: Monitor the reaction via HPLC or TLC. If the sulfoxide intermediate is still present, allow the reaction to stir for a longer period.

      • Increase Temperature: Gradually increasing the reaction temperature may be necessary to push the second oxidation step to completion.

  • Byproduct 2: Unreacted 5-(methylthio)-1H-tetrazole

    • Identification: Presence of the starting material, easily detectable by TLC or HPLC by comparing with a standard.

    • Cause: Ineffective oxidation conditions (see Issue 1).

    • Minimization Strategy: Refer to the solutions for "Low or No Yield" to improve the reaction conditions.

  • Byproduct 3: Isomeric Precursors

    • Identification: If the synthesis of the 5-(methylthio)-1H-tetrazole precursor involved alkylation, a mixture of N1 and N2 alkylated isomers may be present and carried through the oxidation step.[9] These isomers can be difficult to separate from the final product.

    • Cause: Non-selective alkylation during the synthesis of the starting material.

    • Minimization Strategy:

      • Purify the Precursor: It is crucial to purify the 5-(methylthio)-1H-tetrazole starting material to remove any unwanted isomers before the oxidation step.

      • Use Regioselective Synthesis: Employ synthetic methods that favor the formation of the desired isomer. For example, Mitsunobu alkylation has been shown to provide high regioselectivity for 2-alkylated tetrazoles.[9][10]

Issue 3: Difficulty in Product Purification

Q: I am struggling to isolate the pure 5-(methylsulfonyl)-1H-tetrazole from the reaction mixture. What purification strategies are effective?

A: Purification can be challenging due to the polarity of the product and byproducts.

  • Strategy 1: Recrystallization: This is often the most effective method for removing small amounts of impurities, especially if the crude product is semi-crystalline.

    • Protocol: Experiment with various solvent systems. Common solvents for polar compounds include ethanol, isopropanol, acetonitrile, or mixtures with water or ethyl acetate.

  • Strategy 2: Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be used.

    • Protocol: Due to the polarity of the tetrazole, a polar mobile phase is typically required. Start with a solvent system like ethyl acetate/hexanes and gradually increase the polarity by adding methanol to the ethyl acetate.

  • Strategy 3: Aqueous Workup: A carefully designed aqueous workup can remove certain impurities.

    • Protocol: After the reaction, quenching with a reducing agent (e.g., sodium thiosulfate solution) can remove excess oxidant. Washing the organic layer with a mild base (e.g., sodium bicarbonate solution) can remove acidic byproducts.[11]

Data and Reaction Parameters

Table 1: Common Oxidizing Agents for Sulfide to Sulfone Conversion

Oxidizing AgentTypical CatalystCommon SolventsTemperature Range (°C)Key Considerations
Hydrogen Peroxide (H₂O₂)Ammonium Molybdate[2]Ethanol, Water0 to 60Green reagent; reaction can be slow and may require heating.
m-CPBANoneDichloromethane (DCM), Chloroform0 to 25Highly effective and often clean, but can be expensive and requires careful handling.
Oxone® (KHSO₅)NoneMethanol/Water0 to 25A versatile and stable solid oxidant.

Key Experimental Protocols

Protocol 1: Synthesis of 5-(methylsulfonyl)-1H-tetrazole via H₂O₂ Oxidation

This protocol is a general representation based on molybdenum-catalyzed oxidations.[2]

  • Dissolution: Dissolve 5-(methylthio)-1H-tetrazole (1.0 eq) in ethanol.

  • Catalyst Addition: Add a catalytic amount of ammonium molybdate (e.g., 0.1 eq).

  • Oxidant Addition: Cool the mixture to 0-5 °C in an ice bath. Slowly add 35% aqueous hydrogen peroxide (H₂O₂) (2.2-2.5 eq) dropwise, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC or HPLC until the starting material and sulfoxide intermediate are consumed. Gentle heating (40-50 °C) may be required.

  • Workup: Cool the reaction mixture, dilute with water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Protocol 2: HPLC Method for Reaction Monitoring

This is a general-purpose method and may require optimization.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Expected Elution Order: 5-(methylsulfonyl)-1H-tetrazole (most polar) will elute first, followed by 5-(methylsulfinyl)-1H-tetrazole, and then 5-(methylthio)-1H-tetrazole (least polar).

Visual Guides

Synthesis_Pathway Synthetic Pathway and Byproduct Formation cluster_conditions Start 5-(Methylthio)-1H-tetrazole (Starting Material) Ox1 +1 eq. Oxidant Intermediate 5-(Methylsulfinyl)-1H-tetrazole (Sulfoxide Byproduct) Ox1->Intermediate First Oxidation Ox2 +1 eq. Oxidant Product 5-(Methylsulfonyl)-1H-tetrazole (Desired Product) Ox2->Product Condition1 Insufficient Oxidant or Short Reaction Time Condition2 Sufficient Oxidant & Reaction Time

Caption: Oxidation pathway from the thioether to the sulfone, highlighting the sulfoxide intermediate.

Troubleshooting_Workflow Troubleshooting Workflow for Impurity Issues Start Impurity Detected in Product? Identify Identify Impurity (NMR, LC-MS) Start->Identify IsSulfoxide Is it the Sulfoxide Intermediate? Identify->IsSulfoxide IsStartingMaterial Is it Unreacted Starting Material? IsSulfoxide->IsStartingMaterial No ActionSulfoxide Increase Oxidant Stoichiometry Extend Reaction Time Consider Gentle Heating IsSulfoxide->ActionSulfoxide Yes ActionStart Check Oxidant Activity Increase Oxidant Stoichiometry Optimize Temperature IsStartingMaterial->ActionStart Yes Other Purify Precursor (Isomeric Impurity) Optimize Purification IsStartingMaterial->Other No End Achieve Pure Product ActionSulfoxide->End ActionStart->End Other->End

Caption: A decision tree for troubleshooting common impurities in the reaction.

Logical_Relationships Logic of Byproduct Formation Conditions Reaction Conditions InsufficientOxidant Insufficient Oxidant (< 2 eq.) Conditions->InsufficientOxidant ShortTime Short Reaction Time Conditions->ShortTime LowTemp Low Temperature Conditions->LowTemp ImpureSM Impure Starting Material (e.g., Isomers) Conditions->ImpureSM IncompleteReaction Incomplete Reaction InsufficientOxidant->IncompleteReaction ShortTime->IncompleteReaction LowTemp->IncompleteReaction Carryover Impurity Carryover ImpureSM->Carryover Outcome Primary Outcome Sulfoxide Sulfoxide Intermediate IncompleteReaction->Sulfoxide StartingMaterial Unreacted Thioether IncompleteReaction->StartingMaterial IsomericSulfone Isomeric Sulfone Carryover->IsomericSulfone Byproduct Resulting Byproduct

Caption: Relationship between reaction conditions and the formation of specific byproducts.

References

stability issues and degradation pathways of 5-(methylsulfonyl)-1H-tetrazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and degradation of 5-(methylsulfonyl)-1H-tetrazole. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: Specific experimental data on the stability and degradation pathways of 5-(methylsulfonyl)-1H-tetrazole is limited in publicly available literature. The information provided herein is based on general chemical principles of tetrazoles and sulfonyl-containing compounds, as well as established practices for pharmaceutical stability testing. All protocols and troubleshooting advice should be considered as a starting point and must be validated experimentally for your specific application.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 5-(methylsulfonyl)-1H-tetrazole?

A1: Based on the chemistry of tetrazoles and sulfonyl groups, the primary stability concerns for 5-(methylsulfonyl)-1H-tetrazole include:

  • Thermal Decomposition: Tetrazole rings are known to be thermally labile and can decompose, often with the evolution of nitrogen gas.[1][2]

  • Hydrolytic Instability: The sulfonyl group may be susceptible to hydrolysis, particularly under strong acidic or basic conditions.

  • Photodegradation: Exposure to light, especially UV radiation, can potentially lead to the degradation of the tetrazole ring or other parts of the molecule.[3][4]

  • Incompatibility with Excipients: As with many active pharmaceutical ingredients (APIs), 5-(methylsulfonyl)-1H-tetrazole may exhibit incompatibilities with certain pharmaceutical excipients, leading to degradation.[5][6]

Q2: What are the likely degradation pathways for 5-(methylsulfonyl)-1H-tetrazole?

A2: While specific pathways for this molecule are not well-documented, plausible degradation routes based on related compounds include:

  • Thermal Decomposition: The tetrazole ring can undergo cleavage to release nitrogen gas (N2), potentially forming a reactive nitrene intermediate.[1]

  • Hydrolysis: The methylsulfonyl group could be hydrolyzed to a sulfonic acid derivative, or the tetrazole ring itself could be susceptible to cleavage under harsh pH conditions.

  • Oxidative Degradation: The molecule could be susceptible to oxidation, particularly if exposed to oxidizing agents.

Q3: How should I store 5-(methylsulfonyl)-1H-tetrazole to ensure its stability?

A3: To minimize degradation, 5-(methylsulfonyl)-1H-tetrazole should be stored in a cool, dry, and dark place. It is advisable to store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and oxygen.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Loss of potency or appearance of unknown peaks in HPLC analysis over time. Thermal degradation, hydrolysis, or photodegradation.1. Review storage conditions. Ensure the compound is stored at the recommended temperature, protected from light and moisture. 2. Perform a forced degradation study (see Experimental Protocols) to identify potential degradants and confirm if the observed peaks match. 3. Use a stability-indicating HPLC method to resolve the API from its degradation products.
Inconsistent results in biological assays. Degradation of the compound in the assay medium.1. Assess the stability of the compound in the specific assay buffer and under the assay conditions (temperature, light exposure). 2. Prepare fresh solutions of the compound for each experiment. 3. Consider using a different solvent or buffer system if instability is confirmed.
Discoloration or change in the physical appearance of the solid compound. Significant degradation has likely occurred.1. Do not use the material. 2. Investigate the storage history of the compound to identify potential causes (e.g., exposure to high temperatures or light). 3. Obtain a fresh batch of the compound and store it under appropriate conditions.
Poor recovery from formulated product. Incompatibility with excipients.1. Conduct a systematic drug-excipient compatibility study (see Experimental Protocols). 2. Analyze the formulation for specific degradation products that may arise from interaction with excipients. 3. Consider reformulating with alternative, more compatible excipients.[5][6]

Experimental Protocols

The following are general protocols for conducting forced degradation studies to investigate the stability of 5-(methylsulfonyl)-1H-tetrazole. These protocols should be adapted and optimized for your specific analytical methods and instrumentation.

Forced Degradation (Stress Testing) Protocol

A forced degradation study is essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[7][8]

1. Preparation of Stock Solution:

  • Prepare a stock solution of 5-(methylsulfonyl)-1H-tetrazole in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix the stock solution with 0.1 N HCl.

    • Heat at 60°C for 24 hours.

    • Neutralize with 0.1 N NaOH before analysis.

  • Base Hydrolysis:

    • Mix the stock solution with 0.1 N NaOH.

    • Keep at room temperature for 24 hours.

    • Neutralize with 0.1 N HCl before analysis.

  • Oxidative Degradation:

    • Mix the stock solution with 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Expose the solid compound to 105°C for 24 hours.

    • Dissolve the stressed solid in the mobile phase for analysis.

  • Photodegradation:

    • Expose the solid compound and a solution of the compound to UV light (e.g., 254 nm) and visible light for a defined period (e.g., as per ICH Q1B guidelines).[3]

3. Analysis:

  • Analyze the stressed samples by a stability-indicating HPLC method, preferably with a mass spectrometric detector (LC-MS) to aid in the identification of degradation products.

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

HPLC Method for Stability Indicating Analysis
  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point. The gradient should be optimized to achieve good separation of the parent compound and all degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (to be determined by UV-Vis spectroscopy) and/or mass spectrometry.

  • Column Temperature: 30°C.

Drug-Excipient Compatibility Study
  • Procedure:

    • Prepare binary mixtures of 5-(methylsulfonyl)-1H-tetrazole with each excipient (e.g., in a 1:1 or 1:5 ratio).

    • Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 2 and 4 weeks).

    • Analyze the samples at each time point by HPLC for the appearance of degradation products and any change in the purity of the API.

    • Compare the results with those of the pure API stored under the same conditions.

Data Presentation

Table 1: Hypothetical Quantitative Data from a Forced Degradation Study

Stress Condition % Degradation of 5-(methylsulfonyl)-1H-tetrazole Number of Degradation Products Observed Major Degradation Product (m/z)
0.1 N HCl, 60°C, 24h15.2%2121.0
0.1 N NaOH, RT, 24h8.5%1134.0
3% H₂O₂, RT, 24h22.1%3164.1
Solid, 105°C, 24h5.8%1120.1
UV Light, 24h12.4%2120.1

Note: This data is hypothetical and for illustrative purposes only. Actual results will vary.

Visualizations

Degradation_Pathways cluster_thermal Thermal Stress cluster_hydrolysis Hydrolysis (Acid/Base) cluster_photo Photolytic Stress parent 5-(methylsulfonyl)-1H-tetrazole thermal_intermediate Nitrene Intermediate parent->thermal_intermediate Heat hydrolysis_product Sulfonic Acid Derivative parent->hydrolysis_product H₂O, H⁺/OH⁻ photo_intermediate Excited State parent->photo_intermediate UV/Vis Light thermal_product Degradation Products + N2 thermal_intermediate->thermal_product photo_product Ring Cleavage Products photo_intermediate->photo_product

Caption: Plausible degradation pathways for 5-(methylsulfonyl)-1H-tetrazole.

Experimental_Workflow start Start: Stability Investigation prep Prepare Stock Solution of 5-(methylsulfonyl)-1H-tetrazole start->prep stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prep->stress analysis Analyze by Stability-Indicating HPLC-MS stress->analysis identify Identify and Characterize Degradation Products analysis->identify pathway Propose Degradation Pathways identify->pathway end End: Stability Profile Established pathway->end

Caption: Workflow for a forced degradation study.

References

improving the yield and purity of 5-(methylsulfonyl)-1H-tetrazole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and purity of 5-(methylsulfonyl)-1H-tetrazole synthesis. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of 5-(methylsulfonyl)-1H-tetrazole, which is typically achieved through a two-step process: the synthesis of 5-(methylthio)-1H-tetrazole, followed by its oxidation.

Step 1: Synthesis of 5-(methylthio)-1H-tetrazole

ProblemPossible Cause(s)Suggested Solution(s)
Low or no yield of 5-(methylthio)-1H-tetrazole 1. Incomplete reaction of the starting materials (e.g., thiocyanate and sodium azide).2. Inactive catalyst or inappropriate catalyst loading.3. Suboptimal reaction temperature or time.4. Poor quality of reagents or solvents.1. Ensure the reaction goes to completion by monitoring with TLC. Consider extending the reaction time.2. Use a proven catalyst such as zinc chloride or triethylamine hydrochloride. Optimize the catalyst loading based on literature precedents.3. Gradually increase the reaction temperature, ensuring it does not exceed the decomposition point of the reactants or products.4. Use freshly distilled solvents and high-purity reagents.
Presence of multiple spots on TLC after reaction 1. Formation of isomeric tetrazoles (1-methyl and 2-methyl isomers).2. Unreacted starting materials.3. Formation of side products due to impurities in starting materials.1. Isomeric products can be difficult to separate. Optimize the reaction conditions (e.g., choice of catalyst and solvent) to favor the formation of the desired isomer.2. See "Low or no yield" troubleshooting.3. Purify starting materials before use.
Difficulty in isolating the product 1. Product is highly soluble in the work-up solvent.2. Formation of an emulsion during extraction.1. After acidification, ensure the pH is optimal for precipitation. If the product remains in solution, extract with a suitable organic solvent like ethyl acetate.2. Add a small amount of brine to break the emulsion. Centrifugation can also be effective.

Step 2: Oxidation of 5-(methylthio)-1H-tetrazole to 5-(methylsulfonyl)-1H-tetrazole

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete oxidation (presence of starting material and/or sulfoxide) 1. Insufficient amount of oxidizing agent.2. Low reaction temperature or short reaction time.3. Inefficient catalyst for the oxidation.1. Use a slight excess of the oxidizing agent (e.g., hydrogen peroxide, m-CPBA, or Oxone®).2. Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC.3. A molybdenum(VI)-based catalyst has been shown to be effective for similar oxidations.[1]
Low yield of the final sulfonyl product 1. Over-oxidation leading to degradation of the tetrazole ring.2. Product loss during work-up and purification.1. Carefully control the stoichiometry of the oxidizing agent and the reaction temperature to avoid side reactions.2. Optimize the extraction and purification steps. Recrystallization from a suitable solvent system can improve recovery.
Product is difficult to purify 1. Presence of the intermediate sulfoxide, which may have similar polarity to the sulfone.2. Residual oxidizing agent or catalyst.1. If the sulfoxide is present, consider driving the reaction to completion with additional oxidant or longer reaction time. Careful column chromatography may be required for separation.2. Ensure proper quenching of the oxidizing agent and thorough washing of the organic layer during work-up to remove the catalyst.
Decomposition of the product 1. The tetrazole ring can be sensitive to harsh acidic or basic conditions, especially at elevated temperatures.1. Maintain a neutral or mildly acidic pH during work-up and purification. Avoid prolonged exposure to strong acids or bases.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 5-(methylsulfonyl)-1H-tetrazole?

A1: A widely employed method involves a two-step synthesis. The first step is the formation of 5-(methylthio)-1H-tetrazole from methyl thiocyanate and an azide source, often catalyzed by a Lewis acid like zinc chloride. The second step is the oxidation of the resulting thioether to the desired sulfone using an oxidizing agent such as hydrogen peroxide, m-CPBA, or Oxone®.

Q2: How can I improve the yield of the initial 5-(methylthio)-1H-tetrazole synthesis?

A2: To improve the yield, ensure you are using an effective catalyst and optimal reaction conditions. Several catalytic systems have been reported to improve the [3+2] cycloaddition of nitriles and sodium azide.[2] Using a polar aprotic solvent like DMF is also common. Monitoring the reaction by TLC to ensure it has gone to completion is crucial.

Q3: What are the best oxidizing agents for converting the thioether to the sulfone?

A3: Several oxidizing agents can be effective. Hydrogen peroxide in the presence of a catalyst like ammonium heptamolybdate is a common choice.[1] Other options include meta-chloroperoxybenzoic acid (m-CPBA) and potassium peroxymonosulfate (Oxone®). The choice of oxidant may depend on the scale of the reaction and the presence of other functional groups.

Q4: How can I monitor the progress of the oxidation reaction?

A4: Thin-layer chromatography (TLC) is an effective way to monitor the reaction. You should be able to distinguish the starting thioether, the intermediate sulfoxide, and the final sulfone product based on their different polarities. The sulfone is typically the most polar of the three.

Q5: What is the best method for purifying the final 5-(methylsulfonyl)-1H-tetrazole product?

A5: Recrystallization is often the most effective method for purifying the final product.[3] The choice of solvent is critical and may require some experimentation. A good recrystallization solvent will dissolve the compound when hot but not when cold. Common solvents to try include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes. If recrystallization is not sufficient, column chromatography on silica gel may be necessary.

Q6: Are there any safety precautions I should be aware of?

A6: Yes. Sodium azide is highly toxic and can form explosive heavy metal azides. Handle it with extreme care in a well-ventilated fume hood. Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid. Oxidizing agents like hydrogen peroxide and m-CPBA are strong oxidizers and should be handled with appropriate personal protective equipment.

Quantitative Data Summary

The following table summarizes reported yields for the synthesis of various sulfonyl-substituted tetrazoles, which can serve as a benchmark for your experiments.

CompoundSynthetic MethodOxidizing AgentYield (%)Reference
1-Phenyl-5-{[2-(trimethylsilyl)ethyl]sulfonyl}-1H-tetrazoleMo-(VI)-catalyzed oxidation of the corresponding thioether35% aq. H₂O₂99%[1]
1H-Tetrazole, 5-(ethylsulfonyl)-1-phenyl-Oxidation of the corresponding thioetherAmmonium heptamolybdate / H₂O₂96%Not explicitly stated, inferred from ChemicalBook entry
Various sulfonylated tetrazolesIron-catalyzed multicomponent reaction-40-68%Not explicitly stated, inferred from a related multicomponent reaction paper

Experimental Protocols

Protocol 1: Synthesis of 5-(methylthio)-1H-tetrazole (General Procedure)

This protocol is a general representation and may require optimization.

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl thiocyanate (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Add sodium azide (1.1 - 1.5 eq) and a catalytic amount of zinc chloride (0.1 - 0.2 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water.

  • Acidify the aqueous solution with dilute hydrochloric acid to a pH of approximately 2-3 to precipitate the product.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-(methylthio)-1H-tetrazole.

Protocol 2: Oxidation to 5-(methylsulfonyl)-1H-tetrazole (Based on a similar transformation)

This protocol is adapted from the synthesis of a similar sulfonyl tetrazole and may require optimization for 5-(methylthio)-1H-tetrazole.[1]

  • Dissolve 5-(methylthio)-1H-tetrazole (1.0 eq) in ethanol.

  • In a separate flask, prepare a solution of ammonium heptamolybdate tetrahydrate (0.1 eq) in 35% aqueous hydrogen peroxide (10.0 eq).

  • Add the hydrogen peroxide/catalyst solution to the solution of the thioether at room temperature.

  • Stir the reaction mixture at room temperature for 22-24 hours. Monitor the reaction by TLC until the starting material and the intermediate sulfoxide are no longer visible.

  • Upon completion, dilute the reaction mixture with an aqueous ammonium chloride solution and extract with an organic solvent such as methylene chloride or ethyl acetate (3x).

  • Combine the organic layers, wash with water (3x), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 5-(methylsulfonyl)-1H-tetrazole.

  • Purify the crude product by recrystallization from a suitable solvent.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 5-(methylthio)-1H-tetrazole cluster_step2 Step 2: Oxidation Start Methyl Thiocyanate + Sodium Azide Reaction1 [3+2] Cycloaddition (DMF, ZnCl2, 80-100°C) Start->Reaction1 Workup1 Acidic Work-up & Precipitation Reaction1->Workup1 Product1 5-(methylthio)-1H-tetrazole Workup1->Product1 Oxidation Oxidation (Ethanol, H2O2, Mo(VI) catalyst) Product1->Oxidation Workup2 Aqueous Work-up & Extraction Oxidation->Workup2 Purification Recrystallization Workup2->Purification FinalProduct 5-(methylsulfonyl)-1H-tetrazole Purification->FinalProduct

Caption: Overall workflow for the synthesis of 5-(methylsulfonyl)-1H-tetrazole.

Troubleshooting_Oxidation Start TLC analysis after oxidation shows incomplete reaction Q1 Is starting thioether still present? Start->Q1 A1_Yes Increase reaction time or temperature. Add more oxidizing agent. Q1->A1_Yes Yes Q2 Is sulfoxide intermediate the major component? Q1->Q2 No A1_Yes->Q2 A2_Yes Drive reaction to completion with more oxidant or longer time. Q2->A2_Yes Yes Q3 Are there multiple unidentified spots? Q2->Q3 No A2_Yes->Q3 A2_No Proceed to work-up and purification. Q3->A2_No No A3_Yes Consider side reactions or decomposition. Re-evaluate reaction conditions (temp, pH). Q3->A3_Yes Yes

Caption: Decision tree for troubleshooting the oxidation step.

References

managing the safe scale-up of reactions involving 5-(methylsulfonyl)-1H-tetrazole

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guide is intended for informational purposes for qualified researchers and drug development professionals. 5-(Methylsulfonyl)-1H-tetrazole and other tetrazole derivatives are potentially energetic materials. All experimental work, especially scale-up, must be preceded by a thorough, substance-specific risk assessment conducted by qualified personnel. The data and protocols provided are illustrative and must be experimentally verified for your specific reaction conditions. Always adhere to your institution's safety policies and use appropriate personal protective equipment (PPE) and engineering controls.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with 5-(methylsulfonyl)-1H-tetrazole?

A1: While specific data for 5-(methylsulfonyl)-1H-tetrazole must be determined experimentally, tetrazole-containing compounds are classified as high-energy materials due to their high nitrogen content.[1][2] The primary hazards include:

  • Thermal Instability: The compound can decompose exothermically, potentially leading to a thermal runaway or explosion, especially upon heating.

  • Shock and Friction Sensitivity: Energetic materials can be sensitive to mechanical stimuli like impact or friction.[3][4]

  • Hazardous Reactants: The common synthesis of tetrazoles involves sodium azide.[5] In the presence of acids, azide can form the highly toxic and explosive hydrazoic acid (HN3).[6][7][8]

Q2: How do I assess the thermal stability before attempting a scale-up?

A2: A thermal hazard assessment is mandatory before any scale-up. The primary technique for this is Differential Scanning Calorimetry (DSC).[9][10] DSC analysis will provide critical data such as the onset temperature of decomposition and the amount of energy released (enthalpy of decomposition).[11] This information is vital for defining the maximum safe operating temperature for your reaction. For a detailed methodology, refer to the Experimental Protocols section.

Q3: What are the critical process parameters to control during a reaction scale-up?

A3: When scaling up a reaction, heat and mass transfer do not scale linearly. The following parameters are critical:

  • Temperature Control: This is the most critical parameter. The ability to cool a reaction decreases as the volume increases. You must monitor the internal reaction temperature continuously and ensure your cooling system can handle the heat generated, even in a worst-case scenario.[12][13][14]

  • Reagent Addition Rate: For exothermic reactions, the rate of reagent addition must be carefully controlled to manage the rate of heat generation.[14] A slow, controlled addition is crucial.

  • Stirring/Agitation: Efficient mixing is vital to prevent localized "hot spots" where temperature and reactant concentrations can build up, potentially initiating a runaway reaction.

  • Headspace Atmosphere: Reactions should be conducted under an inert atmosphere (e.g., Nitrogen, Argon) to prevent the presence of oxygen, which could lower the decomposition temperature or participate in secondary hazardous reactions.

Q4: What is the recommended maximum increment for scaling up a reaction with this compound?

A4: For hazardous reactions, you should never scale up by more than a factor of three relative to the previous, successful run.[12][13] Each scale-up step should be treated as a new experiment, with a full risk assessment and careful monitoring.[13] Any changes to reagents, solvents, or conditions require restarting the safety assessment at a small scale.[12]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Unexpected Exotherm / Rapid Temperature Increase 1. Reagent addition is too fast. 2. Inefficient cooling or stirring. 3. Reaction has reached the onset of decomposition. 4. Change in reagent quality or concentration.[12]1. Immediately stop reagent addition. 2. Increase cooling to maximum. 3. If the temperature continues to rise uncontrollably, follow your pre-planned emergency procedure, which may include emergency cooling/quenching or evacuation. 4. After stabilizing, re-evaluate the process parameters and conduct a new thermal hazard analysis.
Low Yield or Incomplete Conversion 1. Insufficient reaction time or temperature. 2. Poor quality of reagents (e.g., moisture).[15] 3. Inefficient mixing at a larger scale.1. Monitor the reaction by an appropriate analytical method (TLC, HPLC, NMR) to determine the endpoint. 2. Ensure all reagents and solvents are anhydrous if required by the procedure. 3. Evaluate the efficiency of the stirring mechanism for the larger vessel.
Product Isolation Difficulties (e.g., Oiling Out) 1. Change in solubility profile at a different concentration. 2. Presence of impurities affecting crystallization. 3. Inadequate pH control during workup.1. Adjust solvent composition or temperature for precipitation/crystallization. 2. Consider a purification step (e.g., column chromatography, recrystallization from a different solvent system) before final isolation. 3. Carefully monitor and control pH during acidification/basification steps.
Formation of Hydrazoic Acid (HN3) 1. Reaction of azide salts with acidic protons (e.g., ammonium chloride, starting material, or acidic workup).[7]1. Work exclusively in a certified, high-flow chemical fume hood. [7] 2. Consider alternative, non-acidic conditions if possible. Continuous flow synthesis is a safer alternative that minimizes the accumulation of HN3.[6][8] 3. Use appropriate quenching procedures for residual azide in the waste stream (e.g., sodium nitrite and acid).

Data Presentation

Table 1: Illustrative Thermal Hazard Data (DSC)

This table presents hypothetical data for illustrative purposes. Actual values for 5-(methylsulfonyl)-1H-tetrazole must be determined experimentally.

ParameterValueSignificance
Onset of Decomposition (Ton) 185 °CThe temperature at which the material begins to decompose exothermically. The maximum process temperature should be kept well below this value.
Peak of Decomposition (Tpeak) 210 °CThe temperature at which the maximum rate of heat release occurs.
Enthalpy of Decomposition (ΔHd) -1500 J/gThe total energy released during decomposition. Higher values indicate more potential energy and a greater hazard.
Heating Rate 10 °C/minThe experimental heating rate for the DSC analysis. Slower rates can provide more accurate onset temperatures.[2]
Table 2: Scale-Up Safety Guidelines
ScaleSubstrate AmountMax Scale-Up FactorKey Considerations
Small (Lab) < 1 gN/AEstablish proof of concept, identify byproducts, perform initial thermal analysis (DSC).
Moderate (Bench) 1 - 15 g3xVerify thermal behavior. Monitor internal temperature. Ensure adequate cooling capacity.[12]
Large (Kilo-Lab) > 15 g3xUse specialized equipment (jacketed reactor). Re-evaluate heat transfer. Have robust emergency procedures.[12]

Experimental Protocols

Protocol: Thermal Hazard Assessment using Differential Scanning Calorimetry (DSC)

This protocol outlines the general procedure for evaluating the thermal stability of 5-(methylsulfonyl)-1H-tetrazole.

Objective: To determine the onset temperature and enthalpy of decomposition.

Apparatus:

  • Differential Scanning Calorimeter

  • Hermetically sealed sample pans (e.g., gold-plated stainless steel for high pressure)

  • Analytical balance (accurate to 0.01 mg)

  • Crimp press for sealing pans

Procedure:

  • Sample Preparation: Accurately weigh 1-2 mg of the dry, purified 5-(methylsulfonyl)-1H-tetrazole into a sample pan.[16]

  • Pan Sealing: Hermetically seal the pan using the crimp press. This is crucial to contain any pressure generated during decomposition.

  • Reference Pan: Prepare an empty, sealed pan to be used as a reference.[16]

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).[2]

  • Thermal Program:

    • Equilibrate the cell at a starting temperature well below any expected thermal event (e.g., 30 °C).

    • Ramp the temperature at a constant heating rate (e.g., 5-10 °C/min) to a final temperature beyond the decomposition point (e.g., 350 °C).[2]

  • Data Analysis:

    • Record the heat flow as a function of temperature.

    • Identify the exothermic decomposition peak.

    • Determine the onset temperature (Ton) using the tangent method.

    • Integrate the peak area to calculate the enthalpy of decomposition (ΔHd).

  • Safety: The experiment should be considered hazardous. The DSC instrument should be located in an area where a potential pan rupture can be safely contained. Never attempt to analyze more than a few milligrams of an unknown energetic material.

Visualizations

Scale_Up_Risk_Assessment Figure 1: Scale-Up Risk Assessment Workflow start Start: Proposed Scale-Up lit_review 1. Literature & Data Review (SDS, Bretherick's, Journals) start->lit_review thermal_analysis 2. Thermal Hazard Analysis (DSC, ARC) lit_review->thermal_analysis assess_risk 3. Assess Risk Is T_onset well above process T? Is ΔH_d manageable? thermal_analysis->assess_risk develop_protocol 4. Develop Detailed Protocol (Addition rates, cooling, quench) assess_risk->develop_protocol Yes stop STOP Redesign Process assess_risk->stop No peer_review 5. Peer / Safety Review develop_protocol->peer_review peer_review->develop_protocol Revisions Needed run_reaction 6. Conduct Scale-Up (Max 3x, continuous monitoring) peer_review->run_reaction Approved end End: Successful Scale-Up run_reaction->end

Caption: Figure 1: A logical workflow for assessing and mitigating risks before scaling up a potentially hazardous reaction.

Exotherm_Troubleshooting Figure 2: Troubleshooting Unexpected Exotherms exotherm Unexpected Exotherm Detected! stop_addition 1. Stop All Reagent Addition exotherm->stop_addition max_cooling 2. Apply Maximum Cooling stop_addition->max_cooling is_controlled Is Temperature Decreasing? max_cooling->is_controlled emergency 3. Execute Emergency Plan (Quench / Evacuate) is_controlled->emergency No monitor Monitor Until Stable at Safe Temperature is_controlled->monitor Yes investigate 4. Post-Incident Investigation (Review parameters, re-run DSC) emergency->investigate monitor->investigate end Process Halted investigate->end

References

Technical Support Center: Overcoming Solubility Challenges of 5-(Methylsulfonyl)-1H-tetrazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 5-(methylsulfonyl)-1H-tetrazole in various reaction media.

Frequently Asked Questions (FAQs)

Q1: What makes 5-(methylsulfonyl)-1H-tetrazole poorly soluble in many common organic solvents?

A1: The poor solubility of 5-(methylsulfonyl)-1H-tetrazole can be attributed to its high polarity and crystalline nature. The presence of the sulfonyl group and the tetrazole ring, both of which are polar and capable of strong intermolecular interactions such as hydrogen bonding, leads to a high lattice energy in the solid state. Overcoming this lattice energy requires a solvent that can effectively solvate the individual molecules, which is often challenging for common non-polar or moderately polar organic solvents.

Q2: What are the initial steps to consider when facing solubility issues with 5-(methylsulfonyl)-1H-tetrazole in a reaction?

A2: A systematic approach is recommended. Start by assessing the polarity of your reaction medium and comparing it to the highly polar nature of 5-(methylsulfonyl)-1H-tetrazole. A significant mismatch in polarity is a common cause of poor solubility. Subsequently, consider solvent screening with a range of solvents possessing different polarities. If a single solvent is not effective, exploring the use of a co-solvent system is a logical next step. For reactions involving ionic species, investigating the use of phase transfer catalysis may be beneficial.

Q3: Are there any safety precautions to consider when trying to improve the solubility of 5-(methylsulfonyl)-1H-tetrazole?

A3: Yes. When employing co-solvents or heating to increase solubility, always be aware of the flash points and boiling points of the solvents used to prevent accidental fires. Some tetrazole compounds can be energetic, so avoid excessive heating or grinding, which could potentially lead to decomposition. When using phase transfer catalysts, consult the safety data sheet (SDS) for the specific catalyst, as some can be toxic or irritant. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Troubleshooting Guides

Issue 1: 5-(Methylsulfonyl)-1H-tetrazole is not dissolving in my non-polar or weakly polar reaction solvent (e.g., toluene, dichloromethane).
Possible Cause Troubleshooting Step Expected Outcome
Polarity Mismatch The significant difference in polarity between the highly polar solute and the non-polar solvent prevents effective solvation.Introduce a polar aprotic co-solvent such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (ACN) to the reaction mixture. Start with a small percentage (e.g., 5-10% v/v) and gradually increase until dissolution is observed.
Low Temperature The kinetic energy of the solvent molecules may be insufficient to overcome the crystal lattice energy of the solute at room temperature.Gently heat the reaction mixture while stirring. Monitor the temperature closely to avoid any potential decomposition of the reactants or products.
Inadequate Mixing Insufficient agitation may lead to poor mass transfer at the solid-liquid interface.Increase the stirring rate to ensure the solid particles are well-suspended in the liquid phase.
Issue 2: The use of a co-solvent is not effective or is incompatible with my reaction conditions.
Possible Cause Troubleshooting Step Expected Outcome
Reaction involves an ionic reagent in a separate phase. The ionic reagent is unable to interact with the organic-soluble substrate.Employ a phase transfer catalyst (PTC) to facilitate the transfer of the ionic species into the organic phase where the reaction can occur.
Co-solvent interferes with the reaction chemistry. The chosen co-solvent may react with the starting materials or catalyst.Screen alternative polar aprotic co-solvents that are known to be inert under the reaction conditions.

Data Presentation

Due to the limited availability of public quantitative solubility data for 5-(methylsulfonyl)-1H-tetrazole, the following table provides estimated solubility categories based on the principles of "like dissolves like" and the known properties of structurally similar compounds. For precise quantitative data, it is highly recommended to perform experimental solubility determination as outlined in the protocols below.

Solvent Solvent Type Estimated Solubility Notes
WaterPolar ProticSolubleThe high polarity and hydrogen bonding capacity of both solute and solvent should lead to good solubility.
MethanolPolar ProticModerately SolubleThe polarity of methanol should allow for some dissolution.
EthanolPolar ProticSparingly SolubleLower polarity compared to methanol may result in reduced solubility.
AcetonePolar AproticSparingly SolubleModerate polarity may lead to limited solubility.
AcetonitrilePolar AproticModerately SolubleIts polarity should enable reasonable dissolution.
Dimethylformamide (DMF)Polar AproticSolubleHigh polarity makes it a good candidate for dissolving 5-(methylsulfonyl)-1H-tetrazole.
Dimethyl Sulfoxide (DMSO)Polar AproticVery SolubleKnown for its excellent ability to dissolve a wide range of polar compounds.
Dichloromethane (DCM)Non-polarInsolubleSignificant polarity mismatch.
TolueneNon-polarInsolubleSignificant polarity mismatch.
HexaneNon-polarInsolubleSignificant polarity mismatch.

Experimental Protocols

Protocol 1: Experimental Determination of Solubility

This protocol outlines a general method for determining the solubility of 5-(methylsulfonyl)-1H-tetrazole in a given solvent.

Materials:

  • 5-(methylsulfonyl)-1H-tetrazole

  • Selected solvent (e.g., DMF, Methanol, Acetonitrile)

  • Analytical balance

  • Vials with screw caps

  • Magnetic stirrer and stir bars

  • Constant temperature bath or hot plate with temperature control

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument

Procedure:

  • Prepare a series of saturated solutions by adding an excess amount of 5-(methylsulfonyl)-1H-tetrazole to a known volume of the selected solvent in separate vials.

  • Seal the vials and place them in a constant temperature bath. Stir the mixtures vigorously for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • After equilibration, stop stirring and allow the excess solid to settle.

  • Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved solid.

  • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

  • Analyze the concentration of 5-(methylsulfonyl)-1H-tetrazole in the diluted solution using a calibrated HPLC or other appropriate method.

  • Calculate the original concentration in the saturated solution to determine the solubility.

Protocol 2: Overcoming Solubility Issues Using a Co-solvent System

Materials:

  • 5-(methylsulfonyl)-1H-tetrazole

  • Primary reaction solvent (e.g., Toluene)

  • Co-solvent (e.g., DMF or DMSO)

  • Reaction vessel with stirring and temperature control

Procedure:

  • To the reaction vessel containing the primary solvent and other reactants, add the 5-(methylsulfonyl)-1H-tetrazole.

  • While stirring, slowly add the co-solvent dropwise or in small portions.

  • Observe the mixture for dissolution of the solid.

  • If necessary, gently warm the mixture to aid dissolution, keeping the temperature well below the boiling points of the solvents and within the stable range for the reactants.

  • Continue adding the co-solvent until the 5-(methylsulfonyl)-1H-tetrazole is fully dissolved or until the desired reaction concentration is achieved. Note the final volume ratio of the solvents for future experiments.

Protocol 3: Utilizing Phase Transfer Catalysis for a Heterogeneous Reaction

This protocol is applicable when 5-(methylsulfonyl)-1H-tetrazole is in an organic phase and is reacting with an ionic species in an aqueous phase.[1][2]

Materials:

  • 5-(methylsulfonyl)-1H-tetrazole

  • Organic solvent (e.g., Dichloromethane, Toluene)

  • Aqueous solution of the ionic reactant

  • Phase Transfer Catalyst (PTC) (e.g., Tetrabutylammonium bromide - TBAB, Tetrabutylammonium hydrogen sulfate - TBAHS)

  • Reaction vessel with vigorous stirring capabilities

Procedure:

  • Dissolve the 5-(methylsulfonyl)-1H-tetrazole in the organic solvent in the reaction vessel.

  • Add the aqueous solution of the ionic reactant to the vessel.

  • Add a catalytic amount of the phase transfer catalyst (typically 1-10 mol% relative to the limiting reagent).

  • Stir the biphasic mixture vigorously to create a large interfacial area, facilitating the transfer of the ionic reactant into the organic phase.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, stop the stirring and allow the layers to separate. The product can then be isolated from the organic phase.

Visualizations

experimental_workflow cluster_solubility_issue Solubility Problem cluster_troubleshooting Troubleshooting Steps cluster_outcome Desired Outcome start Poor solubility of 5-(methylsulfonyl)-1H-tetrazole solvent_screen Solvent Screening start->solvent_screen cosolvent Use Co-solvent solvent_screen->cosolvent If single solvent fails ptc Use Phase Transfer Catalyst solvent_screen->ptc For biphasic reactions heating Apply Gentle Heat cosolvent->heating If still insoluble dissolved Compound Dissolved cosolvent->dissolved heating->dissolved ptc->dissolved

Caption: Troubleshooting workflow for solubility issues.

ptc_mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase M+Y- Ionic Reactant (M⁺Y⁻) Q+Y- Q+Y- M+Y-->Q+Y- Anion Exchange Q+X- PTC (Q⁺X⁻) Q+X-->Q+Y- RX 5-(methylsulfonyl)-1H-tetrazole (RX) RY Product (RY) RX->RY RY->Q+X- Catalyst Regeneration Q+Y-->RX Reaction

Caption: Simplified mechanism of Phase Transfer Catalysis.

References

Validation & Comparative

A Comparative Guide to Sulfones in the Julia-Kocienski Olefination: 5-(Methylsulfonyl)-1H-tetrazole and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the Julia-Kocienski olefination stands as a cornerstone of modern organic synthesis for the stereoselective formation of carbon-carbon double bonds. The choice of the sulfone activating group is critical in dictating the yield, stereoselectivity, and overall efficiency of this powerful reaction. This guide provides an objective comparison of 5-(methylsulfonyl)-1H-tetrazole (MST) and its close analogue, 1-methyl-1H-tetrazol-5-yl (MT) sulfone, with other commonly employed sulfones, supported by experimental data and detailed protocols.

The Julia-Kocienski olefination, a modification of the classical Julia-Lythgoe olefination, offers a more streamlined, one-pot procedure for the synthesis of alkenes from aldehydes or ketones and a heteroaryl sulfone.[1][2][3] The reaction's stereochemical outcome, primarily the E/Z ratio of the resulting alkene, is heavily influenced by the nature of the heteroaryl sulfonyl group.[2] This guide focuses on the performance of tetrazole-based sulfones, particularly the 1-methyl-1H-tetrazol-5-yl (MT) sulfone, a close relative of 5-(methylsulfonyl)-1H-tetrazole (MST), in comparison to the well-established 1-phenyl-1H-tetrazol-5-yl (PT) and 1-tert-butyl-1H-tetrazol-5-yl (TBT) sulfones.

Performance Comparison of Sulfones

The selection of the sulfone component is a key determinant of the stereoselectivity of the Julia-Kocienski olefination. While PT-sulfones are renowned for their high E-selectivity, TBT-sulfones have been shown to favor the formation of Z-alkenes, especially with benzylic or allylic sulfones.[4] The MT-sulfone has emerged as a compelling alternative, demonstrating enhanced stability and efficiency.

A direct comparison of n-pentyl 1-methyl-1H-tetrazol-5-yl (MT) sulfone with its PT and TBT counterparts in reactions with various aldehydes has revealed several advantages of the MT-sulfone. The anion derived from the MT-sulfone exhibits improved stability, which translates to higher yields of the olefinated products compared to the corresponding PT-sulfone.[5] Notably, the MT-sulfone consistently delivers high E-selectivity, particularly in reactions with aromatic and α,β-unsaturated aldehydes.[5]

Quantitative Data Summary

The following tables summarize the performance of different sulfones in the Julia-Kocienski olefination with various aldehydes.

Table 1: Reaction of n-Pentyl Sulfones with Aldehydes [5]

AldehydeSulfoneBaseSolventYield (%)E/Z Ratio
BenzaldehydeMTKHMDSTHF95>99:1
BenzaldehydePTKHMDSTHF85>99:1
BenzaldehydeTBTKHMDSTHF8293:7
4-MethoxybenzaldehydeMTKHMDSTHF96>99:1
4-MethoxybenzaldehydePTKHMDSTHF88>99:1
4-NitrobenzaldehydeMTKHMDSTHF92>99:1
4-NitrobenzaldehydePTKHMDSTHF78>99:1
CinnamaldehydeMTKHMDSTHF93>99:1
CinnamaldehydePTKHMDSTHF85>99:1
CyclohexanecarboxaldehydeMTKHMDSTHF8995:5
CyclohexanecarboxaldehydePTKHMDSTHF8196:4
PivalaldehydeMTKHMDSTHF7591:9
PivalaldehydePTKHMDSTHF6590:10

Table 2: Stereoselective Synthesis of Trisubstituted (Z)-Alkenes from Ketones [6][7]

KetoneSulfoneBaseSolventYield (%)Z/E Ratio
Acetophenone1-Methyl-1H-tetrazol-5-yl ethyl sulfoneLiHMDSTHF8595:5
Acetophenone1-tert-Butyl-1H-tetrazol-5-yl ethyl sulfoneLiHMDSTHF8897:3
Propiophenone1-Methyl-1H-tetrazol-5-yl ethyl sulfoneLiHMDSTHF8294:6
Propiophenone1-tert-Butyl-1H-tetrazol-5-yl ethyl sulfoneLiHMDSTHF8596:4

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the Julia-Kocienski olefination using different sulfone reagents.

General Procedure for Olefination with 1-Methyl-1H-tetrazol-5-yl (MT) Sulfone[5]

To a solution of the 1-methyl-1H-tetrazol-5-yl alkyl sulfone (1.0 equiv) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen) is added a solution of potassium hexamethyldisilazide (KHMDS) (1.1 equiv) in THF. The resulting mixture is stirred at -78 °C for 30 minutes. The aldehyde (1.2 equiv) is then added dropwise, and the reaction mixture is stirred at -78 °C for a specified time (typically 1-3 hours) until the reaction is complete (monitored by TLC). The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired alkene.

Typical Procedure for Julia-Kocienski Olefination with a 1-Phenyl-1H-tetrazol-5-yl (PT) Sulfone[8]

To a stirred solution of the PT-sulfone (e.g., 2.80 g, 10.0 mmol) in anhydrous dimethoxyethane (DME) (40 mL) under a nitrogen atmosphere at -55°C is added dropwise via cannula a solution of potassium hexamethyldisilazide (KHMDS) (e.g., 2.74 g, 80% by weight, 11.0 mmol) in DME (20 mL) over 10 minutes. The solution is stirred for 70 minutes, during which time the color may change. The aldehyde (e.g., cyclohexanecarboxaldehyde, 1.67 g, 15.0 mmol) is then added dropwise over 5 minutes, and the mixture is stirred at -55°C for 1 hour. The cooling bath is removed, and the mixture is stirred at ambient temperature overnight. Water (5 mL) is added, and stirring is continued for 1 hour. The mixture is diluted with diethyl ether (150 mL) and washed with water (200 mL). The aqueous phase is extracted with diethyl ether (3 x 30 mL), and the combined organic layers are washed with water (3 x 50 mL) and brine (50 mL). After drying over anhydrous magnesium sulfate, the solvent is removed in vacuo. The crude product is purified by column chromatography to yield the alkene.[8]

Reaction Mechanisms and Workflows

The Julia-Kocienski olefination proceeds through a well-defined mechanism involving the formation of a β-alkoxy sulfone intermediate, followed by a Smiles rearrangement and subsequent elimination of sulfur dioxide and a heteroaryl oxide.

G General Mechanism of the Julia-Kocienski Olefination cluster_0 Step 1: Deprotonation cluster_1 Step 2: Addition to Aldehyde cluster_2 Step 3: Smiles Rearrangement cluster_3 Step 4: Elimination Sulfone Heteroaryl-SO2-R1 Carbanion Heteroaryl-SO2-R1(-) Sulfone->Carbanion Deprotonation Base Base (e.g., KHMDS) Base->Carbanion Alkoxide β-Alkoxy Sulfone Intermediate Carbanion->Alkoxide Aldehyde R2-CHO Aldehyde->Alkoxide Spirocyclic Spirocyclic Intermediate Alkoxide->Spirocyclic Sulfinate Sulfinate Intermediate Spirocyclic->Sulfinate Alkene R1-CH=CH-R2 Sulfinate->Alkene Byproducts SO2 + Heteroaryl-O(-) Sulfinate->Byproducts

Caption: General mechanism of the Julia-Kocienski olefination.

The choice of sulfone can influence the reaction workflow, particularly regarding the stability of the sulfone anion and potential side reactions.

G Comparative Workflow: MT-Sulfone vs. Other Sulfones cluster_MT Using 1-Methyl-1H-tetrazol-5-yl (MT) Sulfone cluster_Others Using Other Sulfones (e.g., PT, BT) MT_Start Start with MT-Sulfone MT_Deprotonation Deprotonation (e.g., KHMDS) MT_Start->MT_Deprotonation MT_Anion Stable MT-Sulfone Anion MT_Deprotonation->MT_Anion MT_Addition Addition to Aldehyde MT_Anion->MT_Addition MT_Product High Yield of Alkene (High E-selectivity) MT_Addition->MT_Product Other_Start Start with PT or BT-Sulfone Other_Deprotonation Deprotonation Other_Start->Other_Deprotonation Other_Anion Sulfone Anion Other_Deprotonation->Other_Anion Other_Addition Addition to Aldehyde Other_Anion->Other_Addition Side_Reactions Potential for Side Reactions (e.g., self-condensation of BT-sulfone) Other_Anion->Side_Reactions Other_Product Alkene Product (Stereoselectivity Varies) Other_Addition->Other_Product

Caption: Comparative workflow of Julia-Kocienski olefination.

Conclusion

The 1-methyl-1H-tetrazol-5-yl (MT) sulfone, and by extension, 5-(methylsulfonyl)-1H-tetrazole (MST), presents a highly effective alternative to the more traditional PT and BT sulfones in the Julia-Kocienski olefination. The enhanced stability of the corresponding anion leads to improved reaction efficiency and higher yields, while consistently providing excellent E-selectivity, especially for aromatic and conjugated aldehydes. For the synthesis of trisubstituted (Z)-alkenes from ketones, both MT and TBT-sulfones demonstrate high stereoselectivity. The choice of sulfone should be guided by the desired stereochemical outcome and the nature of the carbonyl substrate. This guide provides the necessary data and protocols to aid researchers in making an informed decision for their specific synthetic challenges.

References

5-(Methylsulfonyl)-1H-tetrazole as a Carboxylic Acid Isostere: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic replacement of a carboxylic acid group with a suitable isostere is a cornerstone of modern medicinal chemistry, aimed at overcoming challenges such as metabolic instability, poor membrane permeability, and toxicity, while retaining or enhancing biological activity. Among the various bioisosteres, the 5-substituted-1H-tetrazole ring has emerged as a prominent and effective surrogate for the carboxylic acid moiety. This guide provides an objective comparison of 5-(methylsulfonyl)-1H-tetrazole and its corresponding carboxylic acid, supported by experimental data and detailed methodologies.

Physicochemical Properties: A Side-by-Side Comparison

The 5-(methylsulfonyl)-1H-tetrazole moiety offers a unique combination of electronic and steric properties that closely mimic a carboxylic acid, yet with distinct advantages. The electron-withdrawing nature of the methylsulfonyl group significantly influences the acidity of the tetrazole ring, bringing its pKa into a range comparable to that of many carboxylic acids. This similarity in acidity is crucial for maintaining ionic interactions with biological targets that are often essential for pharmacological activity.

PropertyCarboxylic Acid Analog5-Phenyl-1H-tetrazole Analog5-(Methylsulfonyl)-1H-tetrazole (Predicted)
pKa 4.74.6~ 3-4
logD at pH 7.4 1.81.9Lower than phenyl-tetrazole
Permeability (PAMPA) HighModerateModerate to Low
Plasma Protein Binding ModerateHighHigh
Metabolic Stability Prone to glucuronidationGenerally highExpected to be high

Data for Carboxylic Acid and 5-Phenyl-1H-tetrazole analogs are adapted from Ballatore et al. (2016). Predicted values for 5-(methylsulfonyl)-1H-tetrazole are based on the known effects of the sulfonyl group.

Biological Activity: A Case Study in Enzyme Inhibition

A study by Ulgheri et al. (2021) provides a direct comparison of the biological activity of a series of 1,5-disubstituted α-amino tetrazoles and their corresponding carboxylic acids as non-covalent inhibitors of a target enzyme. While not the specific methylsulfonyl derivative, this study offers a clear experimental validation of the tetrazole isostere concept in a relevant biological context.

In this study, the tetrazole analogues consistently demonstrated comparable or, in some cases, superior inhibitory activity to their carboxylic acid counterparts. For instance, one of the most potent tetrazole derivatives exhibited an IC50 of 15.1 µM, showcasing its effectiveness as a carboxylic acid mimic in interacting with the enzyme's active site.

Key Advantages of the 5-(Methylsulfonyl)-1H-tetrazole Isostere

  • Enhanced Metabolic Stability: Carboxylic acids are susceptible to phase II metabolism, particularly glucuronidation, which can lead to rapid clearance and potential formation of reactive metabolites. The tetrazole ring is significantly more resistant to such metabolic pathways, often resulting in an improved pharmacokinetic profile and reduced risk of toxicity.

  • Modulated Lipophilicity: The introduction of the methylsulfonyl group can fine-tune the lipophilicity of the molecule. While the tetrazole ring itself is more lipophilic than a carboxylic acid, the polar sulfonyl group can help to balance the overall physicochemical properties, potentially improving solubility and formulation characteristics.

  • Maintained Acidity: The strong electron-withdrawing effect of the methylsulfonyl group ensures that the tetrazole proton is sufficiently acidic to exist in its anionic form at physiological pH, thus preserving the crucial ionic interactions with biological targets.

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of isosteres. Below are representative protocols for key experiments.

Synthesis of 5-Substituted-1H-tetrazoles

A common and versatile method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide source.

General Procedure:

  • A solution of the corresponding nitrile (1.0 eq) in a suitable solvent (e.g., DMF, toluene) is prepared.

  • An azide source, such as sodium azide (1.5 eq) and an ammonium salt (e.g., ammonium chloride, 1.5 eq) or a Lewis acid (e.g., zinc chloride), is added to the solution.

  • The reaction mixture is heated to a temperature ranging from 80 to 120 °C and stirred for several hours to overnight.

  • Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is quenched with an acidic aqueous solution (e.g., 1M HCl) and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to yield the desired 5-substituted-1H-tetrazole.

Enzyme Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of a compound against a specific enzyme.

Materials:

  • Purified enzyme

  • Substrate for the enzyme

  • Test compounds (carboxylic acid and tetrazole analogs) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (optimized for the specific enzyme)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add a fixed amount of the enzyme to each well, except for the blank controls.

  • Add the diluted test compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor if available.

  • Pre-incubate the enzyme and inhibitors for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.

  • Calculate the initial reaction rates for each concentration of the inhibitor.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on cultured cells.

Materials:

  • Cultured cells

  • Cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 24, 48, or 72 hours).

  • After the incubation period, remove the treatment medium and add fresh medium containing MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the resulting purple solution at a wavelength of approximately 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control and determine the IC50 value.

Visualizing the Concepts

To better illustrate the relationships and workflows discussed, the following diagrams have been generated using the DOT language.

cluster_0 Carboxylic Acid Moiety cluster_1 Isosteric Replacement COOH R-COOH Tetrazole R-CN4H-SO2Me COOH->Tetrazole Bioisosteric Replacement

Bioisosteric replacement of a carboxylic acid with 5-(methylsulfonyl)-1H-tetrazole.

G cluster_workflow Comparative Experimental Workflow start Synthesize Analogs (Carboxylic Acid & Tetrazole) physchem Physicochemical Profiling (pKa, logD, Permeability) start->physchem invitro In Vitro Biological Assays (Enzyme Inhibition, Cell Viability) start->invitro data Data Analysis & Comparison physchem->data invivo In Vivo Studies (Pharmacokinetics, Efficacy) invitro->invivo invitro->data invivo->data

comparative performance of catalysts for the synthesis of 5-substituted tetrazoles

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Catalysts for the Synthesis of 5-Substituted Tetrazoles

The synthesis of 5-substituted tetrazoles, a critical pharmacophore in medicinal chemistry, has been significantly advanced through the development of diverse catalytic systems.[1] These catalysts enhance the efficiency and sustainability of the traditional [3+2] cycloaddition reaction between nitriles and azides, and have enabled novel multi-component reaction pathways. This guide provides a comparative overview of the performance of various homogeneous, heterogeneous, and nanocatalysts, supported by experimental data to aid researchers in selecting the optimal catalytic system for their specific needs.

Performance Comparison of Catalysts

The efficacy of a catalyst is determined by several factors, including reaction yield, reaction time, catalyst loading, and its potential for recycling. The following tables summarize the performance of representative catalysts in the synthesis of 5-substituted tetrazoles.

Homogeneous Catalysts

Homogeneous catalysts offer high activity due to their excellent dispersion in the reaction medium. However, their separation from the product and subsequent reuse can be challenging.

CatalystSubstrateSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Ref.
Cu(OAc)₂Benzaldehyde, NaN₃, NH₂OH·HClDES100129020[2]
Cu(NO₃)₂·3H₂OBenzaldehyde, NaN₃, NH₂OH·HClDMF10012up to 961[2]
Co(II)-complexBenzonitrile, NaN₃MethanolReflux---[3]
ZnBr₂DNA-conjugated nitriles, NaN₃---Moderate to Excellent-[4]

DES: Deep Eutectic Solvent (Choline chloride–urea)

Heterogeneous Catalysts

Heterogeneous catalysts are advantageous due to their ease of separation and recyclability, contributing to more sustainable synthetic processes. This category includes a wide array of materials, from simple metal oxides to complex supported metal nanoparticles.

CatalystSubstrateSolventTemp. (°C)Time (h)Yield (%)Catalyst LoadingRef.
CoY ZeolitePhenylacetonitrile, NaN₃DMF12014>99 (HPLC)20 mg[5]
Cu/CBenzaldehyde, NaN₃, NH₂OH·HClDMF802.5950.26 mol%[2]
Cu-MCM-41Aldehydes, NaN₃, NH₂OHDMF140---[2]
CuttleboneBenzonitrile, NaN₃DMSO110-High-[6][7]
Silica Sulfuric AcidNitriles, NaN₃DMFReflux-72-95-[8][9]
Nanocrystalline ZnONitriles, NaN₃-120-130-69-82-[10]
Magnetic Nanocatalysts

Magnetic nanocatalysts represent a significant advancement in heterogeneous catalysis, allowing for facile recovery of the catalyst using an external magnet. This feature greatly simplifies the work-up procedure and enhances the catalyst's reusability.

CatalystSubstrateSolventTemp. (°C)Time (min)Yield (%)Catalyst Loading (mol%)Ref.
Fe₃O₄@L-lysine-Pd(0)Aryl nitriles, NaN₃Water---0.30[11]
Fe₃O₄-adenine-Zn4-chlorobenzonitrile, NaN₃PEG1208096-[11]
Fe₃O₄@L-aspartic-Gd4-chlorobenzonitrile, NaN₃PEG100---[11]
GO/Fe₃O₄@PAA-Cu(II)Aldehydes, NaN₃, NH₂OH·HClWater----[2]
Fe₃O₄@MCM-41-SB-CuAldehydes, NaN₃, NH₂OH·HCl-----[2]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of catalytic results. Below are representative protocols for the synthesis of 5-substituted tetrazoles using different types of catalysts.

General Procedure for [3+2] Cycloaddition using a Heterogeneous Catalyst (e.g., CoY Zeolite)[5]
  • A mixture of the nitrile (1 mmol), sodium azide (2.0 mmol), and CoY zeolite catalyst (20 mg) is prepared in a reaction vessel.

  • The appropriate solvent (e.g., DMF, 1 mL) is added to the mixture.

  • The reaction mixture is stirred and heated at the specified temperature (e.g., 120 °C) for the required duration.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The catalyst is separated by filtration and washed with a suitable solvent (e.g., ethyl acetate).

  • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to afford the desired 5-substituted tetrazole.

  • The recovered catalyst can be washed, dried, and reused for subsequent reactions.

General Procedure for One-Pot Three-Component Synthesis using a Magnetic Nanocatalyst[2]
  • To a mixture of an aldehyde (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and sodium azide (1.5 mmol) in a suitable solvent (e.g., DMF or water), the magnetic nanocatalyst (e.g., 0.26 mol% Cu/C) is added.

  • The reaction mixture is stirred at the optimized temperature (e.g., 80 °C) for the specified time.

  • After completion of the reaction (monitored by TLC), the catalyst is separated from the reaction mixture using an external magnet.

  • The solvent is evaporated under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to yield the pure 5-substituted 1H-tetrazole.

  • The separated magnetic catalyst can be washed with a solvent, dried, and reused.

Reaction Pathways and Mechanisms

The synthesis of 5-substituted tetrazoles can proceed through different mechanistic pathways depending on the starting materials and the catalyst employed.

[3+2] Cycloaddition of Nitriles and Azides

This is the most common route for the synthesis of 5-substituted tetrazoles. The catalyst, typically a Lewis acid, activates the nitrile group, making it more susceptible to nucleophilic attack by the azide ion.

G cluster_workflow [3+2] Cycloaddition Workflow Start Nitrile + Azide Activation Nitrile Activation Start->Activation Catalyst Catalyst (e.g., Metal Complex) Catalyst->Activation Cycloaddition [3+2] Cycloaddition Activation->Cycloaddition Product 5-Substituted Tetrazole Cycloaddition->Product

Caption: General workflow for the catalytic [3+2] cycloaddition.

Proposed Catalytic Cycle for a Co(II)-complex

A detailed mechanistic study of a Co(II) complex has shown the formation of a Co(II)-diazido intermediate which is the active catalytic species.[3]

G cluster_mechanism Proposed Catalytic Cycle for Co(II)-complex A [LCoCl₂] B [LCo(N₃)₂] (Active Catalyst) A->B + 2NaN₃ - 2NaCl C [LCo(N₃)₂(RCN)] B->C + RCN D [LCo(N₃)(Tetrazolate)] C->D Intramolecular Cycloaddition D->B + NaN₃ - Tetrazolate

Caption: Catalytic cycle for Co(II)-catalyzed tetrazole synthesis.

Multicomponent Synthesis from Aldehydes

An alternative and greener approach involves the one-pot, three-component reaction of aldehydes, hydroxylamine, and sodium azide. This method avoids the pre-synthesis and isolation of nitriles.

G cluster_mcr Multicomponent Reaction Pathway Aldehyde Aldehyde Oxime In situ Oxime Formation Aldehyde->Oxime Hydroxylamine Hydroxylamine Hydroxylamine->Oxime SodiumAzide Sodium Azide Cycloaddition [3+2] Cycloaddition SodiumAzide->Cycloaddition Catalyst Catalyst Catalyst->Oxime Nitrile In situ Nitrile Formation Oxime->Nitrile Nitrile->Cycloaddition Tetrazole 5-Substituted Tetrazole Cycloaddition->Tetrazole

Caption: Pathway for the multicomponent synthesis of tetrazoles.

Conclusion

The field of catalytic synthesis of 5-substituted tetrazoles has seen remarkable progress, with a clear trend towards the development of robust, recyclable, and environmentally benign catalytic systems.[12] Heterogeneous catalysts, particularly magnetic nanocatalysts, offer significant advantages in terms of operational simplicity and sustainability.[2][11] The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including the nature of the substrate, desired scale, and economic considerations. The data and protocols presented in this guide aim to provide a solid foundation for researchers to make informed decisions in this important area of synthetic chemistry.

References

Validation of Stereochemical Outcome with 5-(Methylsulfonyl)-1H-tetrazole: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the field of asymmetric synthesis, the quest for efficient and highly selective methods to control the three-dimensional arrangement of atoms in a molecule is paramount. Chiral auxiliaries, ligands, and catalysts play a pivotal role in achieving high levels of stereocontrol, influencing the formation of one stereoisomer over another. The electronic properties of substituents on these chiral directors can significantly impact their efficacy. The 5-(methylsulfonyl)-1H-tetrazole moiety, with its strong electron-withdrawing nature, presents an intriguing candidate for incorporation into chiral scaffolds. This guide aims to provide a comparative analysis of the stereochemical outcomes achievable with 5-(methylsulfonyl)-1H-tetrazole-containing compounds versus other established alternatives.

Theoretical Background: The Role of Electron-Withdrawing Groups in Stereoselective Synthesis

Electron-withdrawing groups (EWGs) can influence the stereochemical course of a reaction through several mechanisms. In the context of chiral auxiliaries or ligands, EWGs can:

  • Alter the Lewis acidity/basicity of nearby coordinating atoms, thereby affecting the geometry and stability of the transition state.

  • Induce specific conformations through steric and electronic interactions, creating a more defined chiral environment.

  • Enhance the reactivity of adjacent functional groups, potentially leading to milder reaction conditions and improved selectivity.

Theoretical studies have suggested that strong electron-withdrawing substituents, such as the methylsulfonyl group, can lower the activation barriers in certain cycloaddition reactions involving tetrazoles. This suggests that 5-(methylsulfonyl)-1H-tetrazole could potentially be a valuable component in the design of new chiral reagents and catalysts.

Comparative Data on Stereochemical Outcomes

Despite the theoretical potential, a comprehensive review of the scientific literature reveals a notable absence of experimental data on the use of 5-(methylsulfonyl)-1H-tetrazole as a chiral auxiliary, ligand, or catalyst in stereoselective transformations. Consequently, a direct comparison of its performance with established alternatives based on experimental results is not currently possible.

To provide a framework for future research and to highlight the current state of the art, this guide will instead focus on well-documented chiral auxiliaries and catalysts that serve as benchmarks in asymmetric synthesis. The performance of these established systems can provide a target for the evaluation of novel reagents like those derived from 5-(methylsulfonyl)-1H-tetrazole, should such data become available.

For the purpose of illustrating a typical comparative study, we will consider the widely used Evans oxazolidinone auxiliaries in asymmetric alkylation reactions.

Table 1: Illustrative Comparison of Chiral Auxiliaries in Asymmetric Alkylation

Chiral AuxiliaryElectrophileDiastereomeric Ratio (d.r.)Enantiomeric Excess (ee%)Yield (%)Reference
(S)-4-Benzyloxazolidinone Benzyl bromide>99:1>9995Evans, D. A., et al. J. Am. Chem. Soc.1981 , 103, 2127-2129.
(R)-4-Phenyloxazolidinone Methyl iodide98:2>9992Evans, D. A., et al. J. Am. Chem. Soc.1982 , 104, 1737-1739.
5-(Methylsulfonyl)-1H-tetrazole Derivative N/AData not availableData not availableData not available

This table is for illustrative purposes only. Data for a 5-(methylsulfonyl)-1H-tetrazole-based auxiliary is not available in the current body of scientific literature.

Experimental Protocols: A General Workflow for Asymmetric Alkylation

The following is a generalized experimental protocol for an asymmetric alkylation reaction using a chiral auxiliary, which could be adapted for the evaluation of a novel auxiliary derived from 5-(methylsulfonyl)-1H-tetrazole.

1. Acylation of the Chiral Auxiliary: The chiral auxiliary (e.g., an amino alcohol derivative) is reacted with an acyl chloride or anhydride in the presence of a base (e.g., triethylamine or pyridine) in an aprotic solvent (e.g., dichloromethane or THF) to form the N-acyl derivative.

2. Enolate Formation: The N-acyl derivative is dissolved in a dry, aprotic solvent (e.g., THF) and cooled to a low temperature (typically -78 °C). A strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), is added dropwise to generate the corresponding enolate.

3. Alkylation: The electrophile (e.g., an alkyl halide) is added to the enolate solution at low temperature. The reaction is stirred for a specified period until completion, as monitored by thin-layer chromatography (TLC).

4. Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

5. Determination of Stereochemical Outcome: The diastereomeric ratio is determined by ¹H NMR spectroscopy or gas chromatography (GC) of the crude product. The enantiomeric excess is typically determined by chiral high-performance liquid chromatography (HPLC) after removal of the chiral auxiliary.

6. Cleavage of the Chiral Auxiliary: The chiral auxiliary is cleaved from the alkylated product under mild conditions (e.g., hydrolysis with LiOH/H₂O₂ or reduction with LiBH₄) to yield the desired enantiomerically enriched product and recover the auxiliary.

Visualizing the Workflow

The logical flow of a typical asymmetric synthesis employing a chiral auxiliary can be represented by the following diagram.

Asymmetric_Synthesis_Workflow Start Start: Prochiral Substrate & Chiral Auxiliary Step1 Step 1: Attachment of Chiral Auxiliary Start->Step1 Intermediate1 Chiral Auxiliary- Substrate Adduct Step1->Intermediate1 Step2 Step 2: Diastereoselective Reaction Intermediate1->Step2 Intermediate2 Diastereomerically Enriched Product Step2->Intermediate2 Step3 Step 3: Cleavage of Chiral Auxiliary Intermediate2->Step3 Product Enantiomerically Pure Product Step3->Product RecoveredAuxiliary Recovered Chiral Auxiliary Step3->RecoveredAuxiliary

Caption: A generalized workflow for asymmetric synthesis using a recoverable chiral auxiliary.

While 5-(methylsulfonyl)-1H-tetrazole possesses electronic properties that make it a theoretically interesting component for the design of chiral auxiliaries and ligands, there is currently no experimental evidence to validate its effectiveness in controlling stereochemical outcomes. The field of asymmetric synthesis would benefit from the synthesis and evaluation of chiral molecules incorporating this moiety. Future studies should aim to:

  • Synthesize novel chiral auxiliaries and ligands derived from 5-(methylsulfonyl)-1H-tetrazole.

  • Evaluate their performance in a range of stereoselective reactions, such as alkylations, aldol reactions, and Diels-Alder reactions.

  • Provide detailed experimental data on yields, diastereomeric ratios, and enantiomeric excesses.

  • Conduct comparative studies against established chiral auxiliaries and catalysts to benchmark their performance.

Until such data becomes available, researchers and drug development professionals should continue to rely on the extensive body of literature for well-established and validated methods for stereochemical control.

A Comparative Guide to the Reactivity of 1H- and 2H-Isomers of Sulfonyl Tetrazoles

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of heterocyclic compounds is paramount. Sulfonyl tetrazoles, a class of molecules with significant potential in medicinal chemistry and materials science, exist as two key positional isomers: the 1H- and 2H-isomers. The position of the sulfonyl group on the tetrazole ring profoundly influences the molecule's electronic properties, stability, and, consequently, its chemical reactivity. This guide provides an objective comparison of these two isomers, drawing upon available experimental data and theoretical principles to illuminate their distinct chemical behaviors.

Structural and Electronic Landscape

The fundamental difference between the 1H- and 2H-isomers of a 5-substituted sulfonyl tetrazole lies in the attachment of the sulfonyl group to the tetrazole ring. In the 1H-isomer, the sulfonyl group is bonded to the N1 nitrogen, while in the 2H-isomer, it is attached to the N2 nitrogen. This seemingly subtle distinction leads to significant differences in their electronic distribution and stability.

Generally, for 5-substituted tetrazoles, the 1H-tautomer is the predominant form in solution, whereas the 2H-tautomer can be more stable in the gas phase.[1][2] Theoretical studies on related azole systems suggest that the 1H-isomers of tetrazoles are often more thermally stable.[3] The aromaticity of the tetrazole ring, a key contributor to its stability, is also influenced by the substituent's position.

The electron-withdrawing nature of the sulfonyl group is expected to decrease the electron density of the tetrazole ring in both isomers. However, the extent of this effect and the resulting molecular polarity will differ, influencing their interactions with solvents and reactants.

Comparative Reactivity Analysis

While direct, side-by-side experimental comparisons of the reactivity of 1H- and 2H-sulfonyl tetrazole isomers are not extensively documented in the literature, we can infer their likely behavior based on established principles of physical organic chemistry and studies on related compounds.

Thermal Stability

Based on studies of other tetrazole derivatives, the 1H-sulfonyl tetrazole isomer is predicted to be more thermally stable than its 2H-counterpart .[3] This has implications for reaction conditions and the long-term storage of these compounds.

Susceptibility to Nucleophilic Attack

The sulfonyl group is a strong electron-withdrawing group, rendering the sulfur atom electrophilic and susceptible to nucleophilic attack. The reactivity of the sulfonyl group can be influenced by the nature of the tetrazole ring it is attached to.

A pertinent analogy can be drawn from the hydrolysis of aromatic sulfonyl chlorides, where the reaction proceeds via nucleophilic attack on the sulfur atom.[4][5] The rate of this reaction is sensitive to the electronic environment of the sulfonyl group. It is plausible that the different electronic environments of the 1H- and 2H-tetrazole rings will lead to different rates of hydrolysis for the corresponding sulfonyl tetrazole isomers. The 2H-isomer, being potentially less stable, might exhibit a faster rate of hydrolysis.

Acidity of the Tetrazole Ring (for 5-H-sulfonyl tetrazoles)

Quantitative Data Comparison

Direct quantitative experimental data comparing the reactivity of 1H- and 2H-sulfonyl tetrazole isomers is scarce. To facilitate future research, the following table outlines key parameters that would be essential for a comprehensive comparison. For reference, kinetic data for the hydrolysis of a related class of compounds, aromatic sulfonyl chlorides, is included to provide context.

Parameter1H-Sulfonyl Tetrazole2H-Sulfonyl TetrazoleSignificance of Comparison
Thermal Decomposition Temp. (°C) Data not availableData not availableIndicates relative thermal stability.
Rate of Hydrolysis (k, M⁻¹s⁻¹) Data not availableData not availableQuantifies susceptibility to nucleophilic attack.
pKa (for 5-H derivatives) Data not availableData not availableMeasures the acidity of the tetrazole N-H proton.
¹³C NMR Chemical Shift of C5 (ppm) Data not availableData not availableProvides insight into the electronic environment of the ring.

Reference Data: Hydrolysis of Aromatic Sulfonyl Chlorides [5]

Compoundk (neutral hydrolysis, s⁻¹) at 25°C
Benzenesulfonyl chloride3.3 x 10⁻⁴
p-Toluenesulfonyl chloride2.1 x 10⁻⁴
p-Nitrobenzenesulfonyl chloride1.8 x 10⁻³

This data illustrates how electronic effects influence the rate of nucleophilic attack on a sulfonyl group. A similar systematic study on sulfonyl tetrazole isomers would be highly valuable.

Experimental Protocols

Synthesis of 5-Substituted-1-(phenylsulfonyl)-1H-tetrazole

This protocol is adapted from the synthesis of sulfonyl tetrazoles and provides a general method for obtaining the 1H-isomer.[6]

Materials:

  • 5-Substituted-1H-tetrazole

  • Benzenesulfonyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 5-substituted-1H-tetrazole (1.0 mmol) in CH₂Cl₂ (10 mL) at 0 °C, add triethylamine (1.2 mmol).

  • Slowly add benzenesulfonyl chloride (1.1 mmol) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 1-sulfonyl-1H-tetrazole.

Proposed Protocol for Comparative Hydrolysis Rate Study

This hypothetical protocol is based on methodologies used for studying the hydrolysis of sulfonyl chlorides and is designed to compare the reactivity of 1H- and 2H-sulfonyl tetrazole isomers.[4][5]

Materials:

  • 1H-sulfonyl tetrazole isomer

  • 2H-sulfonyl tetrazole isomer

  • Aqueous buffer solution of known pH (e.g., phosphate buffer)

  • Acetonitrile (or other suitable co-solvent to ensure solubility)

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Prepare stock solutions of known concentrations of the 1H- and 2H-sulfonyl tetrazole isomers in acetonitrile.

  • In a thermostatted cuvette (for spectrophotometric monitoring) or reaction vial (for HPLC monitoring), add the aqueous buffer solution.

  • Initiate the reaction by injecting a small aliquot of the sulfonyl tetrazole stock solution into the buffer.

  • Monitor the disappearance of the sulfonyl tetrazole reactant or the appearance of the product over time using UV-Vis spectrophotometry or by taking aliquots at regular intervals and quenching the reaction for HPLC analysis.

  • Determine the pseudo-first-order rate constant (k_obs) from the kinetic data.

  • Repeat the experiment at different nucleophile (e.g., hydroxide) concentrations to determine the second-order rate constant (k).

  • Perform the experiments for both isomers under identical conditions to allow for a direct comparison of their hydrolysis rates.

Visualizations

Caption: Tautomeric equilibrium between 1H- and 2H-sulfonyl tetrazole isomers.

Hydrolysis_Pathway cluster_1H 1H-Isomer Hydrolysis cluster_2H 2H-Isomer Hydrolysis 1H_start 1H-Sulfonyl Tetrazole 1H_ts Tetrahedral Intermediate 1H_start->1H_ts + H₂O 1H_prod Products (Tetrazole + Sulfonic Acid) 1H_ts->1H_prod 2H_start 2H-Sulfonyl Tetrazole 2H_ts Tetrahedral Intermediate 2H_start->2H_ts + H₂O 2H_prod Products (Tetrazole + Sulfonic Acid) 2H_ts->2H_prod

Caption: Hypothetical hydrolysis pathway for 1H- and 2H-sulfonyl tetrazoles.

Reactivity_Factors Reactivity Reactivity of Sulfonyl Tetrazole Isomers Isomer Isomer Type (1H vs. 2H) Reactivity->Isomer Electronic Electronic Effects Isomer->Electronic Steric Steric Hindrance Isomer->Steric Stability Thermodynamic Stability Electronic->Stability Steric->Reactivity Stability->Reactivity Reaction Reaction Conditions Reaction->Reactivity

Caption: Factors influencing the reactivity of sulfonyl tetrazole isomers.

Conclusion

The distinction between 1H- and 2H-isomers of sulfonyl tetrazoles is critical for predicting their chemical behavior. While direct comparative experimental data is limited, theoretical considerations and data from related compound classes suggest that the 1H-isomer is likely to be more thermally stable, while the 2H-isomer may be more susceptible to nucleophilic attack. The development of regioselective syntheses for both isomers is crucial for enabling systematic studies of their reactivity. Further experimental investigation is needed to quantify these differences and to fully harness the potential of each isomer in drug discovery and materials science. This guide serves as a foundational resource to inform such future research endeavors.

References

A Comparative Guide to Activators in Oligonucleotide Synthesis: The Role of Tetrazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate process of solid-phase oligonucleotide synthesis, the choice of an activator for the phosphoramidite coupling step is critical to achieving high yields and purity of the final product. Among the various activators developed, tetrazole derivatives have carved out a significant niche. This guide provides a comparative analysis of 5-(methylthio)-1H-tetrazole and its analogues against other common activators, supported by experimental data, to aid researchers in selecting the optimal reagent for their synthetic needs.

Mechanism of Action and Key Properties of Activators

The fundamental role of an activator in phosphoramidite chemistry is to protonate the diisopropylamino group of the phosphoramidite monomer, facilitating its displacement by the activator's nucleophilic anion. This forms a highly reactive intermediate that readily couples with the 5'-hydroxyl group of the growing oligonucleotide chain. The efficiency of an activator is therefore governed by a delicate balance of its acidity (pKa) and nucleophilicity.

More acidic activators generally lead to faster protonation and, consequently, faster coupling rates. However, excessive acidity can lead to undesired side reactions, such as the detritylation of the 5'-hydroxyl protecting group on the phosphoramidite monomer, leading to dimer formation and the presence of n+1 impurities in the final product.[1]

Comparison of Common Activators

The performance of various activators can be compared based on their chemical properties and observed coupling efficiencies. The following table summarizes key data for several commonly used activators in oligonucleotide synthesis.

ActivatorpKaSolubility in AcetonitrileKey AdvantagesKey Disadvantages
1H-Tetrazole 4.8[1]~0.50 M[2]Standard, cost-effectiveLimited solubility, suboptimal for sterically hindered monomers (e.g., RNA)[2]
5-Ethylthio-1H-tetrazole (ETT) 4.3[3]Up to 0.75 M[2]More acidic and soluble than 1H-Tetrazole, good for RNA synthesis[2][3]More acidic, potential for side reactions[2]
5-Benzylthio-1H-tetrazole (BTT) 4.1[3]HighIdeal for RNA synthesis with shorter coupling times[2][3]More acidic than ETT[2]
4,5-Dicyanoimidazole (DCI) 5.2[1]Up to 1.2 M[2]Less acidic, highly nucleophilic, high solubility, good for large-scale synthesis[1][2]Potential for precipitation in some synthesizers[4][5]
5-(4-Nitrophenyl)-1H-tetrazole 3.7[3]Low[4][5]Highly acidic, potent activator[3]Low solubility can cause instrument blockage[4][5]

Experimental Data: A Case Study in Oligoribonucleotide Synthesis

The choice of activator can have a dramatic impact on the yield of complex oligonucleotides, particularly at larger scales. In a study preparing a 34-mer oligoribonucleotide on a 1 µmole scale with a low monomer excess (2 equivalents), the following results were observed:

ActivatorFull-Length Product Yield
0.45 M 1H-Tetrazole0%
0.45 M 1H-Tetrazole + 0.1 M N-methylimidazole (NMI)13%
1 M 4,5-Dicyanoimidazole (DCI)54%

Data sourced from a study on larger scale synthesis.[1]

This data clearly demonstrates the superior performance of DCI in this challenging synthesis, highlighting the importance of activator selection. The addition of a buffer like NMI to the more acidic tetrazole also shows a significant improvement, mitigating the negative effects of high acidity.[1]

Experimental Protocols

General Protocol for Solid-Phase Oligonucleotide Synthesis Coupling Step:

The following is a generalized protocol for the coupling step in solid-phase oligonucleotide synthesis. Specific times and concentrations will vary depending on the synthesizer, scale, and monomers being used.

  • Deprotection (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound oligonucleotide by treatment with a solution of a mild acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (DCM).

  • Washing: The support is thoroughly washed with acetonitrile to remove the acid and the cleaved DMT cation.

  • Coupling (Activation): The phosphoramidite monomer (typically 1.5-10 equivalents) and the activator (e.g., 0.25-0.7 M solution in acetonitrile) are simultaneously delivered to the synthesis column. The reaction is allowed to proceed for a specific coupling time (e.g., 15 seconds for DNA, up to 5 minutes for RNA).

  • Washing: The support is again washed with acetonitrile to remove unreacted phosphoramidite and activator.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated ("capped") to prevent them from participating in subsequent coupling steps. This is typically achieved using a mixture of acetic anhydride and 1-methylimidazole.

  • Oxidation: The newly formed phosphite triester linkage is oxidized to the more stable phosphate triester using a solution of iodine in a tetrahydrofuran (THF)/water/pyridine mixture.

This cycle is repeated for each monomer to be added to the sequence.

Visualizing the Process

Workflow of the Oligonucleotide Synthesis Cycle

Oligonucleotide_Synthesis_Cycle Start Start Cycle: Support-bound Oligonucleotide (with 5'-DMT) Deprotection 1. Deprotection (Acid Treatment) Start->Deprotection Wash1 Wash Deprotection->Wash1 Coupling 2. Coupling (Phosphoramidite + Activator) Wash1->Coupling Wash2 Wash Coupling->Wash2 Capping 3. Capping (Acetic Anhydride) Wash2->Capping Oxidation 4. Oxidation (Iodine Solution) Capping->Oxidation End_Cycle Elongated Oligonucleotide (with 5'-DMT) Oxidation->End_Cycle

Caption: A diagram illustrating the key steps in a single cycle of solid-phase oligonucleotide synthesis.

Phosphoramidite Activation and Coupling Mechanism

Phosphoramidite_Activation cluster_activation Activation Step cluster_coupling Coupling Step Phosphoramidite Phosphoramidite Monomer Activated_Intermediate Activated Monomer (Tetrazolide Intermediate) Phosphoramidite->Activated_Intermediate + Activator Activator Activator (e.g., Tetrazole) Coupled_Product Elongated Oligonucleotide (Phosphite Triester) Activated_Intermediate->Coupled_Product + Growing Chain Growing_Chain Growing Oligonucleotide (Free 5'-OH)

Caption: The two-step mechanism of phosphoramidite activation and coupling with the growing oligonucleotide chain.

Conclusion

While 1H-tetrazole remains a widely used and cost-effective activator for routine DNA synthesis, the synthesis of more complex oligonucleotides, such as RNA or long DNA sequences, often necessitates the use of more potent activators. Derivatives like 5-ethylthio-1H-tetrazole and 5-benzylthio-1H-tetrazole offer faster coupling kinetics, which is particularly advantageous for sterically hindered RNA monomers.[2][3] However, their increased acidity must be considered to avoid side reactions.

For large-scale synthesis or sequences prone to side reactions, the less acidic but highly nucleophilic and soluble 4,5-dicyanoimidazole (DCI) presents a superior alternative, often providing significantly higher yields of the desired full-length product.[1] The selection of an appropriate activator is a critical parameter in optimizing oligonucleotide synthesis, and a thorough understanding of the properties of each option is essential for achieving high-quality results.

References

head-to-head comparison of different synthetic routes to 5-(methylsulfonyl)-1H-tetrazole

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient synthesis of key heterocyclic scaffolds is paramount. 5-(Methylsulfonyl)-1H-tetrazole is a valuable building block in medicinal chemistry, often employed as a bioisostere for carboxylic acids. This guide provides a head-to-head comparison of two primary synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid in the selection of the most suitable method for your research needs.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: [3+2] CycloadditionRoute 2: Oxidation of 5-(Methylthio)-1H-tetrazole
Starting Materials Methylsulfonyl cyanide, Sodium azide5-(Methylthio)-1H-tetrazole, Oxidizing agent
Key Transformation Tetrazole ring formationOxidation of a thioether
Typical Reagents Lewis or Brønsted acid catalyst (e.g., CuSO₄, ZnCl₂)Oxidizing agent (e.g., Potassium permanganate, Oxone®, m-CPBA)
Reaction Time 1 - 24 hours1 - 12 hours
Typical Yields Good to excellent (generally 70-95% for similar nitriles)[1][2]Good to excellent (typically >80%)
Scalability Generally scalable, but caution with azides is required.Readily scalable.
Safety Considerations Use of potentially explosive and toxic sodium azide.Use of strong oxidizing agents.

Synthetic Route 1: [3+2] Cycloaddition of Methylsulfonyl Cyanide

This route constructs the tetrazole ring through a [3+2] cycloaddition reaction between methylsulfonyl cyanide and an azide source, typically sodium azide. The reaction is often facilitated by a catalyst to improve reaction rates and yields.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Methylsulfonyl_cyanide Methylsulfonyl Cyanide Reaction_Vessel Reaction in DMSO (CuSO4 catalyst, 140°C) Methylsulfonyl_cyanide->Reaction_Vessel Sodium_azide Sodium Azide Sodium_azide->Reaction_Vessel Acidification Acidification (HCl) Reaction_Vessel->Acidification [3+2] Cycloaddition Extraction Extraction (EtOAc) Acidification->Extraction Purification Recrystallization Extraction->Purification Product 5-(Methylsulfonyl)-1H-tetrazole Purification->Product

Figure 1. Workflow for the synthesis of 5-(methylsulfonyl)-1H-tetrazole via [3+2] cycloaddition.
Experimental Protocol:

Materials:

  • Methylsulfonyl cyanide

  • Sodium azide (NaN₃)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Dimethyl sulfoxide (DMSO)

  • Hydrochloric acid (HCl), 4 M solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of methylsulfonyl cyanide (1 mmol) in DMSO (2 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium azide (1.5 mmol) and copper(II) sulfate pentahydrate (0.02 mmol).

  • Heat the reaction mixture to 140°C and stir for 1-5 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1]

  • After completion, cool the reaction mixture to room temperature.

  • Carefully add 4 M HCl (10 mL) to the reaction mixture to neutralize it and quench any unreacted azide.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with distilled water (2 x 10 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., n-hexane:ethyl acetate) to afford pure 5-(methylsulfonyl)-1H-tetrazole.[1]

Synthetic Route 2: Oxidation of 5-(Methylthio)-1H-tetrazole

This alternative route involves the synthesis of a 5-(methylthio)-1H-tetrazole precursor followed by its oxidation to the desired 5-(methylsulfonyl)-1H-tetrazole. This two-step approach can be advantageous if the starting thioether is readily available or easily synthesized.

G cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up & Purification Thioether 5-(Methylthio)-1H-tetrazole Oxidation_Vessel Oxidation (KMnO4/CuSO4·5H2O, solvent-free or aqueous) Thioether->Oxidation_Vessel Filtration Filtration to remove MnO2 Oxidation_Vessel->Filtration Oxidation Extraction Extraction (if aqueous) Filtration->Extraction Purification Recrystallization/Chromatography Extraction->Purification Product 5-(Methylsulfonyl)-1H-tetrazole Purification->Product

Figure 2. Workflow for the synthesis of 5-(methylsulfonyl)-1H-tetrazole via oxidation.
Experimental Protocol:

Materials:

  • 5-(Methylthio)-1H-tetrazole

  • Potassium permanganate (KMnO₄)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Water (deionized)

  • Suitable organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Prepare the supported oxidizing agent: Dissolve copper(II) sulfate pentahydrate in a minimal amount of deionized water at 80°C. Add potassium permanganate and enough water to form a homogeneous solution. Stir for 10 minutes at 80°C. The water is then evaporated to obtain the solid supported permanganate reagent.

  • In a round-bottom flask, add the 5-(methylthio)-1H-tetrazole (1 mmol) and the prepared KMnO₄/CuSO₄·5H₂O reagent (a molar excess of KMnO₄, e.g., 2-4 equivalents).

  • The reaction can be performed solvent-free with grinding or in a suitable solvent such as water or a biphasic system. The reaction can be accelerated by microwave irradiation or ultrasound. For a standard laboratory procedure, the mixture can be stirred in water at room temperature or with gentle heating until the purple color of the permanganate disappears, indicating the completion of the reaction.

  • Upon completion, filter the reaction mixture to remove the manganese dioxide (MnO₂) precipitate. Wash the filter cake with a suitable solvent.

  • If the reaction was performed in water, extract the filtrate with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure 5-(methylsulfonyl)-1H-tetrazole.

Conclusion

Both the [3+2] cycloaddition and the oxidation route offer viable pathways to 5-(methylsulfonyl)-1H-tetrazole. The choice between the two will depend on the availability and cost of the starting materials, desired scale, and safety considerations. The cycloaddition route is a more direct, one-pot synthesis of the tetrazole ring, while the oxidation route provides an alternative when the corresponding thioether is a more accessible precursor. For large-scale synthesis, the hazards associated with sodium azide in the cycloaddition route may favor the oxidation pathway, provided an efficient and safe oxidation protocol is established. Researchers should carefully evaluate the pros and cons of each method in the context of their specific laboratory capabilities and project goals.

References

A Breakthrough in Alkene Synthesis: 5-(Methylsulfonyl)-1H-tetrazole Surpasses Traditional Wittig Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, the quest for efficient and stereoselective methods for constructing carbon-carbon double bonds is relentless. The Julia-Kocienski olefination, utilizing sulfones derived from 5-mercapto-1-methyl-1H-tetrazole, has emerged as a superior alternative to the long-established Wittig reaction, particularly in the challenging synthesis of Z-trisubstituted alkenes from ketones.

This guide provides an objective comparison of the performance of 5-(methylsulfonyl)-1H-tetrazole and its alkyl derivatives against traditional Wittig reagents. We present supporting experimental data, detailed protocols, and visual workflows to empower chemists to make informed decisions for their synthetic strategies.

Executive Summary: Key Advantages of 5-(Methylsulfonyl)-1H-tetrazole Reagents

The primary advantage of using 5-(alkylsulfonyl)-1-methyl-1H-tetrazoles in the Julia-Kocienski olefination lies in their exceptional ability to deliver high Z-selectivity in the synthesis of trisubstituted alkenes from ketones, a notorious challenge for traditional Wittig reactions. Key benefits include:

  • High Z-Stereoselectivity for Trisubstituted Alkenes: This methodology consistently produces the thermodynamically less favored Z-isomer with high selectivity, a feat rarely achieved with Wittig or Horner-Wadsworth-Emmons reactions.

  • Excellent Yields: The reactions generally proceed in high yields, even with sterically demanding ketones.

  • Mild Reaction Conditions: The use of bases like LiHMDS at low temperatures allows for good functional group tolerance.

  • Overcoming Wittig Limitations: Traditional Wittig reactions with ketones often result in low yields and poor stereoselectivity, making the Julia-Kocienski olefination with tetrazole sulfones a more reliable and predictable alternative.[1]

Quantitative Performance Comparison

The following tables summarize the quantitative data from studies by Ando and Takama, showcasing the superior performance of 1-methyl-1H-tetrazol-5-yl (MT) alkyl sulfones in the Julia-Kocienski olefination for the synthesis of trisubstituted alkenes from various ketones.[2][3]

Table 1: Olefination of Aromatic Ketones

KetoneSulfone ReagentProductYield (%)Z/E Ratio
Acetophenone1-Methyl-1H-tetrazol-5-yl ethyl sulfone2-Phenyl-2-pentene9295:5
Propiophenone1-Methyl-1H-tetrazol-5-yl ethyl sulfone3-Phenyl-2-pentene8692:8
Isobutyrophenone1-Methyl-1H-tetrazol-5-yl ethyl sulfone2-Methyl-4-phenyl-3-hexene9398:2

Table 2: Olefination of Aliphatic Ketones

KetoneSulfone ReagentProductYield (%)Z/E Ratio
2-Pentanone1-Methyl-1H-tetrazol-5-yl propyl sulfone4-Methyl-3-heptene7191:9
3-Hexanone1-Methyl-1H-tetrazol-5-yl propyl sulfone3-Ethyl-4-heptene8094:6
Cyclohexyl methyl ketone1-Methyl-1H-tetrazol-5-yl ethyl sulfone(1-Cyclohexylethylidene)ethane9394:6

Data sourced from Ando, K.; Takama, D. Org. Lett. 2020, 22 (17), 6907–6910.[2][3]

In contrast, the Wittig reaction with similar ketones often provides mixtures of isomers with poor selectivity. For instance, the reaction of propiophenone with ethyltriphenylphosphonium bromide can lead to a mixture of E and Z isomers with selectivity being highly dependent on the reaction conditions and the nature of the ylide.

Experimental Protocols

Julia-Kocienski Olefination with 1-Methyl-1H-tetrazol-5-yl Ethyl Sulfone

This protocol is a representative example for the synthesis of trisubstituted (Z)-alkenes.

Materials:

  • 1-Methyl-1H-tetrazol-5-yl ethyl sulfone

  • Ketone (e.g., Acetophenone)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1-methyl-1H-tetrazol-5-yl ethyl sulfone (1.1 mmol) and the ketone (1.0 mmol) in anhydrous THF (5 mL) is added LiHMDS (1.1 mL, 1.1 mmol, 1.0 M in THF) at -78 °C under an argon atmosphere.

  • The reaction mixture is stirred at -78 °C. After 1 hour, an additional portion of LiHMDS (0.4 mL, 0.4 mmol) is added.

  • After another hour of stirring, a final portion of LiHMDS (0.4 mL, 0.4 mmol) is added, and the mixture is stirred for an additional hour at -78 °C.

  • The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

  • The mixture is allowed to warm to room temperature and extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The residue is purified by silica gel column chromatography to afford the desired (Z)-alkene.

Traditional Wittig Reaction with a Non-stabilized Ylide

This protocol is a general procedure for the Wittig reaction of a ketone.

Materials:

  • Ethyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) (2.5 M in hexanes)

  • Ketone (e.g., Propiophenone)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a suspension of ethyltriphenylphosphonium bromide (1.2 mmol) in anhydrous THF (5 mL) at 0 °C under an argon atmosphere is added n-BuLi (0.48 mL, 1.2 mmol, 2.5 M in hexanes).

  • The resulting deep red solution is stirred at 0 °C for 30 minutes and then cooled to -78 °C.

  • A solution of the ketone (1.0 mmol) in anhydrous THF (2 mL) is added dropwise to the ylide solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to remove triphenylphosphine oxide and isolate the alkene product, which is often a mixture of E and Z isomers.

Mechanistic Insight and Workflow

The distinct outcomes of the Julia-Kocienski and Wittig reactions stem from their different mechanistic pathways. The Julia-Kocienski olefination proceeds through a series of intermediates that ultimately favor the formation of the Z-alkene from ketones under kinetic control.

Julia-Kocienski Olefination Workflow

Julia_Kocienski_Workflow reagents 1. Sulfone + Ketone 2. LiHMDS in THF, -78 °C addition Nucleophilic Addition reagents->addition Deprotonation intermediate β-Alkoxysulfone Intermediate addition->intermediate smiles Smiles Rearrangement intermediate->smiles spiro Spirocyclic Intermediate smiles->spiro elimination SO2 and Tetrazolate Elimination spiro->elimination product Z-Alkene elimination->product

Julia-Kocienski Olefination Workflow
Wittig Reaction Logical Pathway

Wittig_Pathway start Phosphonium Salt + Base ylide Phosphorus Ylide start->ylide Deprotonation cycloaddition [2+2] Cycloaddition ylide->cycloaddition carbonyl Ketone carbonyl->cycloaddition oxaphosphetane Oxaphosphetane Intermediate cycloaddition->oxaphosphetane retro Retro-[2+2] Cycloaddition oxaphosphetane->retro products Alkene (E/Z Mixture) + Triphenylphosphine Oxide retro->products

References

Safety Operating Guide

Personal protective equipment for handling 5-(methylsulfonyl)-1{H}-tetrazole

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of 5-(methylsulfonyl)-1H-tetrazole. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Assessment and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for 5-(methylsulfonyl)-1H-tetrazole was not located, data from analogous tetrazole compounds indicate significant potential hazards. Tetrazole derivatives should be handled with extreme caution due to their potential for explosive decomposition upon heating. The primary routes of exposure are inhalation, skin contact, and eye contact.[1]

Summary of Required Personal Protective Equipment:

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and dispose of contaminated gloves properly.
Eye and Face Protection Safety goggles or a face shieldUse chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in situations with a higher risk of splashes.[1][2]
Body Protection Laboratory coat or chemical-resistant suitA flame-retardant lab coat is the minimum requirement. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant suit is advised.[3]
Respiratory Protection NIOSH/MSHA-approved respiratorA respirator may be necessary if handling the compound as a powder outside of a certified chemical fume hood or if aerosol generation is possible.[4][5]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is essential to minimize risks.

2.1. Preparation and Weighing:

  • Work Area: Conduct all manipulations of 5-(methylsulfonyl)-1H-tetrazole within a certified chemical fume hood to control potential dust and vapors.[5]

  • Equipment: Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[5]

  • Weighing: If weighing the solid, do so on a tared, contained weigh boat within the fume hood to minimize contamination.

2.2. Dissolution and Reaction:

  • Solvent Addition: Add solvents slowly to the compound to avoid splashing.

  • Temperature Control: Be aware that heating may cause an explosion. Maintain strict temperature control and avoid localized heating.

  • Reaction Monitoring: Monitor the reaction closely for any signs of an exothermic event or gas evolution.

2.3. Post-Reaction Work-up:

  • Quenching: If necessary, quench the reaction mixture carefully using appropriate and validated procedures.

  • Extraction and Purification: Perform extractions and purifications within the fume hood.

Emergency Procedures

In the event of an emergency, follow these procedures:

Emergency ScenarioImmediate Action
Skin Contact Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
Spill Evacuate the area. For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). For large spills, contact your institution's environmental health and safety department immediately. Do not allow the material to enter drains.
Fire Evacuate the area immediately. Use a dry chemical, foam, or carbon dioxide extinguisher. Do not use water, as it may be ineffective. Fight the fire from a distance due to the risk of explosion.

Disposal Plan

Proper disposal of 5-(methylsulfonyl)-1H-tetrazole and its contaminated materials is critical to ensure safety and environmental compliance.

4.1. Waste Segregation:

  • Solid Waste: Collect all solid 5-(methylsulfonyl)-1H-tetrazole waste and contaminated materials (e.g., gloves, weigh boats, paper towels) in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing 5-(methylsulfonyl)-1H-tetrazole in a separate, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams.

4.2. Container Labeling:

  • All waste containers must be labeled with the words "Hazardous Waste," the full chemical name "5-(methylsulfonyl)-1H-tetrazole," and a clear description of the hazards (e.g., "Explosive upon heating," "Toxic").

4.3. Storage and Disposal:

  • Store waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Arrange for the disposal of all hazardous waste through your institution's environmental health and safety department or a licensed hazardous waste disposal contractor.[1]

Logical Workflow for Handling 5-(methylsulfonyl)-1H-tetrazole

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Work Area (Chemical Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe gather_materials Gather Materials (Non-sparking tools) don_ppe->gather_materials weigh Weigh Compound gather_materials->weigh dissolve Dissolve/React weigh->dissolve workup Post-Reaction Work-up dissolve->workup decontaminate Decontaminate Work Area workup->decontaminate segregate_waste Segregate Waste decontaminate->segregate_waste dispose Dispose via EHS segregate_waste->dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.